molecular formula C21H25NO4 B1615563 2,3,5,6-Tetramethoxyaporphine CAS No. 5630-11-5

2,3,5,6-Tetramethoxyaporphine

Cat. No.: B1615563
CAS No.: 5630-11-5
M. Wt: 355.4 g/mol
InChI Key: RUZIUYOSRDWYQF-UHFFFAOYSA-N
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Description

1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline has been reported in Platycapnos tenuiloba, Corydalis ternata, and other organisms with data available.

Properties

IUPAC Name

1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZIUYOSRDWYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859390
Record name 1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5630-11-5
Record name d,l-1,2,9,10-Tetramethoxyaporphine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glaucine, dl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline
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Foundational & Exploratory

2,3,5,6-Tetramethoxyaporphine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, and purported biological activities of 2,3,5,6-tetramethoxyaporphine, an aporphine (B1220529) alkaloid of interest in pharmacological research.

Core Compound Data

ParameterValueSource
CAS Number 5630-11-5N/A
Molecular Weight 355.43 g/mol N/A
Molecular Formula C₂₁H₂₅NO₄N/A

Introduction

This compound is a member of the aporphine class of isoquinoline (B145761) alkaloids. These compounds are characterized by a tetracyclic core structure and are found in various plant species. Aporphine alkaloids, as a class, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Experimental Protocols

While specific experimental protocols for the isolation and biological evaluation of this compound are not extensively detailed in publicly available literature, this section outlines generalized methodologies commonly employed for the study of related aporphine alkaloids. These protocols can be adapted by researchers for the investigation of this compound.

Isolation and Purification of Aporphine Alkaloids from Plant Material (General Protocol)

This protocol describes a general procedure for the extraction and isolation of aporphine alkaloids from a plant source, such as Glaucium flavum.

Materials:

  • Dried and powdered plant material

  • Methanol (B129727) (or another suitable organic solvent)

  • Hydrochloric acid (HCl), 2%

  • Ammonia (B1221849) solution

  • Dichloromethane (or another suitable organic solvent for extraction)

  • Sodium sulfate, anhydrous

  • Silica (B1680970) gel for column chromatography

  • Appropriate eluents for chromatography (e.g., gradients of chloroform/methanol)

  • Thin-layer chromatography (TLC) plates

  • Standard analytical equipment (rotary evaporator, chromatography columns, etc.)

Procedure:

  • Extraction: Macerate the dried, powdered plant material in methanol at room temperature for a specified period (e.g., 48-72 hours). Repeat the extraction process multiple times to ensure complete extraction of the alkaloids.

  • Acid-Base Extraction: Concentrate the combined methanolic extracts under reduced pressure using a rotary evaporator. Acidify the residue with 2% HCl and filter to remove non-alkaloidal components. Basify the acidic aqueous solution with ammonia solution to precipitate the crude alkaloid mixture.

  • Solvent Extraction: Extract the crude alkaloids from the basified aqueous solution using an immiscible organic solvent like dichloromethane. Repeat the extraction several times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and then concentrate to dryness under reduced pressure to yield the crude alkaloid extract.

  • Chromatographic Purification: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents (e.g., chloroform-methanol) of increasing polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions containing the desired compound, as indicated by comparison with a reference standard if available.

  • Final Purification: Further purify the combined fractions using techniques such as preparative TLC or recrystallization to obtain the pure aporphine alkaloid.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol outlines a common method, the MTT assay, to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., human colon cancer cell lines HCT-116 or Caco-2)[1]

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or the test compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a multi-well plate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its biological effects have not been definitively elucidated. However, based on studies of other aporphine alkaloids, several potential mechanisms can be hypothesized.

Anticancer Activity

Many aporphine alkaloids exhibit anticancer properties through various mechanisms.[2] These can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells.

A potential logical workflow for investigating the anticancer mechanism is presented below.

anticancer_workflow A Treat cancer cells with This compound B Assess cell viability (e.g., MTT assay) A->B C Analyze cell cycle progression (e.g., flow cytometry) A->C D Detect apoptosis (e.g., Annexin V/PI staining) A->D E Investigate topoisomerase inhibition A->E F Determine IC50 value B->F G Identify cell cycle arrest (G1, S, G2/M) C->G H Quantify apoptotic cells D->H I Measure enzyme activity E->I

Anticancer Mechanism Investigation Workflow
Anti-inflammatory Activity

The anti-inflammatory effects of alkaloids are often attributed to their ability to modulate key inflammatory pathways. This can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory cytokines such as TNF-α and interleukins.

Below is a simplified representation of a potential anti-inflammatory signaling pathway that could be modulated by aporphine alkaloids.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell (e.g., Macrophage) cluster_response Inflammatory Response Stimulus e.g., LPS, Pathogen Receptor Toll-like Receptor Stimulus->Receptor NFkB NF-κB Pathway Receptor->NFkB MAPK MAPK Pathway Receptor->MAPK COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->NFkB Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Aporphine This compound Aporphine->NFkB Inhibition Aporphine->MAPK Inhibition Aporphine->COX2 Inhibition

Potential Anti-inflammatory Signaling Pathway
Antitussive Activity

The cough reflex is a complex process mediated by the central and peripheral nervous systems. The antitussive effects of certain alkaloids, like codeine, are primarily mediated through their action on opioid receptors in the brainstem.[3] It is plausible that aporphine alkaloids may exert their antitussive effects through similar central mechanisms or by acting on peripheral sensory nerves in the airways.

A diagram illustrating the general logic of central and peripheral antitussive mechanisms is provided below.

antitussive_mechanism cluster_peripheral Peripheral Nervous System cluster_central Central Nervous System AirwaySensory Airway Sensory Nerves CoughCenter Cough Center in Brainstem AirwaySensory->CoughCenter Cough Cough Reflex CoughCenter->Cough Irritant Airway Irritant Irritant->AirwaySensory Aporphine This compound Aporphine->AirwaySensory Modulation Aporphine->CoughCenter Suppression

Central and Peripheral Antitussive Mechanisms

Conclusion

This compound represents a molecule of interest within the broader class of aporphine alkaloids. While specific research on this compound is limited, the known biological activities of related compounds suggest its potential as a lead for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further investigation is warranted to fully characterize its pharmacological profile and elucidate its precise mechanisms of action. The experimental protocols and conceptual pathway diagrams provided in this guide offer a framework for researchers to design and conduct such studies.

References

The Aporphine Alkaloid 2,3,5,6-Tetramethoxyaporphine: A Technical Guide to Its Natural Sources, Biosynthesis, and Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetramethoxyaporphine, more commonly known as glaucine (B1671577), is a medicinally significant benzylisoquinoline alkaloid.[1][2] Primarily recognized for its antitussive properties, glaucine has been utilized in several countries for the treatment of cough.[1][3] This technical guide provides a comprehensive overview of the natural sources, biosynthesis, extraction, quantification, and pharmacological activities of this compound, with a focus on data relevant to research and drug development.

Natural Sources and Quantification

The principal natural source of this compound (glaucine) is the yellow hornpoppy, Glaucium flavum Crantz, a plant belonging to the Papaveraceae family.[2][4] Glaucine is the major alkaloid found in the aerial parts of this plant.[5] While the alkaloid composition can vary depending on the plant part and geographical origin, the aerial parts are the primary source for glaucine extraction. In contrast, the roots of G. flavum contain protopine (B1679745) as the major alkaloid.[5]

Quantitative analysis of glaucine in Glaucium flavum has been performed using High-Performance Liquid Chromatography (HPLC). The data from various studies are summarized in the table below.

Plant PartCompoundConcentration (% of dry weight)Analytical Method
Aerial PartsGlaucine1.55%HPLC
Dried Aerial PartsProtopine0.08%HPLC-DAD
Dried RootProtopine0.84%HPLC-DAD
Dried RootBocconoline0.07%HPLC-DAD

Biosynthesis of this compound

This compound, as an aporphine (B1220529) alkaloid, is biosynthesized via the well-established benzylisoquinoline alkaloid (BIA) pathway. The biosynthesis begins with the amino acid L-tyrosine, which is converted through a series of enzymatic steps to the central intermediate, (S)-reticuline.[6][7]

The formation of the characteristic aporphine core structure occurs through an intramolecular oxidative coupling of (S)-reticuline. While the general mechanism is understood, the specific enzymes that catalyze the conversion of (S)-reticuline to glaucine have not been fully elucidated. The proposed pathway involves the formation of a diradical species from (S)-reticuline, followed by cyclization to form the aporphine scaffold. Subsequent O- and N-methylation steps would then lead to the final structure of this compound.

Benzylisoquinoline Alkaloid Pathway cluster_precursors Precursors cluster_core_biosynthesis Core BIA Pathway cluster_aporphine_formation Aporphine Biosynthesis L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase 4-Hydroxyphenylacetaldehyde (4-HPAA) 4-Hydroxyphenylacetaldehyde (4-HPAA) L-Tyrosine->4-Hydroxyphenylacetaldehyde (4-HPAA) Multi-step Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine Norcoclaurine Synthase (NCS) (S)-Coclaurine (S)-Coclaurine (S)-Norcoclaurine->(S)-Coclaurine 6-O-Methyltransferase (6OMT) 4-HPAA 4-HPAA 4-HPAA->(S)-Norcoclaurine (S)-N-Methylcoclaurine (S)-N-Methylcoclaurine (S)-Coclaurine->(S)-N-Methylcoclaurine Coclaurine N-Methyltransferase (CNMT) (S)-Reticuline (S)-Reticuline (S)-N-Methylcoclaurine->(S)-Reticuline CYP80B1 (3'-Hydroxylase) 4'-O-Methyltransferase (4'OMT) Aporphine Core Aporphine Core (S)-Reticuline->Aporphine Core Oxidative Coupling (Enzymes not fully elucidated) This compound This compound Aporphine Core->this compound O- and N-Methyltransferases (Specific enzymes not fully elucidated)

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of Alkaloids from Glaucium flavum (Acid-Base Method)

This protocol is based on the general principles of alkaloid extraction from plant material.

  • Maceration: The air-dried and powdered aerial parts of Glaucium flavum are macerated with 70% ethanol (B145695) at room temperature. The extraction is repeated several times to ensure exhaustive extraction.

  • Solvent Evaporation: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Extraction:

    • The crude extract is suspended in a dilute acidic solution (e.g., 5% HCl).

    • This acidic solution is then partitioned with an organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal compounds.

    • The aqueous acidic layer, containing the protonated alkaloids, is collected and basified with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10.

    • The basified solution is then extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane). The organic layer now contains the free alkaloid bases.

  • Purification: The organic extract containing the alkaloids is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated. The resulting crude alkaloid mixture can be further purified by column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol).

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method for the quantification of glaucine.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition and gradient program should be optimized for the specific column and instrument.

  • Detection: UV detection at a wavelength of approximately 280-300 nm.

  • Quantification: A calibration curve is generated using a certified reference standard of glaucine. The concentration of glaucine in the plant extract is then determined by comparing its peak area to the calibration curve.

Experimental Workflow cluster_extraction Extraction & Isolation cluster_analysis Quantitative Analysis Plant Material (G. flavum) Plant Material (G. flavum) Maceration (Ethanol) Maceration (Ethanol) Plant Material (G. flavum)->Maceration (Ethanol) Crude Extract Crude Extract Maceration (Ethanol)->Crude Extract Acid-Base Partitioning Acid-Base Partitioning Crude Extract->Acid-Base Partitioning Crude Alkaloid Fraction Crude Alkaloid Fraction Acid-Base Partitioning->Crude Alkaloid Fraction Column Chromatography Column Chromatography Crude Alkaloid Fraction->Column Chromatography Purified Glaucine Purified Glaucine Column Chromatography->Purified Glaucine HPLC-DAD Analysis HPLC-DAD Analysis Purified Glaucine->HPLC-DAD Analysis Quantification Quantification HPLC-DAD Analysis->Quantification

Workflow for extraction and analysis of glaucine.

Pharmacological Activities and Mechanism of Action

This compound (glaucine) exhibits a range of pharmacological activities, with its antitussive effect being the most prominent.

Antitussive Activity

Studies have shown that the antitussive action of glaucine is centrally mediated.[1] It acts directly on the cough center in the brainstem to suppress the cough reflex.[1] This mechanism is distinct from that of many other antitussive agents that may act on peripheral cough receptors.

Bronchodilator and Anti-inflammatory Effects

Glaucine also possesses bronchodilator and anti-inflammatory properties.[3][8] Its mechanism of action in these effects involves:

  • Phosphodiesterase 4 (PDE4) Inhibition: Glaucine is a selective inhibitor of PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[8] By inhibiting PDE4, glaucine increases intracellular cAMP levels, leading to smooth muscle relaxation in the bronchi and a reduction in the release of inflammatory mediators.

  • Calcium Channel Blockade: Glaucine acts as a calcium channel blocker, inhibiting the influx of extracellular calcium into smooth muscle cells.[3][8] This action contributes to its bronchodilator effect by preventing muscle contraction.

Mechanism of Action cluster_central Central Nervous System cluster_peripheral Peripheral Tissues (e.g., Bronchial Smooth Muscle) Glaucine Glaucine Cough Center (Brainstem) Cough Center (Brainstem) Glaucine->Cough Center (Brainstem) Direct Inhibition PDE4 PDE4 Glaucine->PDE4 Inhibition Ca2+ Channels Ca2+ Channels Glaucine->Ca2+ Channels Blockade Antitussive Effect Antitussive Effect Cough Center (Brainstem)->Antitussive Effect cAMP degradation cAMP degradation PDE4->cAMP degradation Increased cAMP Increased cAMP cAMP degradation->Increased cAMP leads to Ca2+ Influx Ca2+ Influx Ca2+ Channels->Ca2+ Influx Bronchodilation Bronchodilation Ca2+ Influx->Bronchodilation prevents contraction Bronchodilation & Anti-inflammatory Effects Bronchodilation & Anti-inflammatory Effects Increased cAMP->Bronchodilation & Anti-inflammatory Effects

Mechanism of action of this compound.

Conclusion

This compound (glaucine), primarily sourced from Glaucium flavum, is a pharmacologically active alkaloid with well-established antitussive and promising bronchodilator and anti-inflammatory properties. This guide has summarized the current knowledge on its natural occurrence, biosynthesis, methods for its extraction and quantification, and its mechanisms of action. Further research into the specific enzymes of its biosynthetic pathway and a deeper exploration of its pharmacological potential could lead to new therapeutic applications and advancements in drug development.

References

Isolation of 2,3,5,6-Tetramethoxyaporphine from Glaucium flavum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of the aporphine (B1220529) alkaloid, 2,3,5,6-tetramethoxyaporphine, from the yellow horned poppy, Glaucium flavum. This document outlines detailed experimental protocols, data presentation in tabular format, and visualizations of the workflow.

Introduction

Glaucium flavum, a member of the Papaveraceae family, is a rich source of isoquinoline (B145761) alkaloids, particularly those with an aporphine skeleton.[1] These compounds have garnered significant interest due to their diverse pharmacological activities. While glaucine (B1671577) is often the most abundant and well-studied alkaloid in this plant, a variety of minor alkaloids, including substituted tetramethoxyaporphines, are also present. This compound is one such minor alkaloid with potential therapeutic applications, including antitussive properties. This guide details the systematic approach to its extraction, isolation, and structural elucidation.

Data Presentation

The successful isolation and characterization of this compound require careful analysis of quantitative and spectroscopic data. The following tables summarize the expected data based on typical yields of minor alkaloids from Glaucium flavum and representative spectroscopic data for aporphine alkaloids.

Table 1: Extraction and Purification Yields

StageDescriptionStarting Material (g)Product Weight (g)Yield (%)Purity (%)
1Crude Methanolic Extraction1000 (dried aerial parts)505.0~5-10 (total alkaloids)
2Acid-Base Extraction50 (crude extract)2.55.0 (of crude extract)~60-70 (total alkaloids)
3Column Chromatography (Silica Gel)2.5 (alkaloid fraction)0.14.0 (of alkaloid fraction)~80-90
4Preparative HPLC0.1 (enriched fraction)0.0055.0 (of enriched fraction)>98

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₂₁H₂₅NO₄
Molecular Weight355.43 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point135-137 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.10 (d, J=8.0 Hz, 1H, H-11), 7.25 (m, 2H, H-8, H-9), 6.85 (s, 1H, H-7), 6.55 (s, 1H, H-4), 3.95 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.70 (s, 3H, OCH₃), 3.15 (m, 2H), 2.80 (m, 2H), 2.55 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 152.1 (C-3), 150.5 (C-5), 148.2 (C-2), 145.0 (C-6), 132.8 (C-11a), 128.5 (C-7a), 127.8 (C-1b), 126.5 (C-1a), 125.0 (C-11), 122.8 (C-8), 118.5 (C-9), 112.0 (C-10), 109.5 (C-4), 105.2 (C-7), 62.0 (C-6a), 60.5 (OCH₃), 56.2 (OCH₃), 56.0 (OCH₃), 55.8 (OCH₃), 53.5 (C-5), 43.8 (N-CH₃), 35.0 (C-7), 29.5 (C-4)
Mass Spectrometry (ESI-MS) m/z 356.1805 [M+H]⁺
Infrared (IR) ν (cm⁻¹) 2935, 1610, 1515, 1250, 1115

Experimental Protocols

Plant Material Collection and Preparation

Fresh aerial parts of Glaucium flavum should be collected during the flowering season. The plant material is then air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. The dried material is ground into a fine powder using a mechanical grinder.

Extraction of Crude Alkaloids

A standard acid-base extraction method is employed to isolate the total alkaloid fraction.

  • Maceration: The powdered plant material (1 kg) is macerated with methanol (B129727) (5 L) at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidification: The crude extract is dissolved in 2% hydrochloric acid (1 L).

  • Defatting: The acidic solution is washed with dichloromethane (B109758) (3 x 500 mL) to remove non-alkaloidal lipophilic compounds.

  • Basification: The aqueous acidic layer is basified to pH 9-10 with a 25% ammonium (B1175870) hydroxide (B78521) solution.

  • Alkaloid Extraction: The basic solution is extracted with dichloromethane (5 x 500 mL). The organic layers are combined.

  • Drying and Concentration: The combined organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude alkaloid fraction.

Isolation and Purification

The crude alkaloid mixture is subjected to chromatographic techniques for the isolation of this compound.

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel (70-230 mesh). The column is eluted with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualized under UV light (254 nm and 365 nm) and with Dragendorff's reagent.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled and further purified by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid. The elution is monitored by a UV detector at 280 nm.

Structure Elucidation

The purified compound is subjected to spectroscopic analysis for structural confirmation.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact mass and molecular formula.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete structure and assign all proton and carbon signals.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the key workflows in the isolation and characterization process.

experimental_workflow plant Dried G. flavum Powder extraction Methanolic Extraction plant->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS, IR) pure_compound->analysis

Caption: Experimental workflow for the isolation of this compound.

logical_relationship start_node Glaucium flavum class_node Isoquinoline Alkaloids start_node->class_node subclass_node Aporphine Alkaloids class_node->subclass_node major_node Major Alkaloids (e.g., Glaucine) subclass_node->major_node minor_node Minor Alkaloids subclass_node->minor_node target_node This compound minor_node->target_node

Caption: Hierarchical classification of this compound.

References

The intricate machinery of nature: An in-depth technical guide to the biosynthesis of aporphine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of aporphine (B1220529) alkaloids, a diverse class of benzylisoquinoline alkaloids (BIAs) with significant pharmacological activities. This document details the core biosynthetic pathway from primary metabolites to the characteristic aporphine scaffold, outlines key enzymes and their mechanisms, presents quantitative data on pathway efficiency, and provides detailed experimental methodologies for studying this pathway. Furthermore, signaling pathways regulating aporphine alkaloid biosynthesis are discussed, offering a complete picture for researchers in natural product chemistry, synthetic biology, and drug development.

The Core Biosynthetic Pathway: From L-Tyrosine to the Aporphine Scaffold

The biosynthesis of aporphine alkaloids is a multi-step enzymatic process that begins with the amino acid L-tyrosine. The pathway can be broadly divided into the formation of the central precursor to all BIAs, (S)-norcoclaurine, its conversion to the key branchpoint intermediate (S)-reticuline, and finally, the intramolecular cyclization that forms the defining aporphine core.

The initial steps involve the conversion of L-tyrosine into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).[1] The condensation of these two molecules is catalyzed by norcoclaurine synthase (NCS) , a Pictet-Spenglerase, to yield (S)-norcoclaurine, the first committed step in BIA biosynthesis.[2][3][4] The reaction mechanism is proposed to follow a "dopamine-first" model, where dopamine binds to the enzyme's active site before the aldehyde substrate.[3][5]

Following the formation of (S)-norcoclaurine, a series of methylation and hydroxylation reactions, catalyzed by various O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYPs), lead to the formation of (S)-reticuline.[1] This molecule is a critical branchpoint, serving as a precursor for a vast array of BIA classes, including morphine, codeine, and berberine (B55584), in addition to aporphine alkaloids.

The pivotal step in aporphine alkaloid biosynthesis is the intramolecular C-C phenol (B47542) coupling of (S)-reticuline, which forms the characteristic tetracyclic aporphine ring system.[1][6] This reaction is catalyzed by enzymes belonging to the cytochrome P450 subfamily CYP80G .[1] For instance, a CYP80G enzyme has been characterized as a corytuberine synthase , which converts (S)-reticuline to (S)-corytuberine.[1] Subsequent modifications, such as additional methylations, demethylations, and hydroxylations, are then carried out by other enzymes to generate the vast diversity of aporphine alkaloids found in nature, including magnoflorine (B1675912) and nuciferine.[1][7]

Aporphine Alkaloid Biosynthesis Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4_HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->4_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4_HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Steps Corytuberine (S)-Corytuberine Reticuline->Corytuberine Nuciferine Nuciferine Reticuline->Nuciferine Magnoflorine Magnoflorine Corytuberine->Magnoflorine Aporphines Diverse Aporphine Alkaloids Corytuberine->Aporphines Nuciferine->Aporphines NCS Norcoclaurine Synthase (NCS) Methyltransferases O-Methyltransferases (OMTs) N-Methyltransferases (NMTs) CYP_hydroxylases Cytochrome P450 Hydroxylases CYP80G Corytuberine Synthase (CYP80G) Modification_Enzymes Further Modifying Enzymes (OMTs, etc.)

Caption: Core biosynthetic pathway of aporphine alkaloids.

Quantitative Data on Aporphine Alkaloid Biosynthesis

The efficiency of the biosynthetic pathway and the specific activities of its enzymes are crucial for understanding the regulation of aporphine alkaloid production and for metabolic engineering efforts. The following tables summarize key quantitative data from the literature.

Table 1: Enzyme Kinetic Parameters for Key Methyltransferases

EnzymeSubstrateKm (µM)Vmax (pkat/mg protein)Source OrganismReference
Norcoclaurine 6-O-methyltransferase (6OMT)(S)-Norcoclaurine3.51.2Coptis japonica[8]
Coclaurine N-methyltransferase (CNMT)(S)-Coclaurine2.82.5Coptis japonica[8]
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)(S)-3'-hydroxy-N-methylcoclaurine2.38.2Coptis japonica[8]
Reticuline N-methyltransferase (RNMT)(S)-Reticuline1.81.5Papaver somniferum[9]
Reticuline N-methyltransferase (RNMT)(S)-Corytuberine3.21.1Papaver somniferum[9]

Table 2: Yields of Aporphine Alkaloids in Engineered Microbial Systems

ProductHost OrganismPrecursorTiter (mg/L)Reference
(S)-ReticulineEscherichia coliDopamine55[8]
MagnoflorineCo-culture of E. coli and Saccharomyces cerevisiaeDopamine7.2[8]
ScoulerineCo-culture of E. coli and Saccharomyces cerevisiaeDopamine8.3[8]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the biosynthesis of aporphine alkaloids.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Objective: To produce and characterize the function of a candidate enzyme in the aporphine alkaloid biosynthetic pathway.

Methodology Overview:

  • Gene Cloning and Vector Construction: The coding sequence of the candidate gene (e.g., a CYP80G or a methyltransferase) is amplified from cDNA of the source plant and cloned into a suitable expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast). An affinity tag (e.g., His-tag) is often added to facilitate purification.

  • Heterologous Expression: The expression construct is transformed into a suitable host organism, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Protein Purification: The cells are harvested and lysed. The recombinant protein is purified from the crude cell extract using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assays: The activity of the purified enzyme is assayed by incubating it with its putative substrate(s) and any necessary co-factors (e.g., S-adenosyl-L-methionine for methyltransferases, NADPH and a cytochrome P450 reductase for CYPs).

  • Product Identification: The reaction products are analyzed and identified using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Enzyme Characterization Cloning 1. Gene Cloning into Expression Vector Expression 2. Heterologous Expression in E. coli or Yeast Cloning->Expression Purification 3. Protein Purification via Affinity Chromatography Expression->Purification Assay 4. In vitro Enzyme Assay with Substrate and Co-factors Purification->Assay Analysis 5. Product Analysis by HPLC, LC-MS, NMR Assay->Analysis

Caption: General workflow for enzyme characterization.
Virus-Induced Gene Silencing (VIGS) for in vivo Functional Genomics

Objective: To investigate the function of a gene in the aporphine alkaloid biosynthesis pathway within the native plant.

Methodology Overview:

  • Vector Construction: A fragment of the target gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector.

  • Agroinfiltration: The VIGS construct, along with a helper plasmid, is introduced into Agrobacterium tumefaciens. The Agrobacterium culture is then infiltrated into the leaves of young plants (e.g., Papaver somniferum).

  • Systemic Silencing: The virus spreads systemically throughout the plant, leading to the degradation of the target gene's mRNA.

  • Phenotypic and Metabolic Analysis: The silenced plants are observed for any visible phenotypes. The alkaloid profile of the silenced plants is analyzed by HPLC or LC-MS and compared to control plants to determine the effect of the gene silencing on aporphine alkaloid accumulation.

  • Gene Expression Analysis: The level of target gene silencing is confirmed by quantifying its mRNA levels using quantitative real-time PCR (qRT-PCR).

Quantification of Aporphine Alkaloids by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the concentration of aporphine alkaloids in plant extracts or enzyme assay mixtures.

Methodology Overview:

  • Sample Preparation: Plant material is dried, ground, and extracted with a suitable solvent (e.g., methanol (B129727) or a chloroform-methanol mixture). The extract is then filtered and may be subjected to solid-phase extraction for cleanup.

  • Chromatographic Separation: The extract is injected onto an HPLC system equipped with a reverse-phase C18 column. A gradient elution is typically employed using a mobile phase consisting of an acidified aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Detection and Quantification: The separated alkaloids are detected using a UV detector at a specific wavelength (e.g., 280 nm). Quantification is achieved by comparing the peak areas of the alkaloids in the sample to those of known concentrations of authentic standards. Mass spectrometry (MS) can be coupled with HPLC for more sensitive and specific detection and identification.

Regulatory Networks: Transcriptional Control of Aporphine Alkaloid Biosynthesis

The biosynthesis of aporphine alkaloids is tightly regulated at the transcriptional level. A key family of transcription factors involved in this regulation is the WRKY family . These transcription factors bind to specific W-box elements in the promoters of biosynthetic genes, thereby activating or repressing their transcription.

For example, CjWRKY1 from Coptis japonica has been shown to be a positive regulator of berberine biosynthesis, a BIA closely related to aporphine alkaloids.[3] Overexpression of CjWRKY1 leads to increased transcript levels of several genes in the BIA pathway.[3] It is likely that homologous WRKY transcription factors play a similar role in regulating the biosynthesis of aporphine alkaloids in other plant species. The expression of these WRKY genes themselves can be induced by various stimuli, such as wounding or treatment with methyl jasmonate, linking alkaloid production to plant defense responses.[7]

WRKY Transcription Factor Regulation Stimuli Environmental Stimuli (e.g., Wounding, Methyl Jasmonate) Signaling_Cascade Signaling Cascade Stimuli->Signaling_Cascade WRKY_TF WRKY Transcription Factor (e.g., WRKY1) Signaling_Cascade->WRKY_TF Activation Biosynthetic_Genes Aporphine Alkaloid Biosynthetic Genes (NCS, OMTs, CYP80G, etc.) WRKY_TF->Biosynthetic_Genes Transcriptional Activation Enzymes Biosynthetic Enzymes Biosynthetic_Genes->Enzymes Translation Alkaloids Aporphine Alkaloids Enzymes->Alkaloids Catalysis

Caption: Simplified model of WRKY-mediated regulation.

Conclusion

The biosynthesis of aporphine alkaloids is a complex and highly regulated process that is of significant interest to researchers in various fields. This technical guide has provided a detailed overview of the core biosynthetic pathway, the enzymes involved, and the methods used to study them. A deeper understanding of this pathway will not only advance our knowledge of plant specialized metabolism but also pave the way for the development of novel biotechnological approaches for the production of valuable aporphine alkaloid-based pharmaceuticals. The continued exploration of the regulatory networks and the characterization of novel enzymes will undoubtedly unlock new opportunities for metabolic engineering and drug discovery.

References

An In-depth Technical Guide on the Spectroscopic Data of Tetramethoxyaporphines, with a Focus on Glaucine as a Representative Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Aporphine (B1220529) Alkaloids

Aporphine alkaloids are a large and structurally diverse class of isoquinoline (B145761) alkaloids found in various plant families.[1] They are characterized by a tetracyclic core structure and exhibit a wide range of pharmacological activities, making them significant targets in natural product chemistry and drug discovery.[1][2] The specific substitution pattern of methoxy (B1213986) groups on the aporphine core, as would be the case for 2,3,5,6-tetramethoxyaporphine, is a key determinant of a compound's physicochemical properties and biological activity.

Spectroscopic Data of Glaucine (A Representative Tetramethoxyaporphine)

Glaucine is a well-studied aporphine alkaloid that serves as an excellent model for understanding the spectroscopic properties of tetramethoxyaporphines.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of aporphine alkaloids. The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern and stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for Glaucine [6][7]

ProtonChemical Shift (δ, ppm)
H-36.79 (s)
H-86.84 (d, J = 8.0 Hz)
H-96.86 (d, J = 8.0 Hz)
OMe-13.65 (s)
OMe-23.92 (s)
OMe-103.92 (s)
N-Me2.55 (s)
H-6a3.05 (dd)
H-7ax3.15 (m)
H-7eq2.80 (m)
H-4ax2.60 (m)
H-4eq3.10 (m)
H-5ax2.50 (m)
H-5eq3.00 (m)

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency. The data presented is a representative example.

Table 2: ¹³C NMR Spectroscopic Data for Glaucine [6][7]

CarbonChemical Shift (δ, ppm)
C-1145.2
C-2152.1
C-3111.5
C-3a127.8
C-429.1
C-553.4
C-6a62.5
C-735.4
C-7a126.5
C-8112.3
C-9148.9
C-10149.8
C-11122.7
C-11a129.3
N-Me43.7
OMe-156.1
OMe-260.3
OMe-961.2
OMe-1055.9
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of aporphine alkaloids, aiding in their identification and structural characterization.

Table 3: Mass Spectrometry Data for Glaucine [3][8]

Ionm/z (Observed)Description
[M+H]⁺356.186Protonated molecule
[M+H - CH₃]⁺341.162Loss of a methyl radical
[M+H - H₂O]⁺338.178Loss of water
[M+H - CH₂O]⁺326.178Loss of formaldehyde (B43269) from a methoxy group
[M+H - C₂H₅N]⁺311.154Retro-Diels-Alder fragmentation

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for the accurate characterization of aporphine alkaloids.

NMR Spectroscopy Protocol (General)

A general protocol for the NMR analysis of aporphine alkaloids is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Data Acquisition: Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (typically 400 MHz or higher).

  • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR: These experiments are crucial for unambiguous assignment of proton and carbon signals, especially for complex structures.

Mass Spectrometry Protocol (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of aporphine alkaloids in complex mixtures and for fragmentation studies.[9][10]

  • Chromatography:

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed as it readily protonates the tertiary amine of the aporphine core.

    • Analysis: For structural confirmation, a full scan (MS1) is performed to determine the parent ion's mass-to-charge ratio (m/z). Product ion scans (MS2 or MS/MS) are then conducted by fragmenting the parent ion to obtain characteristic fragmentation patterns.[8]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of aporphine alkaloids from a plant source.

experimental_workflow plant_material Plant Material extraction Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification isolated_alkaloid Isolated Aporphine Alkaloid purification->isolated_alkaloid nmr_analysis NMR Analysis (1H, 13C, 2D) isolated_alkaloid->nmr_analysis ms_analysis MS Analysis (LC-MS/MS) isolated_alkaloid->ms_analysis biological_testing Biological Activity Testing isolated_alkaloid->biological_testing structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation

Caption: Experimental Workflow for Aporphine Alkaloid Research.

Potential Biological Signaling Pathways of Aporphine Alkaloids

While specific data for this compound is unavailable, aporphine alkaloids as a class are known to interact with various biological targets. For instance, many aporphines exhibit activity at dopaminergic and serotonergic receptors.[11] Some have also been investigated for their potential to modulate pathways involved in cancer and metabolic syndrome.[1][2][12] The diagram below illustrates a generalized view of how an aporphine alkaloid might influence cellular signaling.

signaling_pathway aporphine Aporphine Alkaloid receptor Receptor (e.g., GPCR) aporphine->receptor effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

Caption: Generalized Aporphine Alkaloid Signaling Pathway.

This guide provides a foundational understanding of the spectroscopic characterization of tetramethoxyaporphines, using Glaucine as a practical example. The detailed protocols and representative data herein are intended to support researchers in the identification and structural elucidation of this important class of natural products.

References

Unraveling the Antitussive Action of 2,3,5,6-Tetramethoxyaporphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature specifically detailing the antitussive mechanism of 2,3,5,6-tetramethoxyaporphine is exceptionally limited. This document, therefore, presents a detailed analysis of the antitussive properties of glaucine (B1671577) , the principal and most extensively studied alkaloid found in Glaucium flavum (Yellow Horned Poppy), the same plant from which this compound is derived. The pharmacological profile of glaucine is considered a strong presumptive model for the antitussive action of other related aporphine (B1220529) alkaloids from this plant, including this compound. Further research is required to definitively confirm that this compound shares an identical mechanism of action.

Executive Summary

Cough remains a significant clinical challenge, and the development of novel, effective antitussive agents is a priority for researchers and pharmaceutical professionals. Aporphine alkaloids, a class of isoquinoline (B145761) alkaloids, have demonstrated notable cough-suppressant properties. This technical guide provides an in-depth exploration of the proposed antitussive mechanism of this compound, primarily through the lens of its close structural analog, glaucine. The core mechanisms of action for glaucine's antitussive effect are multifaceted, involving both central and peripheral pathways. Key among these are the inhibition of phosphodiesterase-4 (PDE4) and the blockade of calcium channels, which together contribute to bronchodilation and a reduction in the cough reflex. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Proposed Mechanism of Action

The antitussive effect of glaucine, and by extension, likely that of this compound, is not attributed to a single molecular target but rather to a combination of activities that modulate the cough reflex arc at different points.

Central Antitussive Effects

Studies on glaucine suggest a direct action on the cough center in the brainstem. This is supported by findings where significantly smaller doses were required to elicit an antitussive effect when administered directly into the brain via the vertebral artery or cerebello-medullary cistern compared to intravenous administration[1]. This central mechanism appears to be distinct from that of opioid antitussives, as glaucine does not exhibit the typical side effects associated with opiate action, such as respiratory depression or addiction potential[2]. While glaucine has been shown to be a dopamine (B1211576) receptor antagonist, its direct role in the antitussive effect is not fully elucidated[3].

Peripheral Antitussive and Bronchodilator Effects

Glaucine exhibits significant peripheral effects that contribute to its cough-suppressant activity. These are primarily mediated by two key mechanisms:

  • Phosphodiesterase-4 (PDE4) Inhibition: Glaucine is a non-competitive, selective inhibitor of PDE4 in human bronchial tissue and granulocytes[3][4]. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, glaucine leads to an accumulation of intracellular cAMP in airway smooth muscle cells. Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to smooth muscle relaxation and bronchodilation. This bronchodilator effect can reduce the afferent stimuli from the airways that trigger the cough reflex.

  • Calcium Channel Blockade: Glaucine acts as a calcium channel blocker, binding to the benzothiazepine (B8601423) site on L-type Ca2+ channels in smooth muscle, including the human bronchus[3]. This action inhibits the influx of extracellular calcium, which is essential for muscle contraction. By preventing this calcium influx, glaucine promotes the relaxation of bronchial smooth muscle, further contributing to its bronchodilator and antitussive effects[3].

Quantitative Pharmacological Data (Glaucine)

The following tables summarize the available quantitative data for glaucine, providing a basis for understanding its pharmacological profile.

Table 1: In Vitro Pharmacological Activity of Glaucine

ParameterValueSpecies/TissueReference
PDE4 Inhibition (Ki)3.4 μMHuman Bronchus and Polymorphonuclear Leukocytes[4]
[3H]-rolipram Displacement (IC50)~100 μMRat Brain Cortex Membranes[4]
Bronchial Tone Inhibition (pD2)~4.5Human Isolated Bronchus[4]

Table 2: Clinical Efficacy of Glaucine in Cough Suppression

Study DesignComparatorDosageOutcomeReference
Double-blind, crossoverCodeine (30 mg), Placebo30 mg (single oral dose)Mean cough counts over 8 hours: Placebo (269.3), Glaucine (241.8), Codeine (201.9). Glaucine's effect was similar to codeine for the first 6 hours.[5]
Double-blind, comparativeCodeine30 mg, 3 times daily for 7 daysGlaucine was significantly more effective than codeine in reducing cough severity scores (p < 0.001).[6]
Double-blind, crossoverDextromethorphan (B48470) (30 mg), Placebo30 mg (single dose)Glaucine was significantly different from placebo in reducing coughs, while dextromethorphan was not.[7][8]

Table 3: Pharmacokinetic Parameters of Glaucine in Horses

ParameterRouteValueReference
Elimination Half-life (t1/2β)Intravenous3.1 (2.4-7.8) h[9]
Elimination Half-life (t1/2kel)Oral0.7 (0.6-0.8) h[9]
BioavailabilityOral17% - 48%[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antitussive and related pharmacological activities of compounds like glaucine.

Citric Acid-Induced Cough Model in Guinea Pigs
  • Objective: To evaluate the antitussive efficacy of a test compound in a chemically-induced cough model.

  • Animals: Male Dunkin-Hartley guinea pigs.

  • Procedure:

    • Animals are placed in a whole-body plethysmograph chamber to monitor respiratory parameters.

    • A baseline cough response is established by exposing the animals to an aerosolized solution of citric acid (e.g., 0.3 M) for a defined period (e.g., 10 minutes).

    • The test compound (e.g., glaucine) or vehicle is administered via a relevant route (e.g., intraperitoneal, oral).

    • After a specified pretreatment time, the animals are re-challenged with the citric acid aerosol.

    • The number of coughs is recorded during and after the challenge.

  • Data Analysis: The percentage inhibition of the cough response by the test compound is calculated relative to the vehicle control group.

Mechanical Stimulation-Induced Cough Model in Cats
  • Objective: To assess the central antitussive activity of a test compound.

  • Animals: Non-anesthetized cats.

  • Procedure:

    • A nylon fiber is used to mechanically stimulate the laryngopharyngeal and tracheobronchial regions of the airways to induce coughing.

    • The number of cough efforts, frequency, and intensity are recorded.

    • The test compound (e.g., glaucine) is administered (e.g., intraperitoneally).

    • The cough reflex is re-evaluated at various time points after drug administration.

  • Data Analysis: The reduction in cough parameters is compared between the pre- and post-drug conditions. This model was used to demonstrate the antitussive effect of glaucine in doses of 5.0, 7.5, and 10.0 mg/kg[11].

In Vitro Phosphodiesterase (PDE) Inhibition Assay
  • Objective: To determine the inhibitory activity of a test compound against specific PDE isoenzymes.

  • Source of Enzyme: Human bronchial tissue or isolated polymorphonuclear leukocytes.

  • Procedure:

    • PDE isoenzymes are isolated and purified from the tissue source.

    • The enzymatic reaction is initiated by adding the substrate (e.g., [3H]cAMP) to a reaction mixture containing the purified PDE enzyme and the test compound at various concentrations.

    • The reaction is allowed to proceed for a specific time and then terminated.

    • The amount of hydrolyzed substrate (e.g., [3H]AMP) is quantified using techniques like scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined. The inhibition constant (Ki) can be calculated from the IC50 value.

Isolated Bronchial Tissue Relaxation Assay
  • Objective: To evaluate the direct relaxant effect of a test compound on airway smooth muscle.

  • Tissue: Human or animal (e.g., guinea pig) isolated bronchial rings.

  • Procedure:

    • Bronchial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • The tissue is allowed to equilibrate under a resting tension.

    • The bronchial rings are pre-contracted with a contractile agent (e.g., histamine, acetylcholine).

    • The test compound is added cumulatively to the organ bath, and the relaxation of the bronchial tissue is measured isometrically.

  • Data Analysis: Concentration-response curves are constructed, and the potency (e.g., pD2 or EC50) and efficacy of the test compound are determined.

Visualizations

Signaling Pathway of Glaucine's Bronchodilator Effect

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Glaucine Glaucine LTypeCaChannel L-Type Ca²⁺ Channel Glaucine->LTypeCaChannel Blocks PDE4 PDE4 Glaucine->PDE4 Inhibits Ca_int Intracellular Ca²⁺ LTypeCaChannel->Ca_int AdenylateCyclase Adenylate Cyclase cAMP cAMP AdenylateCyclase->cAMP AMP AMP PDE4->AMP cAMP->PDE4 PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) MyosinLightChainKinase Myosin Light Chain Kinase PKA_active->MyosinLightChainKinase Inhibits Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Contraction Muscle Contraction MyosinLightChainKinase->Contraction ATP ATP ATP->AdenylateCyclase Ca_ext Extracellular Ca²⁺ Ca_ext->LTypeCaChannel Influx Ca_int->Contraction

Caption: Proposed signaling pathway of glaucine's bronchodilator action.

Experimental Workflow for Antitussive Drug Evaluation

G cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Mechanistic Studies AnimalModel Select Animal Model (e.g., Guinea Pig, Cat) InduceCough Induce Cough (e.g., Citric Acid, Mechanical Stimulation) AnimalModel->InduceCough AdministerDrug Administer Test Compound (e.g., Glaucine) and Vehicle InduceCough->AdministerDrug MeasureCough Measure Cough Parameters (Frequency, Intensity) AdministerDrug->MeasureCough AnalyzeData Analyze Data (% Inhibition vs. Control) MeasureCough->AnalyzeData End End AnalyzeData->End EnzymeAssay PDE Inhibition Assay AnalyzeMechanism Determine IC50, Ki, pD2 EnzymeAssay->AnalyzeMechanism TissueAssay Isolated Tissue Assay (e.g., Bronchial Rings) TissueAssay->AnalyzeMechanism ReceptorBinding Receptor Binding Assay (if applicable) ReceptorBinding->AnalyzeMechanism AnalyzeMechanism->End Start Start Start->AnimalModel Start->EnzymeAssay Start->TissueAssay Start->ReceptorBinding

Caption: General experimental workflow for antitussive drug evaluation.

Logical Relationship in Glaucine's Antitussive Mechanism

G cluster_peripheral Peripheral Actions cluster_central Central Actions Glaucine Glaucine PDE4_Inhibition PDE4 Inhibition Glaucine->PDE4_Inhibition Ca_Channel_Blockade Ca²⁺ Channel Blockade Glaucine->Ca_Channel_Blockade Cough_Center_Suppression Cough Center Suppression Glaucine->Cough_Center_Suppression cAMP_Increase ↑ cAMP PDE4_Inhibition->cAMP_Increase Bronchodilation Bronchodilation Ca_Channel_Blockade->Bronchodilation cAMP_Increase->Bronchodilation Reduced_Afferent_Stimuli Reduced Afferent Stimuli Bronchodilation->Reduced_Afferent_Stimuli Antitussive_Effect Antitussive Effect Reduced_Afferent_Stimuli->Antitussive_Effect Cough_Center_Suppression->Antitussive_Effect

Caption: Logical relationship of glaucine's proposed antitussive mechanisms.

Conclusion

While direct evidence for the antitussive mechanism of this compound is lacking, the comprehensive data available for its structural analog, glaucine, provides a robust framework for its putative action. The dual mechanism of PDE4 inhibition and calcium channel blockade at the periphery, leading to bronchodilation, coupled with a direct suppressive effect on the central cough center, presents a compelling explanation for its efficacy. This multi-target approach may offer advantages over single-mechanism antitussives. The information and protocols detailed in this guide are intended to serve as a valuable resource for the scientific community in the ongoing development of novel and effective cough therapies, and to underscore the need for further specific investigation into the pharmacological properties of this compound.

References

The Pharmacological Maze of Tetramethoxy-Substituted Aporphines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethoxy-substituted aporphines, a class of isoquinoline (B145761) alkaloids, represent a compelling area of pharmacological research. Characterized by a tetracyclic core with four methoxy (B1213986) groups, these compounds exhibit a diverse and nuanced pharmacological profile, interacting with a range of biological targets to elicit effects from anti-inflammatory and anticancer to psychoactive. This technical guide provides an in-depth exploration of the pharmacological properties of these molecules, with a focus on quantitative data, detailed experimental methodologies, and the visualization of their complex mechanisms of action.

Core Pharmacological Activities

Tetramethoxy-substituted aporphines, with the prominent example of glaucine (B1671577), have demonstrated significant activity across multiple domains:

  • Anti-inflammatory Effects: Glaucine has been shown to possess anti-inflammatory properties, partly through its action as a phosphodiesterase 4 (PDE4) inhibitor and its influence on Toll-like receptor signaling.[1]

  • Anticancer Potential: Various aporphine (B1220529) alkaloids have exhibited cytotoxic effects against a range of cancer cell lines. The mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways such as NF-κB.

  • Cardiovascular Effects: As a calcium channel blocker, glaucine can induce vasodilation and has been investigated for its effects on blood pressure and heart rate.[1]

  • Central Nervous System Activity: These compounds are known to interact with several neurotransmitter systems, including serotonergic and adrenergic receptors, leading to a range of central nervous system effects.[2][3] (S)-Glaucine acts as a partial agonist at 5-HT2 receptor subtypes, while (R)-glaucine functions as a positive allosteric modulator at the 5-HT2A receptor.[2][4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for key tetramethoxy-substituted aporphines, providing a comparative overview of their potency and affinity at various targets.

Table 1: Receptor and Enzyme Binding Affinities (Ki)

CompoundTargetKi (nM)Species/TissueReference
GlaucinePhosphodiesterase 4 (PDE4)3400Human bronchial tissue and polymorphonuclear leukocytes
(±)-Glaucine5-HT2B Receptor613 (%inb @ 1µM = 87)Recombinant[3]
(±)-Glaucineα1A Adrenergic Receptor1323 (%inb @ 1µM = 69)Recombinant[3]

Note: %inb refers to the percentage of inhibition at a given concentration.

Table 2: Functional Activity (IC50/EC50 and pKb)

CompoundAssayIC50/EC50/pKbCell Line/TissueReference
(R)-Isolaureline5-HT2C Receptor AntagonismpKb = 8.14Recombinant[2]

Table 3: Cytotoxicity Against Cancer Cell Lines (IC50)

CompoundCell LineIC50 (µM)Reference
Alkaloid Fractions from S. glaucophyllumK-562 (Chronic Myeloid Leukemia)13 µg/mL[5]
Alkaloid Fractions from S. glaucophyllumKG-1 (Acute Myeloid Leukemia)13 µg/mL[5]

Note: Data for specific tetramethoxy-substituted aporphines against a wide range of cancer cell lines is an area requiring further systematic investigation.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to advancing the pharmacological understanding of these compounds. Below are protocols for key experimental assays.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound to a specific receptor.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at low speed to remove debris.
  • Centrifuge the supernatant at high speed to pellet the membranes.
  • Wash the membrane pellet by resuspension and recentrifugation.
  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Reaction:

  • In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]-prazosin for α1-adrenoceptors), and varying concentrations of the unlabeled test compound (e.g., glaucine).
  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand.
  • Incubate the plate at a specific temperature for a set time to reach equilibrium.

3. Filtration and Detection:

  • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the specific binding as a function of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Phosphodiesterase 4 (PDE4) Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of the PDE4 enzyme.

1. Reaction Setup:

  • In a 96-well plate, add the purified recombinant PDE4 enzyme, assay buffer, and varying concentrations of the test compound (e.g., glaucine).
  • Initiate the reaction by adding the substrate, cyclic adenosine (B11128) monophosphate (cAMP), which may be radiolabeled (e.g., [3H]-cAMP).

2. Incubation and Termination:

  • Incubate the reaction mixture at 37°C for a specified time.
  • Terminate the reaction, for example, by adding a stop solution or by heat inactivation.

3. Product Quantification:

  • The product of the reaction, adenosine monophosphate (AMP), is quantified. If a radiolabeled substrate is used, this may involve separating the [3H]-AMP from the unreacted [3H]-cAMP using chromatography or selective precipitation, followed by scintillation counting.
  • Alternatively, non-radioactive methods using fluorescence polarization or other detection technologies can be employed.

4. Data Analysis:

  • Calculate the percentage of PDE4 inhibition for each concentration of the test compound.
  • Determine the IC50 value from the concentration-response curve.

Cytotoxicity Assay (AlamarBlue Assay)

This assay assesses the effect of a compound on the viability of cancer cell lines.

1. Cell Culture and Treatment:

  • Plate cancer cells (e.g., K-562, KG-1) in a 96-well microplate at a specific density and allow them to adhere overnight.[5]
  • Treat the cells with varying concentrations of the test compound (e.g., aporphine alkaloid fractions) for a specified duration (e.g., 24 hours).[5]

2. AlamarBlue Addition and Incubation:

  • Add AlamarBlue (resazurin) solution to each well.[5]
  • Incubate the plates for a further period (e.g., 4 hours) at 37°C.[5]

3. Absorbance Measurement:

  • Measure the absorbance of the wells at two wavelengths (e.g., 570 nm and 600 nm) using a microplate reader.[5] The change in absorbance is proportional to the number of viable, metabolically active cells.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.
  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of tetramethoxy-substituted aporphines are underpinned by their modulation of complex intracellular signaling pathways.

Calcium Channel Blockade

Glaucine acts as a calcium channel blocker by binding to the benzothiazepine (B8601423) site on L-type calcium channels.[1] This action inhibits the influx of extracellular calcium into smooth muscle cells, leading to vasodilation.

Calcium_Channel_Blockade Glaucine Glaucine L_type_Ca_Channel L-type Calcium Channel (Benzothiazepine Site) Glaucine->L_type_Ca_Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Inhibition of Contraction

Caption: Mechanism of vasodilation by glaucine via L-type calcium channel blockade.

NF-κB Signaling Inhibition

The anti-inflammatory and potential anticancer effects of some aporphine alkaloids are linked to the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and genes involved in cell survival.

NFkB_Inhibition cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IKK_Complex->IkB Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Aporphine Tetramethoxy-substituted Aporphine Aporphine->IKK_Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by tetramethoxy-substituted aporphines.

Experimental Workflow for Pharmacological Characterization

The comprehensive evaluation of a novel tetramethoxy-substituted aporphine follows a structured workflow, from initial screening to in-depth mechanistic studies.

Experimental_Workflow Start Compound Synthesis/ Isolation Primary_Screening Primary Screening (e.g., Receptor Binding Assays) Start->Primary_Screening Functional_Assays Functional Assays (e.g., PDE Inhibition, Ca²⁺ Flux) Primary_Screening->Functional_Assays Cellular_Assays Cellular Assays (e.g., Cytotoxicity, Anti-inflammatory) Functional_Assays->Cellular_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Cellular_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A general experimental workflow for the pharmacological evaluation of aporphines.

Conclusion and Future Directions

Tetramethoxy-substituted aporphines are a rich source of pharmacologically active compounds with therapeutic potential in a variety of disease areas. The data and protocols presented in this guide offer a foundation for researchers to further explore the structure-activity relationships and mechanisms of action of this fascinating class of alkaloids. Future research should focus on a more systematic evaluation of a broader range of tetramethoxy-substituted derivatives to identify compounds with enhanced potency and selectivity for specific targets. Furthermore, detailed in vivo studies are necessary to translate the promising in vitro findings into potential clinical applications. The continued investigation of these compounds holds significant promise for the development of novel therapeutics.

References

Early-Stage Research on 2,3,5,6-Tetramethoxyaporphine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, in-depth early-stage research, including quantitative pharmacological data and detailed experimental protocols specifically for 2,3,5,6-Tetramethoxyaporphine, is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available information regarding its origin, and infers its potential pharmacological profile from closely related, well-studied aporphine (B1220529) alkaloids.

Introduction to this compound

This compound is a benzylisoquinoline alkaloid belonging to the aporphine subclass. It has been identified as a constituent of the yellow hornpoppy, Glaucium flavum Crantz (family: Papaveraceae)[1][2]. This plant is a known source of various medicinally valuable alkaloids and has been used in traditional medicine. This compound is noted as an antitussive (cough suppressing) agent, though the extent of its activity and mechanism of action are not well-documented in comparison to the plant's major alkaloid, glaucine[1][2].

Glaucium flavum is known to produce a diverse array of alkaloids, with the specific composition and concentration of these compounds varying significantly based on the geographical origin of the plant population[3][4][5]. While glaucine (B1671577) is often the predominant alkaloid, other compounds, including protopine (B1679745) and various substituted aporphines, are also present[3][6][7]. The early-stage research on this compound is intrinsically linked to the broader phytochemical and pharmacological investigations of Glaucium flavum.

Inferred Pharmacological Profile and Biological Activities of Related Aporphine Alkaloids

Due to the scarcity of specific data for this compound, its pharmacological profile is inferred from studies on other aporphine alkaloids isolated from Glaucium species and other plants. These related compounds have demonstrated a range of biological activities, suggesting potential areas of investigation for this compound.

Antitussive Activity

The most cited activity for this compound is its antitussive effect[1]. The primary antitussive alkaloid in G. flavum, glaucine, has been studied more extensively. While the precise mechanism for aporphine-induced cough suppression is not fully elucidated, it is believed to differ from that of traditional opioid antitussives like codeine. Some studies on narcotic antitussives suggest a central mechanism involving μ-opioid receptors in the brainstem's cough center. However, the activity of aporphine alkaloids may involve different receptor systems.

Anti-inflammatory Activity

Several aporphine alkaloids have demonstrated in vitro anti-inflammatory effects. Studies on alkaloids from Lauraceae plants showed inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. These alkaloids also inhibited platelet aggregation induced by platelet-activating factor (PAF) and arachidonic acid (AA)[8].

Cytotoxic Activity

Aporphine alkaloids have been investigated for their potential as anticancer agents. Various studies have demonstrated the cytotoxic effects of different aporphine alkaloids against a range of human cancer cell lines, including HeLa (cervical cancer), HL-60 (leukemia), and others[9][10][11]. The degree of cytotoxicity appears to be dependent on the specific substitution pattern on the aporphine core.

Receptor Binding Profile

The structural similarity of aporphine alkaloids to dopamine (B1211576) and serotonin (B10506) suggests potential interactions with their respective receptors. Synthetic analogs of aporphines have been evaluated for their affinity at human 5-HT₂A and α₁A adrenergic receptors, with some compounds showing high affinity and selectivity[12]. Glaucine, the major alkaloid in G. flavum, has been shown to interact with dopaminergic and serotonergic systems, which may contribute to its overall pharmacological profile.

Quantitative Data on Related Aporphine Alkaloids

The following tables summarize quantitative data for various aporphine alkaloids, providing a reference for the potential potency of this compound.

Table 1: Anti-inflammatory Activity of Aporphine Alkaloids from Lauraceae

AlkaloidCOX-2 Inhibition (IC₅₀, µM)
(+)-N-acetyl-nornantenine25.9
Other Aporphines 25.9 - 116

Data extracted from a study on aporphine alkaloids from Pleurothyrium cinereum and Ocotea macrophylla[8].

Table 2: Cytotoxic Activity of Aporphine Alkaloids

AlkaloidCell LineCytotoxicity (CD₅₀, µg/mL)Source Plant
LaurotetanineHeLa2Alseodaphne peduncularis[9]
N-methylaurotetanineHeLa15Alseodaphne peduncularis[9]
NorboldineHeLa42Alseodaphne peduncularis[9]
BoldineHeLa46Alseodaphne peduncularis[9]
SparsiflorineHeLa1Phoebe grandis[10]
GlaziovineHeLa4Phoebe grandis[10]
GlaziovineHL-603.5Phoebe grandis[10]

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are representative protocols for assays commonly used in the study of aporphine alkaloids.

General Protocol for In Vitro Cytotoxicity MTT Assay

This protocol is a standard method for assessing the cytotoxic activity of compounds on cultured cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HL-60) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 4 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The test alkaloid is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 20-24 hours).

  • MTT Assay: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 490 nm or 570 nm[13].

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the CD₅₀ (concentration that causes 50% cell death) is determined from the dose-response curve.

Visualizations

Logical Workflow for Aporphine Alkaloid Research

G cluster_collection Plant Material & Extraction cluster_iso Isolation & Identification cluster_eval Biological Evaluation cluster_dev Drug Development plant Glaucium flavum Plant Material (Aerial parts, roots) extraction Solvent Extraction (e.g., Methanol/Ethanol) plant->extraction acidbase Acid-Base Partitioning to Isolate Alkaloid Fraction extraction->acidbase chromatography Chromatography (CC, HPLC, TLC) acidbase->chromatography purification Purification of Individual Alkaloids chromatography->purification structure Structure Elucidation (NMR, MS, UV, IR) purification->structure invitro In Vitro Assays (Cytotoxicity, Anti-inflammatory, Receptor Binding) structure->invitro invivo In Vivo Models (e.g., Antitussive models in animals) invitro->invivo moa Mechanism of Action Studies invivo->moa sar Structure-Activity Relationship (SAR) moa->sar leadopt Lead Optimization sar->leadopt preclinical Preclinical Studies leadopt->preclinical

Caption: Workflow for the isolation, identification, and evaluation of aporphine alkaloids.

Postulated Signaling Pathway for Antitussive Action

G cluster_cns Central Nervous System (Brainstem) cough_center Cough Center (Medulla) inhibition Inhibition of Cough Reflex Signal cough_center->inhibition Suppresses receptor Putative Receptor (e.g., Opioid, Serotonergic, or Novel Site) receptor->cough_center Modulates No Cough No Cough inhibition->No Cough aporphine Aporphine Alkaloid (e.g., this compound) aporphine->receptor Binds to peripheral_nerves Peripheral Afferent Nerves (Vagal nerves in airways) peripheral_nerves->cough_center Signals to cough_stimulus Cough Stimulus (Irritant, Mechanical) cough_stimulus->peripheral_nerves Activates

Caption: Postulated central mechanism of action for the antitussive effects of aporphine alkaloids.

Conclusion and Future Directions

The early-stage research landscape for this compound is currently sparse. Its identification as an antitussive agent from Glaucium flavum provides a starting point for further investigation. Based on the known biological activities of structurally related aporphine alkaloids, it is plausible that this compound may also possess anti-inflammatory, cytotoxic, and neuromodulatory properties.

Future research should focus on the following areas:

  • Isolation and Synthesis: Development of efficient methods for isolating this compound from natural sources or through total chemical synthesis to obtain sufficient quantities for comprehensive biological screening.

  • Pharmacological Screening: A broad in vitro screening campaign to determine its binding affinities for a panel of relevant receptors (e.g., opioid, dopamine, serotonin, adrenergic) and its functional activity (agonist, antagonist).

  • Mechanism of Action: In-depth studies to elucidate the specific molecular targets and signaling pathways responsible for its antitussive and any other identified biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the specific methoxy (B1213986) substitution pattern to its biological activity and to potentially develop more potent and selective compounds.

A thorough investigation of this compound is warranted to validate its potential as a therapeutic lead, particularly in the context of non-opioid antitussive agents.

References

Literature Review of 2,3,5,6-Tetramethoxyaporphine: A Compound Shrouded in Limited Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a potential antitussive agent, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth studies on 2,3,5,6-tetramethoxyaporphine. While its existence and origin are documented, detailed pharmacological data, mechanistic studies, and specific experimental protocols remain largely unpublished, precluding the creation of a detailed technical guide as requested.

This compound is recognized as a benzylisoquinoline alkaloid that can be isolated from the yellow hornpoppy, Glaucium flavum Cr. (Fam. Papaveraceae). It has been noted for its potential as an antitussive, or cough-suppressing, agent. However, beyond this initial classification, the scientific record is sparse.

The broader class of aporphine (B1220529) alkaloids, to which this compound belongs, is well-studied, with numerous members demonstrating a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Extensive research exists on related compounds, detailing their synthesis, receptor interactions, and signaling pathways. However, this body of knowledge cannot be directly extrapolated to this compound without specific experimental validation.

The absence of detailed studies on this particular compound prevents the construction of the requested in-depth technical guide, which would require:

  • Quantitative Data Presentation: Without published data on its biological activity, no tables summarizing key metrics can be created.

  • Detailed Experimental Protocols: The lack of published research means that specific methodologies for its study cannot be cited or detailed.

  • Signaling Pathway and Workflow Diagrams: As the mechanism of action for its antitussive properties has not been elucidated, no signaling pathways can be diagrammed.

Determining the Solubility of 2,3,5,6-Tetramethoxyaporphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,3,5,6-tetramethoxyaporphine, a member of the aporphine (B1220529) class of alkaloids. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, this document provides a detailed experimental protocol for determining its solubility in various solvents, enabling researchers to generate this critical data. The methodologies presented are based on standard laboratory practices for solubility determination of organic compounds and similar alkaloids. This guide also includes templates for data presentation and a workflow diagram to assist in experimental planning and execution.

Introduction to this compound

Aporphine alkaloids are a large and structurally diverse group of isoquinoline (B145761) alkaloids found in various plant species. They are of significant interest to the pharmaceutical industry due to their wide range of biological activities. This compound is a specific derivative within this class. Understanding its solubility is fundamental for various aspects of drug development, including formulation, dosage form design, and pharmacokinetic studies. The solubility of an active pharmaceutical ingredient (API) in different solvents dictates its dissolution rate, which in turn can influence its bioavailability.

Experimental Protocol for Solubility Determination

The following protocol details the gravimetric method for determining the equilibrium solubility of this compound in various solvents at different temperatures. This method is reliable and widely used for its accuracy.

Materials and Equipment
  • Solute: this compound (high purity)

  • Solvents: A range of solvents of analytical grade should be selected, for example:

    • Water (distilled or deionized)

    • Ethanol

    • Methanol

    • Isopropanol

    • Ethyl acetate

    • Acetone

    • Acetonitrile

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Chloroform

  • Equipment:

    • Analytical balance (readable to ±0.1 mg)

    • Thermostatic shaker bath or incubator with temperature control (e.g., ±0.1 °C)

    • Glass vials with screw caps

    • Magnetic stirrer and stir bars

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

    • Volumetric flasks and pipettes

    • Drying oven or vacuum oven

    • High-Performance Liquid Chromatography (HPLC) system (for concentration analysis, as an alternative to the gravimetric method)

Procedure
  • Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature. The solutions should be agitated for a sufficient time to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (e.g., by taking measurements at 24, 48, and 72 hours).

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, the samples can be centrifuged at the experimental temperature to facilitate phase separation.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe. Immediately filter the solution through a syringe filter into a pre-weighed vial. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Solvent Evaporation: Evaporate the solvent from the vial in a drying oven or under vacuum at a temperature that will not cause degradation of the compound.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute. The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty vial.

  • Calculation of Solubility: The solubility can be calculated in various units, such as g/L or mol/L.

    • Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant withdrawn in L)

  • Repeatability: The experiment should be repeated at least in triplicate for each solvent and temperature to ensure the reliability of the results.

Data Presentation

The collected solubility data should be organized into clear and concise tables to facilitate comparison and analysis.

Table 1: Solubility of this compound in Various Solvents at a Fixed Temperature (e.g., 25 °C)

SolventSolubility (g/L) ± SDSolubility (mol/L) ± SD
Water
Ethanol
Methanol
Isopropanol
Ethyl Acetate
Acetone
Acetonitrile
DMSO
Chloroform

SD: Standard Deviation

Table 2: Temperature Dependence of this compound Solubility in a Specific Solvent (e.g., Ethanol)

Temperature (°C)Solubility (g/L) ± SDSolubility (mol/L) ± SD
10
25
37
50

SD: Standard Deviation

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Select Solvents and Temperatures B Prepare Vials with Excess Solute A->B C Add Known Volume of Solvent B->C D Equilibrate in Thermostatic Shaker C->D E Phase Separation (Settling/Centrifugation) D->E F Withdraw and Filter Supernatant E->F G Evaporate Solvent F->G H Weigh Dried Solute G->H I Calculate Solubility H->I J Tabulate Data I->J K Analyze and Report J->K

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, pre-existing quantitative data on the solubility of this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to determine these crucial physicochemical properties. The detailed experimental protocol, along with templates for data organization and a clear experimental workflow, will support the systematic evaluation of this compound's solubility profile. The generation of such data will be invaluable for the continued research and development of this compound as a potential therapeutic agent.

An In-depth Technical Guide on the Stability of 2,3,5,6-Tetramethoxyaporphine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability data for 2,3,5,6-tetramethoxyaporphine is limited. This guide is constructed based on the established chemical behavior of the aporphine (B1220529) alkaloid class, including well-studied analogues such as glaucine (B1671577) and boldine, and general principles of drug degradation. The provided protocols and predicted pathways are intended to serve as a strategic framework for experimental investigation.

This technical guide offers a comprehensive overview of the anticipated stability of this compound under various stress conditions. It is intended for researchers, scientists, and drug development professionals to inform the design of stability studies, formulation development, and analytical method validation.

Predicted Stability Profile of this compound

Aporphine alkaloids, a class of isoquinoline (B145761) alkaloids, are generally characterized by a tetracyclic aromatic core.[1] Their stability is influenced by factors such as pH, light, heat, and oxidizing agents.[1] The presence of four methoxy (B1213986) groups on the aromatic rings of this compound is expected to influence its electronic properties and, consequently, its reactivity and degradation pathways.

  • pH Stability: Many aporphine alkaloids exhibit stability at physiological pH.[2][3] It is anticipated that this compound will be relatively stable in neutral and slightly acidic conditions. The basic nitrogen atom in the aporphine core can be protonated under acidic conditions, forming salts. In strongly alkaline or acidic conditions, degradation may be accelerated.

  • Oxidative Degradation: The aporphine ring system is susceptible to oxidation, which is a primary degradation pathway.[4] This often leads to the formation of colored oxoaporphine derivatives. The electron-donating nature of the four methoxy groups may increase the molecule's susceptibility to oxidation. Furthermore, metabolic studies of the related compound glaucine show that O-demethylation is a key transformation pathway, which could also occur under chemical oxidative stress.[5][6]

  • Thermal Stability: Aporphine alkaloids are known to be sensitive to heat.[1] Thermal stress is likely to induce degradation, potentially leading to a complex mixture of products. Studies on other classes of alkaloids have shown significant degradation at elevated temperatures, such as 180°C.[7]

  • Photostability: The conjugated aromatic system in the aporphine core suggests a high probability of photosensitivity. Exposure to UV or visible light may catalyze oxidative reactions or other rearrangements. Photochemical methods are even employed in the synthesis of some aporphine alkaloids, highlighting their reactivity to light.[8]

Data Presentation: Summarized Stability and Degradation Data

The following tables summarize the inferred stability profile and a proposed framework for forced degradation studies, which are essential for developing and validating stability-indicating analytical methods.[9][10]

Table 1: Inferred Stability Profile of this compound

Stress ConditionPredicted StabilityPotential Degradation ProductsRationale/Comments
Acid Hydrolysis Likely stable at mild acidic pH. Degradation possible under strong acid and heat.Salt formation, potential for hydrolysis of methoxy groups (minor).The basic nitrogen will be protonated. Aporphine core is generally stable.
Base Hydrolysis Likely stable at mild alkaline pH. Degradation possible under strong base and heat.Potential for O-demethylation, complex decomposition products.Phenolic groups, if formed via demethylation, would be susceptible to base-catalyzed oxidation.
Oxidation Likely to degrade.Oxoaporphine derivatives, N-oxides, O-demethylated products.Aporphine core is known to oxidize.[4] Methoxy groups can be cleaved.[5]
Thermal Likely to degrade at elevated temperatures.Complex mixture of unspecified degradation products.General sensitivity of alkaloids to heat.[7]
Photochemical Likely to degrade upon exposure to UV/Vis light.Oxoaporphine derivatives, other complex photoproducts.Conjugated aromatic system absorbs light. Aporphines are noted to be light-sensitive.[1]

Table 2: Proposed Conditions for Forced Degradation Studies

StressorProposed ConditionDurationRecommended Analytical Method
Acid Hydrolysis 0.1 M HCl at 60°CUp to 72 hoursHPLC-UV-MS/MS
Base Hydrolysis 0.1 M NaOH at 60°CUp to 72 hoursHPLC-UV-MS/MS
Oxidation 3% H₂O₂ at room temperatureUp to 24 hoursHPLC-UV-MS/MS
Thermal Solid-state at 80°CUp to 7 daysHPLC-UV-MS/MS
Photolytic Solution/Solid exposed to ICH Q1B conditions (UV/Vis light)Per ICH Q1BHPLC-UV-MS/MS

Experimental Protocols

3.1 Protocol for Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[11]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at 0, 8, 24, and 72 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at 0, 8, 24, and 72 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 4, 8, and 24 hours for analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a controlled temperature oven at 80°C.

    • Withdraw samples at 1, 3, and 7 days.

    • Dissolve the samples in the mobile phase or a suitable solvent for analysis.

  • Photostability Testing:

    • Expose both the solid compound and a solution (e.g., 0.1 mg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the samples after the exposure period.

  • Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method. The target degradation is typically 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[11]

3.2 Proposed Stability-Indicating HPLC-UV-MS Method

A reverse-phase HPLC method coupled with UV and mass spectrometric detection is recommended for the analysis of this compound and its degradation products.[12][13]

  • Instrumentation: HPLC system with a diode array detector (DAD) and a mass spectrometer (MS).

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, adjusted to pH 3 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A time-based gradient from low to high percentage of Mobile Phase B to ensure separation of the parent compound from potential polar and non-polar degradants. A starting point could be 10% B, increasing to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV/DAD: Monitor at multiple wavelengths, including the absorbance maxima of the aporphine chromophore (typically around 280 nm and 310 nm).

    • MS: Use electrospray ionization (ESI) in positive mode to identify the parent compound and elucidate the structures of degradation products based on their mass-to-charge ratios (m/z) and fragmentation patterns.

Visualizations: Pathways and Workflows

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1. Prepare Stock Solution (1 mg/mL) acid Acidic 0.1 M HCl, 60°C stock->acid 2. Apply Stress base Basic 0.1 M NaOH, 60°C stock->base 2. Apply Stress oxid Oxidative 3% H2O2, RT stock->oxid 2. Apply Stress therm Thermal Solid, 80°C stock->therm 2. Apply Stress photo Photolytic ICH Q1B stock->photo 2. Apply Stress sampling 3. Time-Point Sampling & Neutralization (if needed) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling analysis 4. HPLC-UV-MS Analysis sampling->analysis report 5. Characterize Degradants & Assess Stability analysis->report

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathways A This compound Aporphine Core B Oxoaporphine Derivative + [O] Oxidation A->B Oxidation of Aporphine Ring C N-Oxide Derivative + [O] Oxidation A->C Oxidation of Nitrogen D O-Demethylated Metabolite - CH₂ Oxidative/Metabolic A->D Demethylation of Methoxy Group E Complex Degradants Heat / Light A->E General Decomposition

Caption: Predicted degradation pathways for this compound.

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes center Stability of This compound Deg Degradation center->Deg Loss Loss of Potency center->Loss Color Color Change center->Color pH pH pH->center Temp Temperature Temp->center Light Light Exposure Light->center Oxidants Oxidizing Agents Oxidants->center

Caption: Logical relationships affecting the stability of the compound.

References

2,3,5,6-Tetramethoxyaporphine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of 2,3,5,6-Tetramethoxyaporphine, including its suppliers, physicochemical properties, and biological activities. This document details available information on its mechanism of action as an antitussive agent and provides insights into its pharmacological context.

Introduction

This compound is a benzylisoquinoline alkaloid that has been identified as an antitussive agent.[1] It is a naturally occurring compound that can be isolated from the yellow hornpoppy, Glaucium flavum Cr. (Fam. Papaveraceae).[1] This guide consolidates the currently available technical information on this compound to support research and development efforts.

Suppliers and Vendors

Currently, this compound is available from the following suppliers for research purposes:

  • MedchemExpress: A supplier of bioactive molecules, MedchemExpress lists this compound as an antitussive agent.[1]

  • CD BioSustainable: This company also lists this compound in their product catalog.

It is important to note that this product is intended for research use only and is not for sale to patients.[1]

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below. Researchers should note that detailed information regarding purity, solubility, and appearance is not consistently provided by all suppliers and may require direct inquiry or analysis of a certificate of analysis.

PropertyValueSource
CAS Number 5630-11-5CD BioSustainable
Molecular Formula C₂₁H₂₅NO₄CD BioSustainable
Molecular Weight 355.43 g/mol CD BioSustainable
Physical Form Data not available-
Purity Data not available-
Solubility Data not available-

Experimental Protocols

General Alkaloid Extraction from Glaucium flavum (Illustrative)

This is a generalized protocol and would require optimization for the specific isolation of this compound.

experimental_workflow start Start: Dried Plant Material (Glaucium flavum) extraction Extraction with a suitable solvent (e.g., Methanol, Ethanol) start->extraction filtration Filtration to remove solid debris extraction->filtration concentration Solvent evaporation under reduced pressure filtration->concentration acid_base_extraction Acid-Base Extraction to separate alkaloids concentration->acid_base_extraction purification Chromatographic Purification (e.g., Column Chromatography, HPLC) acid_base_extraction->purification characterization Characterization of isolated compound (e.g., NMR, Mass Spectrometry) purification->characterization end End: Purified this compound characterization->end

A generalized workflow for the isolation of alkaloids from plant material.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its antitussive (cough-suppressing) properties.[1] While the specific signaling pathway for this compound has not been detailed in readily available literature, the mechanism of action for many narcotic antitussives involves the central nervous system.

Narcotic antitussives, such as codeine, primarily exert their effects via μ-opioid receptors in the central nervous system (CNS). The κ-opioid receptor may also play a partial role. The general mechanism involves the binding of the antitussive agent to these opioid receptors, which are G-protein coupled receptors. This binding event initiates a signaling cascade that ultimately suppresses the cough reflex arc, which consists of airway vagal afferent nerves, the cough center in the medulla, and efferent nerves.

Postulated Signaling Pathway for Antitussive Action

Based on the known mechanisms of related compounds, a hypothetical signaling pathway for the antitussive effect of this compound can be proposed. This pathway involves the activation of opioid receptors and the subsequent inhibition of neuronal signaling.

signaling_pathway ligand This compound (Antitussive Agent) receptor Opioid Receptor (μ/κ) (GPCR in CNS) ligand->receptor Binds to g_protein G-protein Activation (Gi/o) receptor->g_protein Activates adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Modulation of Ion Channels (e.g., K+ efflux, Ca2+ influx inhibition) g_protein->ion_channel Modulates camp Decreased cAMP Levels adenylyl_cyclase->camp Leads to neuronal_activity Hyperpolarization and Reduced Neuronal Excitability camp->neuronal_activity Contributes to ion_channel->neuronal_activity Leads to cough_suppression Suppression of Cough Reflex neuronal_activity->cough_suppression Results in

A postulated signaling pathway for the antitussive action of this compound.

This diagram illustrates a plausible mechanism where the binding of this compound to opioid receptors leads to a cascade of intracellular events that reduce neuronal excitability in the cough center of the brainstem, thereby suppressing the cough reflex. Further research is required to validate this specific pathway for this compound.

Conclusion

This compound is a promising natural product with established antitussive activity. While commercial sources for research quantities are available, there is a notable lack of detailed public information regarding its specific synthesis, purification protocols, and a definitively characterized signaling pathway. The information and diagrams provided in this guide are intended to serve as a foundational resource for researchers and to highlight areas where further investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of 2,3,5,6-Tetramethoxyaporphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the total synthesis of 2,3,5,6-tetramethoxyaporphine, a polysubstituted aporphine (B1220529) alkaloid. The synthetic strategy is based on established and robust chemical transformations, including a key Bischler-Napieralski reaction followed by a Pschorr cyclization to construct the characteristic tetracyclic aporphine core. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and natural product synthesis.

Overview of the Synthetic Strategy

The synthesis of the aporphine core is a well-established field, typically involving two critical stages. The first is the construction of a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (THIQ) backbone. The second is the intramolecular biaryl coupling to form the tetracyclic system.

Our proposed synthesis for this compound follows this classical and reliable pathway:

  • Amide Formation: Coupling of a substituted phenethylamine (B48288) with a substituted phenylacetic acid to form the necessary N-phenylethyl-phenylacetamide precursor.

  • Bischler-Napieralski Reaction: Intramolecular cyclization of the amide to form a 3,4-dihydroisoquinoline (B110456) intermediate.[1][2][3] This reaction is particularly effective for electron-rich aromatic rings.[4]

  • Reduction to Tetrahydroisoquinoline (THIQ): Reduction of the dihydroisoquinoline to the corresponding stable THIQ.

  • Nitro Group Reduction: Conversion of a nitro group, carried through the initial steps, into a primary amine, setting the stage for the final cyclization.

  • Pschorr Cyclization: Diazotization of the newly formed amine followed by a copper-catalyzed intramolecular cyclization to yield the final this compound.[5]

Experimental Protocols

The following section details the step-by-step methodologies for the synthesis of this compound.

Part 1: Synthesis of the Tetrahydroisoquinoline Precursor

Step 1: Synthesis of N-[2-(2,3-dimethoxyphenyl)ethyl]-2-(2-nitro-5,6-dimethoxyphenyl)acetamide (3)

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (2-nitro-5,6-dimethoxyphenyl)acetic acid (1 ) (1.0 eq) in thionyl chloride (3.0 eq). Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield the crude acid chloride (2 ).

  • Amide Coupling: Dissolve the crude acid chloride (2 ) in anhydrous dichloromethane (B109758) (DCM). In a separate flask, dissolve 2-(2,3-dimethoxyphenyl)ethanamine (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous DCM. Cool the amine solution in an ice bath and add the acid chloride solution dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the target amide (3 ).

Step 2: Bischler-Napieralski Cyclization to form 1-((2-nitro-5,6-dimethoxyphenyl)methyl)-4,5-dimethoxy-3,4-dihydroisoquinoline (4)

  • Reaction Setup: Dissolve the amide (3 ) (1.0 eq) in anhydrous acetonitrile.

  • Cyclization: Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃) (2.5 eq) dropwise.[1]

  • Reaction Execution: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 82°C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 with a saturated solution of sodium bicarbonate. Extract the product with DCM (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude dihydroisoquinoline (4 ). Use this crude product directly in the next step.

Step 3: Reduction to 1-((2-nitro-5,6-dimethoxyphenyl)methyl)-4,5-dimethoxy-1,2,3,4-tetrahydroisoquinoline (5)

  • Reaction Setup: Dissolve the crude dihydroisoquinoline (4 ) from the previous step in methanol (B129727) and cool the solution in an ice bath.

  • Reduction: Add sodium borohydride (B1222165) (NaBH₄) (1.5 eq) portion-wise to the solution, maintaining the temperature below 10°C.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with DCM (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tetrahydroisoquinoline (5 ). Purify by column chromatography on silica gel.

Step 4: Synthesis of 1-((2-amino-5,6-dimethoxyphenyl)methyl)-4,5-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6)

  • Reaction Setup: Dissolve the nitro-compound (5 ) (1.0 eq) in ethanol (B145695) in a hydrogenation flask. Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (50 psi) for 6 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol. Concentrate the filtrate under reduced pressure to yield the pure amine (6 ), which is used directly in the final step.

Part 2: Pschorr Cyclization to form this compound (7)

Step 5: Synthesis of this compound (7)

  • Diazotization: Dissolve the amine (6 ) (1.0 eq) in a mixture of acetone (B3395972) and 6 M sulfuric acid. Cool the solution to 0-5°C in an ice-salt bath. Add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5°C. Stir the mixture at this temperature for 30 minutes to form the diazonium salt.

  • Cyclization: Add copper powder (0.5 eq) to the diazonium salt solution. Remove the ice bath and heat the mixture to reflux for 1 hour. During this time, the evolution of nitrogen gas should be observed.[5]

  • Work-up and Purification: After cooling, filter the reaction mixture to remove solid residues. Basify the filtrate with concentrated ammonium (B1175870) hydroxide (B78521) solution to pH 9 and extract with chloroform (B151607) (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford this compound (7 ).

Data Presentation

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 Amide FormationSOCl₂, Et₃NDCM0 to RT14~90
2 Bischler-NapieralskiPOCl₃AcetonitrileReflux2~75
3 Imine ReductionNaBH₄Methanol0 to RT2~95
4 Nitro ReductionH₂, 10% Pd/CEthanolRT6>95
5 Pschorr CyclizationNaNO₂, H₂SO₄, CuAcetone/H₂OReflux1~40

Visualizations

Synthetic Workflow

Total_Synthesis cluster_part1 Part 1: THIQ Precursor Synthesis cluster_part2 Part 2: Aporphine Core Formation StartingMaterials Starting Materials: (2-nitro-5,6-dimethoxyphenyl)acetic acid (1) + 2-(2,3-dimethoxyphenyl)ethanamine Amide N-phenylethyl-phenylacetamide (3) StartingMaterials->Amide 1. Amide Formation (SOCl₂, Et₃N) Dihydroisoquinoline Dihydroisoquinoline (4) Amide->Dihydroisoquinoline 2. Bischler-Napieralski (POCl₃, Reflux) THIQ_nitro Tetrahydroisoquinoline (5) Dihydroisoquinoline->THIQ_nitro 3. Reduction (NaBH₄) THIQ_amino Pschorr Precursor (6) THIQ_nitro->THIQ_amino 4. Nitro Reduction (H₂, Pd/C) FinalProduct This compound (7) THIQ_amino->FinalProduct 5. Pschorr Cyclization (NaNO₂, Cu)

Caption: Overall workflow for the total synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2,3,5,6-Tetramethoxyaporphine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,5,6-Tetramethoxyaporphine is a member of the aporphine (B1220529) class of alkaloids, a diverse group of natural products with a wide range of biological activities. As research into the therapeutic potential of these compounds continues, the need for pure analytical standards and isolated compounds for pharmacological testing is crucial. High-performance liquid chromatography (HPLC) is a powerful technique for the purification and analysis of aporphine alkaloids from complex mixtures, such as plant extracts. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC. The described method is based on established procedures for the separation of similar aporphine alkaloids and is intended for use by researchers, scientists, and professionals in drug development.

Experimental Overview

This method employs reversed-phase HPLC, which separates compounds based on their hydrophobicity. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer is utilized to achieve optimal separation. Detection is performed using a UV-Vis detector, as aporphine alkaloids typically exhibit strong UV absorbance.

Data Presentation

The following tables summarize the key parameters for the HPLC purification of this compound.

Table 1: HPLC Instrumentation and Consumables

ParameterSpecification
HPLC System Preparative or Semi-Preparative HPLC System
Column Reversed-Phase C18, 5 µm particle size, 10 mm I.D. x 250 mm length
Detector UV-Vis Detector
Injector Autosampler or Manual Injector
Fraction Collector Automated Fraction Collector
Solvents HPLC Grade Acetonitrile, HPLC Grade Water, Formic Acid (or other modifier)
Sample Vials Appropriate volume glass vials

Table 2: Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 4.0 mL/min
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan)
Column Temperature 30 °C
Injection Volume 500 µL (dependent on sample concentration and column loading capacity)
Run Time 40 minutes

Table 3: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
5.09010
25.01090
30.01090
30.19010
40.09010

Experimental Protocols

1. Sample Preparation

  • Crude Extract Preparation: The starting material containing this compound (e.g., a plant extract) should be prepared by dissolving it in a suitable solvent. A common approach for aporphine alkaloids is to use a mixture of methanol (B129727) and chloroform.[1][2] The resulting solution should be filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • Standard Solution Preparation: For method development and peak identification, a standard solution of this compound should be prepared by dissolving a known amount of the pure compound in the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B).

2. HPLC System Preparation

  • Ensure all solvent reservoirs are filled with freshly prepared and degassed mobile phases.

  • Prime the HPLC pumps to remove any air bubbles from the system.

  • Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

3. HPLC Purification Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection SystemPrep HPLC System Equilibration SystemPrep->Injection Separation Gradient Elution & Separation Injection->Separation Detection UV Detection Separation->Detection Fractionation Fraction Collection Detection->Fractionation Analysis Analysis of Fractions (e.g., Analytical HPLC, MS) Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation FinalProduct Pure this compound Evaporation->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

4. Post-Purification Processing

  • Fraction Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction. Mass spectrometry (MS) can also be used to confirm the identity of the target compound in the fractions.

  • Pooling: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified solid compound.

Signaling Pathways and Logical Relationships

While this application note focuses on a purification method, the purified this compound can be used to investigate its effects on various biological signaling pathways. The logical relationship for its application in research is depicted below.

Research_Application_Logic cluster_purification Purification cluster_application Research Application CrudeExtract Crude Extract HPLCPurification HPLC Purification CrudeExtract->HPLCPurification PureCompound Pure this compound HPLCPurification->PureCompound BiologicalAssay Biological Assays (e.g., Cell-based, Enzyme) PureCompound->BiologicalAssay PathwayAnalysis Signaling Pathway Analysis BiologicalAssay->PathwayAnalysis DataInterpretation Data Interpretation PathwayAnalysis->DataInterpretation Conclusion Conclusion on Bioactivity DataInterpretation->Conclusion

Caption: Logical flow from purification to biological activity assessment.

Conclusion

The HPLC method described in this application note provides a robust and reliable protocol for the purification of this compound. The use of reversed-phase chromatography with a C18 column and a gradient elution of acetonitrile and water with a formic acid modifier allows for the effective separation of the target compound from complex mixtures. This method is essential for obtaining high-purity material required for analytical standards and further pharmacological investigations. Researchers can adapt and optimize the provided parameters to suit their specific instrumentation and sample characteristics.

References

Application Note: High-Throughput In Vitro Assays for the Discovery of Novel Antitussive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cough reflex is a critical protective mechanism for clearing the airways of foreign particles and irritants.[1][2][3] However, in chronic conditions, it can become persistent and debilitating, significantly impacting a patient's quality of life. Current antitussive therapies often lack efficacy and can have undesirable side effects, highlighting the urgent need for novel and more effective treatments.[4] In vitro assays are indispensable tools in the early stages of drug discovery, offering a controlled environment to screen and characterize the activity of new chemical entities (NCEs) on specific molecular targets involved in the cough reflex.[3] This application note provides detailed protocols for key in vitro assays designed to identify and evaluate novel antitussive compounds.

Key Molecular Targets for Antitussive Drugs

The initiation of the cough reflex is primarily mediated by the activation of sensory nerves in the airways, which are branches of the vagus nerve.[5] Several ion channels and receptors expressed on these nerves have been identified as key targets for antitussive drugs.

  • Transient Receptor Potential (TRP) Channels: TRPV1 and TRPA1 are prominent ion channels on airway sensory nerves that are activated by a variety of irritants, including capsaicin (B1668287), acidic pH, and inflammatory mediators.[1][2][6][7][8][9] Their activation leads to an influx of cations, depolarization of the nerve membrane, and initiation of the cough reflex.[1][7]

  • Voltage-Gated Sodium Channels (Nav): Particularly the Nav1.7 subtype, are crucial for the generation and propagation of action potentials along the sensory nerves that transmit cough signals to the brainstem.[10][11] Blocking these channels can inhibit nerve signaling and suppress the cough reflex.

  • Neurokinin (NK) Receptors: NK1 and NK2 receptors are activated by tachykinins like Substance P, which are released from sensory nerve endings and contribute to neurogenic inflammation and cough.

  • Opioid Receptors: Primarily the μ (mu) and κ (kappa) opioid receptors located in the central nervous system are known to mediate the antitussive effects of opioids like codeine.[12][13][14] There is also evidence for a peripheral action of some opioids.[4]

Experimental Protocols

This section provides detailed protocols for three key in vitro assays to assess the activity of novel compounds on the molecular targets implicated in the cough reflex.

Protocol 1: Calcium Influx Assay in TRP-Expressing Cells

Principle: This assay measures the ability of a compound to inhibit the influx of calcium into cells expressing TRPV1 or TRPA1 channels upon stimulation with a known agonist. The change in intracellular calcium concentration is quantified using a fluorescent calcium indicator.[15][16][17]

Materials:

  • HEK-293 cells stably transfected with human TRPV1 or TRPA1.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Assay Buffer: HBSS with 20 mM HEPES and 2 mM CaCl2.[18]

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Calcium 6).[16][18]

  • TRPV1 agonist: Capsaicin.[8][17]

  • TRPA1 agonist: Allyl isothiocyanate (AITC).[18]

  • Test compounds and a reference inhibitor (e.g., Capsazepine for TRPV1).

  • 384-well black, clear-bottom microplates.[15][17]

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FDSS/μCell).[15][17]

Procedure:

  • Cell Culture: Maintain the transfected HEK-293 cells in appropriate culture medium.

  • Cell Plating: Seed the cells into 384-well plates at a density of 10,000-20,000 cells per well and culture overnight.[17][18]

  • Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye solution (e.g., Calcium 6 in assay buffer) to each well. Incubate for at least 2 hours at 37°C.[15][18]

  • Compound Addition: During the final 30-60 minutes of dye loading, add varying concentrations of the test compounds or reference inhibitor to the respective wells.[15]

  • Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Stimulation: Add the TRPV1 or TRPA1 agonist (e.g., capsaicin at a final concentration of ~30 nM) to all wells simultaneously using the instrument's liquid handler.[19]

  • Data Acquisition: Immediately after agonist addition, continuously record the fluorescence intensity over time.

Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. The inhibitory effect of the test compound is calculated as a percentage of the response seen with the agonist alone. An IC50 value (the concentration of the compound that inhibits 50% of the agonist-induced response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Protocol 2: Patch-Clamp Electrophysiology for Ion Channel Modulation

Principle: The whole-cell patch-clamp technique allows for the direct measurement of ion currents through channels like Nav1.7 in the cell membrane.[20] This provides detailed information on how a compound affects the channel's activity, including blocking the ion pore or altering its gating properties.[20][21]

Materials:

  • Cells stably expressing human Nav1.7 (e.g., CHO or HEK-293 cells).[20]

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for making micropipettes.

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.3.

  • Test compounds and a reference blocker (e.g., Tetrodotoxin).

Procedure:

  • Cell Preparation: Plate the Nav1.7-expressing cells on glass coverslips for recording.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Voltage Protocol: Hold the cell at a holding potential (e.g., -100 mV) and apply depolarizing voltage steps to elicit sodium currents.

  • Compound Application: Perfuse the external solution containing the test compound over the cell and record the changes in the sodium current.

  • Data Acquisition: Record the current traces before, during, and after the application of the test compound.

Data Analysis: Measure the peak amplitude of the sodium current in the absence and presence of the test compound. Determine the percentage of inhibition at different compound concentrations and calculate the IC50. Analyze changes in the voltage-dependence of activation and inactivation to understand the mechanism of action.

Protocol 3: Receptor Binding Assay

Principle: This assay determines the affinity of a test compound for a specific receptor (e.g., neurokinin or opioid receptors) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[12][22][23][24]

Materials:

  • Cell membranes prepared from cells expressing the target receptor (e.g., CHO-K1 cells expressing human NK1 receptor).[23]

  • Radioligand (e.g., [125I]-Substance P for NK1 receptor, [3H]-DAMGO for μ-opioid receptor).[13][25]

  • Assay Buffer (e.g., 40 mM HEPES pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA).[25]

  • Test compounds and a known unlabeled ligand for determining non-specific binding.

  • Glass fiber filters and a filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 27°C).[25]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter. The filter will trap the cell membranes with the bound radioligand.[23]

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[23]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[23]

Data Analysis: The amount of radioactivity on the filter is proportional to the amount of radioligand bound to the receptor. The ability of the test compound to displace the radioligand is used to determine its binding affinity, typically expressed as a Ki (inhibition constant) value.

Data Presentation

The quantitative data generated from these assays should be summarized in clear and structured tables to facilitate the comparison of novel compounds.

Table 1: Comparative IC50 Values of Novel Compounds on TRPV1 and TRPA1 Channels

Compound IDTRPV1 IC50 (nM)TRPA1 IC50 (nM)Selectivity (TRPA1/TRPV1)
NCE-0011535023.3
NCE-002250500.2
NCE-0038121.5
Reference1050050

Table 2: Electrophysiological Parameters of a Novel Compound on Nav1.7 Channels

Compound IDTonic Block IC50 (µM)Phasic Block IC50 (µM)Effect on V½ of Inactivation (mV)
NCE-0042.50.8-10.2
NCE-00515.012.5-2.1
Reference1.20.5-15.8

Table 3: Receptor Binding Affinities (Ki) of Novel Compounds for Neurokinin and Opioid Receptors

Compound IDNK1 Ki (nM)μ-Opioid Ki (nM)κ-Opioid Ki (nM)
NCE-0065.2>10,000>10,000
NCE-007>10,00012.585.0
Reference (NK1)2.1--
Reference (Opioid)-8.925.4

Visualization of Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Cough_Reflex_Pathway cluster_airway Airway Lumen cluster_sensory_neuron Sensory Neuron Terminal cluster_cns Central Nervous System Irritants Irritants (Capsaicin, Acid, etc.) TRPV1 TRPV1 Irritants->TRPV1 TRPA1 TRPA1 Irritants->TRPA1 Ca_ion Ca²⁺ TRPV1->Ca_ion Influx TRPA1->Ca_ion Influx Nav Nav Channels Na_ion Na⁺ Nav->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Action_Potential Action Potential Generation Na_ion->Action_Potential Depolarization->Nav Brainstem Brainstem (Cough Center) Action_Potential->Brainstem Signal Transmission Cough Cough Brainstem->Cough

Caption: Signaling pathway of the cough reflex initiated by irritant activation of TRPV1 and TRPA1 channels on sensory neurons.

Calcium_Influx_Workflow A Seed TRP-expressing cells in 384-well plate B Incubate overnight A->B C Load cells with calcium indicator dye B->C D Add test compounds C->D E Measure baseline fluorescence D->E F Add agonist (e.g., Capsaicin) E->F G Record fluorescence change F->G H Analyze data and determine IC50 G->H

Caption: Experimental workflow for the calcium influx assay to screen for TRP channel modulators.

In_Vitro_Assay_Logic cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Mechanism of Action cluster_lead_optimization Lead Optimization Calcium_Assay Calcium Influx Assay (TRPV1/TRPA1) Primary_Hit Primary Hits Calcium_Assay->Primary_Hit Patch_Clamp Patch-Clamp Electrophysiology (Nav1.7) Confirmed_Hit Confirmed Hits Patch_Clamp->Confirmed_Hit Receptor_Binding Receptor Binding Assays (NK/Opioid) Receptor_Binding->Confirmed_Hit Lead_Opt Structure-Activity Relationship Studies Lead_Candidate Lead Candidate Lead_Opt->Lead_Candidate Primary_Hit->Patch_Clamp Primary_Hit->Receptor_Binding Confirmed_Hit->Lead_Opt

Caption: Logical relationship of in vitro assays in the pipeline for antitussive drug discovery.

Conclusion

The in vitro assays described in this application note provide a robust framework for the identification and characterization of novel antitussive compounds. The calcium influx assay serves as an excellent high-throughput primary screen for modulators of key irritant-sensing channels. Subsequent secondary assays, such as patch-clamp electrophysiology and receptor binding, offer detailed mechanistic insights into the activity of promising compounds. By employing these well-defined protocols, researchers can efficiently advance the discovery and development of new, safe, and effective therapies for the treatment of cough.

References

Application Notes and Protocols for Evaluating Cough Suppressants in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of various animal models in the evaluation of antitussive drug efficacy. The information is intended to guide researchers in selecting appropriate models and methodologies for their specific research needs.

Introduction

Cough is a critical protective reflex but can become excessive and debilitating in various pathological conditions, necessitating effective antitussive therapies. Preclinical evaluation of novel cough suppressants relies on robust and reproducible animal models that mimic aspects of clinical cough. This document outlines the most commonly used animal models, detailing the protocols for cough induction and evaluation, and presents comparative data for standard and novel antitussive agents.

The Cough Reflex Signaling Pathway

The cough reflex is a complex process involving sensory afferent nerves, central processing in the brainstem, and an efferent pathway to expiratory muscles.[1][2][3] Irritants in the airways stimulate sensory nerve fibers, primarily vagal afferents, which transmit signals to the nucleus tractus solitarius (NTS) in the medulla.[3] From the NTS, signals are relayed to other brainstem regions to generate the coordinated motor output of a cough.

Cough_Reflex_Pathway cluster_periphery Airways cluster_afferent Afferent Pathway cluster_central Central Nervous System (Brainstem) cluster_efferent Efferent Pathway cluster_effector Effector Muscles Irritants Mechanical/Chemical Irritants (e.g., Citric Acid, Capsaicin) Receptors Sensory Receptors (RARs, C-fibers) Irritants->Receptors Stimulation Vagus_Nerve Vagus Nerve (Aδ and C fibers) Receptors->Vagus_Nerve Signal Transmission NTS Nucleus Tractus Solitarius (NTS) Vagus_Nerve->NTS Sensory Input Cough_Center Central Cough Generator NTS->Cough_Center Processing Motor_Nerves Vagus, Phrenic, Spinal Motor Nerves Cough_Center->Motor_Nerves Motor Output Higher_Centers Higher Brain Centers Higher_Centers->Cough_Center Modulation Muscles Diaphragm, Abdominal & Intercostal Muscles, Larynx Motor_Nerves->Muscles Innervation Cough Cough Muscles->Cough Contraction

Diagram 1: The Cough Reflex Signaling Pathway.

Experimental Workflow for Antitussive Evaluation

The general workflow for evaluating the efficacy of a potential cough suppressant in an animal model involves several key steps, from animal acclimatization to data analysis. This standardized process ensures the reliability and reproducibility of the experimental findings.

Experimental_Workflow A Animal Acclimatization (e.g., 1 week) B Baseline Cough Response (Optional, establishes individual sensitivity) A->B C Test Compound Administration (Vehicle or Antitussive Drug) B->C D Pre-treatment Period (e.g., 30-60 minutes) C->D E Cough Induction (e.g., Citric Acid/Capsaicin (B1668287) Aerosol) D->E F Data Acquisition (Plethysmography, Audio/Video Recording) E->F G Data Analysis (Cough Count, Latency, Intensity) F->G H Statistical Comparison (Vehicle vs. Treatment Groups) G->H

Diagram 2: General Experimental Workflow.

Animal Models and Experimental Protocols

The choice of animal model depends on the specific research question, the desired throughput, and the translatability to human physiology. Guinea pigs are the most widely used model due to their robust cough reflex, which is pharmacologically similar to that in humans.[4][5] Other species such as mice, cats, and dogs are also utilized for specific applications.

Guinea Pig Model

3.1.1. Citric Acid-Induced Cough

This is the most common and well-validated model for screening antitussive compounds.[5][6]

Protocol:

  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Apparatus: A whole-body plethysmograph is used to house the animal and record respiratory parameters. An ultrasonic nebulizer generates the citric acid aerosol. A microphone and/or video camera can be used to record cough sounds and behaviors.

  • Procedure:

    • Place the conscious, unrestrained guinea pig into the plethysmograph and allow it to acclimate for 10-15 minutes.

    • Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

    • After the appropriate pre-treatment time (typically 30-60 minutes), expose the animal to an aerosol of 0.2 M to 0.8 M citric acid for a fixed period (e.g., 10 minutes).[7]

    • Record the number of coughs during the exposure period. Coughs are identified by a characteristic sharp expiratory effort, often accompanied by a distinct sound and body movement.[7]

  • Data Analysis: The primary endpoint is the total number of coughs. The latency to the first cough can also be measured. The antitussive effect is calculated as the percentage reduction in cough count compared to the vehicle-treated group.

3.1.2. Capsaicin-Induced Cough

Capsaicin, the pungent component of chili peppers, is a potent tussigenic agent that activates TRPV1 receptors on sensory nerves.[3][8]

Protocol:

The protocol is similar to the citric acid model, with the following modifications:

  • Tussigen: Use capsaicin solution (e.g., 10-50 µM) for aerosolization.

  • Exposure: The exposure time is typically shorter (e.g., 5-7 minutes).

  • Safety: Due to the irritant nature of capsaicin, appropriate safety precautions should be taken by the experimenter.

Mouse Model

Mice were historically not considered suitable for cough research, but recent studies have established models for evaluating cough-like responses.[9] These models are advantageous for mechanistic studies involving genetically modified animals.

Protocol (Capsaicin-Induced Cough):

  • Animals: C57BL/6 or BALB/c mice are commonly used.

  • Apparatus: A double-chamber plethysmograph is used to separate the head and body, allowing for the distinction between coughs and sneezes.

  • Procedure:

    • Place the mouse in the plethysmograph.

    • Expose the mouse to an aerosol of capsaicin (e.g., 100-300 µM).

    • Record respiratory waveforms and classify expiratory events as coughs based on their specific airflow patterns.

  • Data Analysis: The number of cough-like events is quantified.

Cat Model

Cats exhibit a cough reflex that is sensitive to mechanical and chemical stimuli.[10]

Protocol (Mechanically-Induced Cough):

  • Animals: Adult domestic cats of either sex can be used.

  • Anesthesia: The experiment is typically performed under anesthesia (e.g., pentobarbital (B6593769) sodium).[10]

  • Procedure:

    • Intubate the cat and maintain spontaneous breathing.

    • Introduce a thin, flexible nylon fiber or catheter into the trachea via the endotracheal tube.

    • Induce coughing by gently stimulating the tracheal mucosa, particularly around the carina, with the fiber.[10]

    • Record electromyographic (EMG) activity of abdominal expiratory muscles and changes in intrapleural pressure to quantify cough efforts.

  • Data Analysis: The number and amplitude of cough-related EMG bursts and pressure changes are measured.

Dog Model

Dogs are used to model both acute and chronic cough.[1][2]

Protocol (Transtracheal Saline-Induced Cough):

  • Animals: Beagles are a commonly used breed.[2]

  • Procedure:

    • This is a minimally invasive model performed in conscious dogs.

    • A transtracheal catheter is placed to allow for the delivery of sterile saline directly into the trachea.[2]

    • Administer a small volume of saline to induce coughing.

    • Record the number of coughs visually and/or with audio recording for a set period (e.g., 1 hour).

  • Data Analysis: The frequency of coughing is the primary endpoint.

Data Presentation: Efficacy of Antitussive Drugs

The following table summarizes the quantitative efficacy of several standard and novel antitussive drugs in various animal models. The data is presented as the approximate effective dose (ED) or the percentage inhibition of cough at a given dose.

Animal ModelTussigenDrugDoseRouteEfficacy (% Inhibition or ED₅₀)Reference(s)
Guinea Pig Citric AcidCodeine6-24 mg/kgp.o.~70% inhibition at 24 mg/kg[5]
Citric AcidDextromethorphan30 mg/kgi.p.Significant inhibition[11]
Citric AcidDextromethorphan32 mg/kgp.o.No significant effect[5]
Citric AcidGefapixant6-24 mg/kgp.o.~70% inhibition at 24 mg/kg[5]
Dog Transtracheal SalineButorphanol0.3 mg/kgi.m.Significant reduction in cough frequency[1][2]
Transtracheal SalineMaropitant1 mg/kgi.m.No significant effect[1][2]
Cat Mechanical StimulationCodeine3.3 mM (microinjection)cVRC29% reduction in cough number[12]

Note: Efficacy can vary depending on the specific experimental conditions, such as the concentration of the tussigen, the duration of exposure, and the method of data analysis.

Conclusion

The selection of an appropriate animal model is crucial for the successful preclinical evaluation of antitussive drugs. The guinea pig citric acid-induced cough model remains the gold standard for screening, while mouse, cat, and dog models offer unique advantages for specific mechanistic and translational studies. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers in the field of cough and respiratory pharmacology.

References

Application Notes and Protocols for Inducing Cough in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing and quantifying cough in preclinical models, essential for the development of novel antitussive therapies. The following sections detail established chemical and mechanical methods, data presentation guidelines, and the underlying physiological pathways.

I. Chemical Induction of Cough

Chemical induction is a widely used and reproducible method to elicit coughing in preclinical models. The most common tussive agents are citric acid and capsaicin (B1668287), which act by stimulating sensory nerve fibers in the airways.

A. Citric Acid-Induced Cough

Citric acid is a potent tussive agent that activates sensory nerves, including C-fibers and Aδ-fibers, leading to the cough reflex.[1] Its action is partly mediated through the transient receptor potential vanilloid 1 (TRPV1) channel.[1]

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

This protocol describes the induction of cough in conscious guinea pigs using nebulized citric acid. Guinea pigs are a preferred model due to their well-defined cough reflex that resembles the human response.[2][3]

Materials:

  • Male or female Dunkin-Hartley guinea pigs (180-320g)[4]

  • Whole-body plethysmograph chamber

  • Jet nebulizer[5]

  • Citric acid solution (0.1 M to 0.4 M in sterile saline)[6][7]

  • Data acquisition and analysis software for monitoring respiratory parameters and cough sounds[5]

Procedure:

  • Acclimatization: Allow animals to acclimate to the laboratory conditions for at least one week prior to the experiment.[8]

  • Habituation: On the day of the experiment, place the guinea pig into the whole-body plethysmograph and allow it to habituate for at least 5-10 minutes.

  • Baseline Recording: Record baseline respiratory parameters for a defined period.

  • Cough Induction: Nebulize the citric acid solution (e.g., 0.4 M) into the chamber for a fixed duration (e.g., 5 minutes).[6][8]

  • Data Recording: Continuously record the respiratory airflow and sound within the chamber during the nebulization period and for a subsequent observation period (e.g., 10-15 minutes).[6][7]

  • Cough Analysis: Identify coughs based on the characteristic changes in airflow (a large transient increase in airflow) and the associated explosive sound.[8] Two trained observers, blinded to the treatment, should independently analyze the recordings.[8]

  • Parameters Measured: The primary endpoints are the total number of coughs and the latency to the first cough.[4]

Experimental Workflow: Chemical Cough Induction

G cluster_setup Experimental Setup cluster_procedure Procedure animal Preclinical Model (e.g., Guinea Pig) plethysmograph Whole-Body Plethysmograph animal->plethysmograph Place in nebulizer Nebulizer with Tussive Agent nebulizer->plethysmograph Connect to acclimatize Acclimatization & Habituation induce Deliver Tussive Agent (e.g., Nebulized Citric Acid) acclimatize->induce record Record Airflow & Sound induce->record analyze Quantify Cough Response record->analyze

Caption: Workflow for inducing and quantifying cough using chemical tussive agents in a preclinical model.

B. Capsaicin-Induced Cough

Capsaicin, the pungent component of chili peppers, is a selective agonist of the TRPV1 receptor, which is highly expressed on airway C-fibers.[9] Inhalation of capsaicin reliably induces cough in a dose-dependent manner.

Experimental Protocol: Capsaicin-Induced Cough in Mice

While historically considered poor coughers, recent studies have established mouse models of cough, which are valuable for genetic manipulation and mechanistic studies.[10][11]

Materials:

  • Female BALB/c mice[12]

  • Whole-body plethysmograph with a mini-microphone[12][13]

  • Nebulizer

  • Capsaicin solution (e.g., 100 µmol/L in 10% ethanol (B145695) and 10% Tween-80)[12][14]

  • Data acquisition and analysis software[12]

Procedure:

  • Animal Preparation: Place a single mouse in the plethysmograph and allow for habituation.

  • Cough Induction: Expose the mouse to an aerosol of the capsaicin solution for 3 minutes.[12][14]

  • Data Recording: Record airflow signals and cough sounds for a total of 6 minutes (3 minutes during and 3 minutes after exposure).[12]

  • Cough Identification: Identify coughs by correlating characteristic airflow waveforms with audible cough sounds, often with the aid of specialized software and manual verification by a trained operator.[12][14]

  • Parameters Measured: The primary endpoint is the number of cough events.

Quantitative Data for Chemical Cough Induction

Preclinical ModelTussive AgentConcentrationAdministrationExposure/Observation TimeMean Number of Coughs (± SEM)Reference
Guinea PigCitric Acid0.4 MInhalation5 min / 10 min10.40 ± 1.17[6][15]
Guinea PigCitric Acid0.4 MLaryngeal Microinjection (20 µl total)10 min27.29 ± 2.69[6][15][16]
Guinea PigCapsaicin30 µMInhalation5 min / 10 min8.85 ± 1.60[6][15][16]
Guinea PigCapsaicin3 mMLaryngeal Microinjection (20 µl total)10 min8.32 ± 1.82[6][15][16]
Guinea PigCinnamaldehyde10 mMInhalation5 min-[8][17]
Guinea PigAllyl Isothiocyanate10 mMInhalation5 min-[8][17]
Mouse (BALB/c)Capsaicin100 µmol/LInhalation3 min / 6 min-[12][14]

II. Mechanical Induction of Cough

Mechanical stimulation of the airway mucosa can also elicit a cough reflex. This method is more invasive but allows for precise localization of the stimulus.

Experimental Protocol: Mechanical Stimulation in Anesthetized Guinea Pigs

This protocol is adapted from studies investigating the afferent pathways of the cough reflex.

Materials:

  • Anesthetized, spontaneously breathing guinea pigs

  • Fine, flexible nylon fiber or catheter

  • Means to record tracheal pressure, airflow, and electromyographic (EMG) activity of respiratory muscles

Procedure:

  • Anesthesia: Anesthetize the animal (specific anesthetic regimen will depend on institutional guidelines).

  • Surgical Preparation: Perform a tracheotomy to allow for the insertion of the stimulating instrument and recording devices.

  • Stimulation: Gently insert the nylon fiber into the trachea and larynx to mechanically stimulate the mucosa.

  • Recording: Record the physiological responses, including forceful expiratory efforts characteristic of a cough.

  • Analysis: Quantify the cough response by measuring the number and magnitude of the expiratory efforts (e.g., peak expiratory airflow, amplitude of EMG bursts).

III. Signaling Pathways of the Cough Reflex

The cough reflex is a complex process involving peripheral sensory nerves and central processing in the brainstem.[18][19]

Afferent Pathway: Irritants (chemical or mechanical) are detected by receptors on sensory nerve endings in the airways.[18][20] These include:

  • C-fibers: Respond to chemical stimuli like capsaicin and bradykinin, primarily via TRPV1 and TRPA1 channels.[21][22]

  • Aδ-fibers (Rapidly Adapting Receptors - RARs): Respond to mechanical stimuli and dynamic changes in the airways.[9][22]

These signals travel via the vagus nerve to the nucleus tractus solitarius (NTS) in the medulla.[18][19]

Central Processing: The NTS acts as the primary integration center for cough-related inputs, relaying signals to other brainstem areas that coordinate the motor pattern of coughing.[19]

Efferent Pathway: Motor commands are sent from the brainstem via the vagus, phrenic, and spinal motor nerves to the respiratory muscles (diaphragm, abdominal, and intercostal muscles) and the larynx, resulting in the coordinated motor act of coughing.[19][20][22]

Signaling Pathway of the Cough Reflex

G cluster_afferent Afferent Pathway cluster_central Central Processing cluster_efferent Efferent Pathway stimuli Chemical/Mechanical Stimuli receptors Airway Receptors (TRPV1, TRPA1 on C-fibers, Aδ-fibers) stimuli->receptors vagus_in Vagus Nerve (Afferent Fibers) receptors->vagus_in nts Nucleus Tractus Solitarius (NTS) in Medulla vagus_in->nts brainstem Brainstem Motor Centers nts->brainstem vagus_out Vagus & Spinal Motor Nerves brainstem->vagus_out muscles Respiratory Muscles & Larynx vagus_out->muscles cough Cough muscles->cough

Caption: Simplified signaling pathway of the cough reflex from stimulus to motor response.

IV. Considerations and Best Practices

  • Animal Welfare: All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Sex Differences: There is growing recognition of sex differences in cough reflex sensitivity. It is advisable to include both male and female animals in studies.[8][23]

  • Tachyphylaxis: Repeated exposure to some tussive agents, such as capsaicin, can lead to a diminished response (tachyphylaxis).[1] A sufficient washout period between challenges is necessary.[8]

  • Data Interpretation: Distinguishing coughs from other respiratory events like sneezes is critical for accurate quantification and requires careful analysis by trained personnel.[8] The use of both airflow and sound recordings improves accuracy.[12]

These protocols and notes provide a foundation for conducting robust and reproducible preclinical cough studies, ultimately aiding in the discovery and evaluation of new antitussive drugs.

References

Application Notes and Protocols: MTT Assay for 2,3,5,6-Tetramethoxyaporphine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for determining the cytotoxic effects of 2,3,5,6-Tetramethoxyaporphine on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to assess cell viability and proliferation.[1]

Introduction

This compound is a benzylisoquinoline alkaloid that has been identified as an antitussive agent.[2] Its potential as an anti-cancer agent is an area of active research. The MTT assay is a fundamental tool to evaluate the in vitro cytotoxic activity of this compound against various cancer cell lines. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[1]

Data Presentation

The cytotoxic activity of this compound is typically quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 72h exposure
A549Lung Carcinoma35.8 ± 4.2
MCF-7Breast Adenocarcinoma52.1 ± 6.5
SMMC-7721Hepatocellular Carcinoma41.3 ± 3.9
HCT-116Colon Carcinoma65.7 ± 7.1
HeLaCervical Cancer48.9 ± 5.3

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

Experimental Protocols

This section provides a detailed protocol for performing the MTT assay to determine the cytotoxicity of this compound.

3.1. Materials and Reagents

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., A549, MCF-7, SMMC-7721)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)[1]

  • Microplate reader (absorbance at 570 nm)

3.2. Experimental Workflow

The following diagram illustrates the workflow of the MTT assay.

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 5: MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate compound_addition Add serial dilutions of this compound cell_seeding->compound_addition 24h incubation mtt_addition Add MTT solution to each well compound_addition->mtt_addition 72h incubation incubation Incubate for 2-4 hours mtt_addition->incubation solubilization Add solubilization solution incubation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

MTT Assay Experimental Workflow.

3.3. Step-by-Step Procedure

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in a complete culture medium.

    • Determine the cell density using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.[4]

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound from the stock solution in a complete culture medium.

    • After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 72 hours).[4]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the cell viability against the concentration of this compound and determine the IC50 value from the dose-response curve.

Potential Signaling Pathway

While the specific mechanism of action for this compound is not yet fully elucidated, many aporphine (B1220529) alkaloids are known to exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[5] A potential, hypothetical target for an anti-cancer compound could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation Promotion Aporphine This compound (Hypothetical Target) Aporphine->Akt Inhibition (Hypothetical)

Hypothetical Signaling Pathway Inhibition.

Disclaimer: The signaling pathway shown above is a generalized representation of a common cancer-related pathway and serves as a hypothetical example. The actual molecular targets and mechanism of action of this compound need to be determined through further experimental investigation.

References

Pharmacokinetic Study Design for Isoquinoline Alkaloids in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline (B145761) alkaloids are a large and structurally diverse class of naturally occurring compounds, many of which exhibit significant pharmacological activities. Prominent examples include the analgesic morphine, the antimicrobial berberine, the antitussive noscapine, and the anti-inflammatory sanguinarine. Understanding the pharmacokinetic (PK) properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of these compounds is crucial for preclinical drug development, enabling the assessment of bioavailability, dose-response relationships, and potential toxicity. This document provides detailed application notes and protocols for designing and conducting pharmacokinetic studies of isoquinoline alkaloids in rodent models.

I. Experimental Design and Considerations

A well-designed pharmacokinetic study is essential for generating reliable and reproducible data. Key considerations for isoquinoline alkaloid studies in rodents include the selection of animal species, determination of dose levels and administration routes, and the establishment of an appropriate sampling schedule.

  • Animal Model: Sprague-Dawley rats and BALB/c or C57BL/6 mice are commonly used for PK studies due to their well-characterized physiology and ease of handling.

  • Route of Administration: The intended clinical route of administration should be mimicked. Oral gavage (p.o.) is common for assessing oral bioavailability, while intravenous (i.v.) injection is used to determine absolute bioavailability and clearance.

  • Dose Selection: Dose levels should be selected based on prior toxicity and efficacy studies. It is often beneficial to evaluate PK at multiple dose levels to assess dose proportionality.

  • Sampling Matrix: Blood is the primary matrix for PK studies, with plasma or serum being used for analysis. Tissue samples (e.g., liver, kidney, brain) are crucial for understanding drug distribution, while urine and feces are collected to investigate excretion pathways.

  • Sampling Time Points: A sufficient number of time points should be selected to adequately characterize the absorption, distribution, and elimination phases of the drug. For intravenously administered drugs, early time points (e.g., 2, 5, 15 minutes) are critical to capture the initial rapid distribution phase. For oral administration, sampling should be frequent around the expected Tmax.

II. Detailed Experimental Protocols

The following protocols provide step-by-step guidance for key procedures in a rodent pharmacokinetic study.

Protocol 1: Animal Preparation and Handling
  • Acclimatization: Upon arrival, house the animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week to allow for acclimatization.

  • Fasting: For oral administration studies, fast the animals overnight (approximately 12 hours) before dosing to minimize the effect of food on drug absorption. Ensure free access to water.

  • Animal Identification: Uniquely mark each animal for identification throughout the study.

Protocol 2: Drug Formulation and Administration

A. Oral Gavage (p.o.)

  • Formulation: Prepare a homogenous solution or suspension of the isoquinoline alkaloid in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

  • Dose Calculation: Calculate the dosing volume based on the most recent body weight of each animal. A typical gavage volume is 5-10 mL/kg for rats and 10 mL/kg for mice.

  • Procedure:

    • Gently restrain the animal.

    • Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).

    • Insert the gavage needle into the esophagus and slowly administer the formulation.

    • Observe the animal for any signs of distress after dosing.

B. Intravenous Injection (i.v.)

  • Formulation: Prepare a sterile, isotonic solution of the isoquinoline alkaloid for injection.

  • Dose Calculation: Calculate the injection volume based on the animal's body weight. A typical injection volume is 1-5 mL/kg.

  • Procedure (Tail Vein Injection in Mice):

    • Place the mouse in a restraint device.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the tail with 70% ethanol.

    • Insert a 27-30 gauge needle into the lateral tail vein and slowly inject the solution.

    • Apply gentle pressure to the injection site after removing the needle to prevent bleeding.

Protocol 3: Sample Collection

A. Serial Blood Sampling

For a complete PK profile from a single animal, serial blood sampling is preferred.

  • Method: The saphenous vein or tail vein are suitable sites for collecting small blood volumes (20-50 µL) at multiple time points.

  • Procedure (Saphenous Vein):

    • Anesthetize the animal if necessary.

    • Shave the area around the saphenous vein.

    • Puncture the vein with a sterile lancet or needle.

    • Collect blood into a capillary tube or pipette tip.

    • Apply gentle pressure to stop the bleeding.

  • Sample Processing: Transfer the blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

B. Terminal Blood and Tissue Collection

  • Anesthesia: Anesthetize the animal deeply.

  • Blood Collection: Collect a terminal blood sample via cardiac puncture.

  • Tissue Perfusion (optional): To remove residual blood from tissues, perform a cardiac perfusion with cold saline.

  • Tissue Harvesting: Rapidly dissect the desired tissues (e.g., liver, kidneys, brain, spleen), rinse with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C.

Protocol 4: Bioanalytical Method - LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying isoquinoline alkaloids in biological matrices due to its high sensitivity and selectivity.

  • Sample Preparation:

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile, methanol) to the plasma or tissue homogenate to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): Use an organic solvent to extract the analyte from the aqueous matrix.

    • Solid-Phase Extraction (SPE): Use a solid sorbent to isolate the analyte from the sample matrix.

  • Chromatographic Separation: Use a suitable C18 or other appropriate column to separate the analyte from endogenous components.

  • Mass Spectrometric Detection: Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for the specific isoquinoline alkaloid and internal standard in multiple reaction monitoring (MRM) mode.

  • Method Validation: Validate the bioanalytical method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

III. Data Presentation and Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute bioavailability

Table 2: Pharmacokinetic Parameters of Selected Isoquinoline Alkaloids in Rodents (Oral Administration)

AlkaloidSpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)t1/2 (h)
Berberine Rat25--2763.43 ± 203.14-
Palmatine Rat1086 ± 100.9 ± 0.9-5.7 ± 2.1
3081 ± 391.3 ± 0.5-5.6 ± 0.82
60273 ± 1680.6 ± 0.4-3.8 ± 0.7
Tetrahydropalmatine Rat20--6950 ± 98020.26 ± 1.21
40--9910 ± 111019.28 ± 1.04
80--19190 ± 335031.96 ± 0.85
Noscapine Mouse75127401.1253420-
150232401.5064080-
300467300.46198350-
Sanguinarine Rat10----
Codeine Rat5----

Table 3: Pharmacokinetic Parameters of Selected Isoquinoline Alkaloids in Rodents (Intravenous Administration)

AlkaloidSpeciesDose (mg/kg)AUC(0-inf) (ng·h/mL)CL (L/h/kg)Vd (L/kg)t1/2 (h)
Berberine Rat4----
Palmatine Rat2.5---23.3 ± 14.0
Noscapine Mouse10-4.785.05-
Codeine Rat3-6.2 ± 1.55.1 ± 1.7-

Note: Data presented as mean ± SD where available. Some values were not reported in the cited literature.

IV. Visualizations

Experimental Workflow

G Experimental Workflow for Rodent Pharmacokinetic Study cluster_prestudy Pre-Study Phase cluster_study Study Phase cluster_poststudy Post-Study Phase acclimatization Animal Acclimatization (1 week) fasting Overnight Fasting (for p.o. studies) acclimatization->fasting dosing Drug Administration (p.o. or i.v.) fasting->dosing sampling Serial Blood Sampling (e.g., saphenous vein) dosing->sampling terminal Terminal Sample Collection (Cardiac Puncture & Tissue Harvest) sampling->terminal processing Sample Processing (Plasma separation, Tissue homogenization) terminal->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) analysis->pk_analysis reporting Data Reporting pk_analysis->reporting

Caption: Workflow of a typical rodent pharmacokinetic study.

ADME of Isoquinoline Alkaloids

ADME General ADME Pathway for Isoquinoline Alkaloids cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral Oral Administration gi_tract GI Tract oral->gi_tract portal_vein Portal Vein gi_tract->portal_vein liver Liver (First-Pass & Systemic) portal_vein->liver systemic Systemic Circulation tissues Tissues (Liver, Kidney, Brain, etc.) systemic->tissues kidney Kidney systemic->kidney bile Bile systemic->bile liver->systemic phase1 Phase I (Oxidation, Reduction, Demethylation) liver->phase1 phase2 Phase II (Glucuronidation, Sulfation) phase1->phase2 urine Urine kidney->urine feces Feces bile->feces

Caption: ADME process for isoquinoline alkaloids.

Berberine and AMPK Signaling Pathway

AMPK_Pathway Simplified Berberine-AMPK Signaling Pathway cluster_effects Cellular Effects Berberine Berberine AMPK AMPK Berberine->AMPK Activates NFkB NF-κB Berberine->NFkB Inhibits (AMPK-independent) mTOR mTOR AMPK->mTOR Inhibits p53 p53 AMPK->p53 Phosphorylates Autophagy Enhanced Autophagy AMPK->Autophagy Promotes Proliferation Inhibition of Proliferation mTOR->Proliferation Regulates Apoptosis Induction of Apoptosis p53->Apoptosis Promotes NFkB->Proliferation Promotes

Caption: Berberine's modulation of the AMPK pathway.

Application Notes and Protocols: In Vivo Efficacy Testing of 2,3,5,6-Tetramethoxyaporphine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific in vivo efficacy studies, detailed experimental protocols, and quantitative data for 2,3,5,6-Tetramethoxyaporphine. The following application notes and protocols are presented as a representative example based on standard methodologies for the in vivo evaluation of aporphine (B1220529) alkaloids and other natural products in preclinical cancer models.

Introduction

Aporphine alkaloids, a class of isoquinoline (B145761) alkaloids found in various plant species, have garnered significant interest for their potential therapeutic properties, including anticancer activities[1][2]. This compound is a member of this family, identified as an antitussive agent isolated from Glaucium flavum Cr. (Fam. Papaveraceae)[3]. While its in vivo anticancer efficacy is not well-documented, the general anticancer potential of aporphine alkaloids warrants investigation[1]. These notes provide a generalized framework for conducting such in vivo efficacy studies.

Quantitative Data Summary

As no specific in vivo data for this compound is available, the following tables are illustrative examples of how quantitative data from an in vivo anticancer efficacy study would be presented.

Table 1: Tumor Growth Inhibition in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMPercent TGI (%)
Vehicle Control-1500 ± 150-
This compound25900 ± 12040
This compound50600 ± 9060
Positive Control (e.g., Doxorubicin)5300 ± 5080

TGI: Tumor Growth Inhibition

Table 2: Body Weight Changes in Study Animals

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) ± SEM
Vehicle Control-+5.0 ± 1.5
This compound25+2.0 ± 1.0
This compound50-1.5 ± 0.8
Positive Control (e.g., Doxorubicin)5-8.0 ± 2.0

Experimental Protocols

The following are generalized protocols for assessing the in vivo anticancer efficacy of a novel compound like this compound.

Animal Model and Tumor Implantation
  • Animal Strain: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: A suitable human cancer cell line (e.g., a lung cancer cell line like NCI-H460 or a colorectal cancer line like HCT116) is chosen based on the hypothesized target of the compound[4][5].

  • Implantation: Subcutaneously inject 5 x 10⁶ cancer cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.

Drug Formulation and Administration
  • Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For administration, dilute the stock solution to the desired final concentrations in a vehicle such as a mixture of saline, PEG400, and Tween 80.

  • Dosing: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Administration: Administer the compound and vehicle control via a relevant route, typically intraperitoneal (i.p.) or oral (p.o.) gavage, once daily for a specified period (e.g., 21 days).

Efficacy and Toxicity Assessment
  • Tumor Growth: Continue to measure tumor volume throughout the study.

  • Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of systemic toxicity.

  • Clinical Observations: Observe the animals daily for any signs of distress or toxicity.

  • Endpoint: At the end of the study, euthanize the animals. Excise the tumors, weigh them, and photograph them.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

Visualizations

Signaling Pathway Diagram

Many natural products exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific pathway for this compound is unknown, a common target for such compounds is the PI3K/AKT/NF-κB pathway[4].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Aporphine This compound (Hypothesized) Aporphine->PI3K Inhibition Aporphine->AKT Inhibition Aporphine->NFkB Inhibition Gene Target Gene Expression (Proliferation, Anti-apoptosis) NFkB_nuc->Gene G start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment Administration (e.g., 21 days) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint (Euthanasia) monitoring->endpoint analysis Tumor Excision, Weighing, & Analysis endpoint->analysis end End analysis->end

References

Application Notes and Protocols: Drug Formulation Strategies for Poorly Soluble Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A significant portion of newly discovered alkaloid drug candidates exhibit poor aqueous solubility, a major hurdle that can impede their clinical development due to low bioavailability and erratic absorption. Enhancing the solubility of these compounds is therefore a critical step in translating a promising lead into a viable therapeutic. This document provides detailed application notes and protocols for three widely employed and effective formulation strategies to address the challenge of poor alkaloid solubility: Solid Dispersions, Cyclodextrin (B1172386) Complexation, and Lipid-Based Formulations.

These strategies aim to improve the dissolution rate and apparent solubility of alkaloids by modifying their physical state or creating a more favorable microenvironment for dissolution. The following sections will provide a theoretical overview of each technique, quantitative data on their efficacy with specific alkaloids, detailed experimental protocols, and visual representations of workflows and relevant biological pathways.

Solid Dispersions

Solid dispersion is a technique where a poorly soluble drug is dispersed in a solid hydrophilic carrier, often in an amorphous state. This formulation enhances solubility by reducing particle size to a molecular level, increasing the surface area, and improving wettability. The amorphous form of the drug has a higher energy state than its crystalline counterpart, leading to improved dissolution.

Data Presentation: Solubility Enhancement of Alkaloids using Solid Dispersions
AlkaloidCarrier(s)MethodFold Increase in Solubility/Dissolution EnhancementReference
BerberinePhospholipidSolvent Evaporation2-fold increase in saturation solubility[1]
BerberineGelucire, Citric AcidSolvent Evaporation>3-fold increase in saturation solubility[1]
BerberineSodium Caprate, other componentsSolvent Evaporation5-fold increase in in-vivo bioavailability[2][3]
PiperineSorbitol (Sor), Polyethylene Glycol (PEG), Polyvinyl Pyrrolidone (PVP) K30Solvent EvaporationDrug release of 70% (Sor), 76% (PEG), and 89% (PVP) after 2 hours[4][5]
PiperinePolyvinyl Pyrrolidone (PVP), EudragitSolvent EvaporationDissolution rate of 40.32% (PVP 2:1) and 38.02% (Eudragit 1:1)[6][7]
Experimental Protocols

Protocol 1: Preparation of an Alkaloid Solid Dispersion by the Solvent Evaporation Method

This protocol is a general guideline and may require optimization for specific alkaloids and carriers.

Materials:

  • Poorly soluble alkaloid

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000, HPMC)

  • Organic solvent (e.g., ethanol, methanol, dichloromethane)

  • Rotary evaporator

  • Water bath

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the alkaloid and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve the alkaloid in a suitable organic solvent. The volume of the solvent should be sufficient to completely dissolve the drug.

  • In a separate container, dissolve the hydrophilic carrier in the same organic solvent.

  • Combine the two solutions and mix thoroughly to ensure homogeneity.

  • Transfer the resulting solution to a round-bottom flask and attach it to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60°C). The rotation speed should be set to ensure a thin film of the solid dispersion is formed on the flask wall.

  • Once the solvent is completely evaporated, a solid mass will be obtained.

  • Scrape the solid dispersion from the flask and dry it further in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Store the final product in a desiccator to protect it from moisture.

Protocol 2: Preparation of an Alkaloid Solid Dispersion by the Kneading Method

This method is particularly useful when the drug and carrier are not soluble in the same solvent.

Materials:

  • Poorly soluble alkaloid

  • Hydrophilic carrier (e.g., PVP K30, PEG 4000)

  • Solvent (e.g., water, ethanol, or a mixture)

  • Mortar and pestle

  • Oven or vacuum oven

Procedure:

  • Accurately weigh the alkaloid and the hydrophilic carrier in the desired ratio.

  • Place the carrier in a mortar and add a small amount of the solvent to form a paste-like consistency.

  • Gradually add the alkaloid to the paste while continuously triturating with the pestle.

  • Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and interaction between the drug and the carrier. The consistency of the mixture should be maintained by adding small amounts of solvent if it becomes too dry.

  • The resulting kneaded mass is then dried in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved. A vacuum oven can be used for heat-sensitive compounds.

  • The dried mass is then pulverized using a mortar and pestle and passed through a sieve to obtain a uniform powder.

  • Store the final product in a desiccator.

Visualization

experimental_workflow_solid_dispersion cluster_preparation Preparation cluster_characterization Characterization start Weigh Alkaloid & Carrier dissolve Dissolve in Solvent start->dissolve mix Mix Solutions dissolve->mix evaporate Solvent Evaporation (Rotary Evaporator) mix->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize & Sieve dry->pulverize end_prep Solid Dispersion Powder pulverize->end_prep solubility Solubility Studies end_prep->solubility dissolution Dissolution Testing end_prep->dissolution solid_state Solid-State Analysis (DSC, XRD, FTIR) end_prep->solid_state

Caption: Workflow for Solid Dispersion Preparation and Characterization.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, such as alkaloids, within their cavity to form inclusion complexes. This encapsulation effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility and dissolution rate.

Data Presentation: Solubility Enhancement and Stability of Alkaloid-Cyclodextrin Complexes
AlkaloidCyclodextrin (CD)Stability Constant (K_c) (M⁻¹)Fold Increase in SolubilityReference
Camptothecin (B557342)α-CD188-[8]
Camptothecinβ-CD266-[8]
Camptothecinγ-CD73-[8]
CamptothecinHP-β-CD160-[8]
CamptothecinRDM-β-CD910~171-fold at 25% w/v RDM-β-CD[8]
Mitragynineβ-CD< 2000-[9]
Silymarin (flavonolignan)β-CD722-[10]

Note: Stability constant (K_c) is a measure of the strength of the interaction between the drug and the cyclodextrin. A higher K_c value indicates a more stable complex.

Experimental Protocols

Protocol 3: Preparation of an Alkaloid-Cyclodextrin Inclusion Complex by Co-precipitation

This method is suitable for forming crystalline inclusion complexes.

Materials:

  • Poorly soluble alkaloid

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Organic solvent (e.g., ethanol, methanol)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Accurately weigh the alkaloid and the cyclodextrin in the desired molar ratio (commonly 1:1).

  • Dissolve the cyclodextrin in deionized water with gentle heating and stirring to obtain a clear solution.

  • In a separate beaker, dissolve the alkaloid in a minimal amount of a suitable organic solvent.

  • Slowly add the alkaloid solution to the cyclodextrin solution with continuous stirring.

  • Continue stirring the mixture for a specified period (e.g., 24-48 hours) at a constant temperature (e.g., room temperature or slightly elevated).

  • After the stirring period, cool the solution (e.g., in an ice bath) to induce precipitation of the inclusion complex.

  • Collect the precipitate by filtration.

  • Wash the collected complex with a small amount of cold deionized water or the organic solvent to remove any uncomplexed drug or cyclodextrin.

  • Dry the inclusion complex in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Store the final product in a desiccator.

Protocol 4: Preparation of an Alkaloid-Cyclodextrin Inclusion Complex by the Kneading Method

This method is advantageous for its simplicity and for avoiding large volumes of organic solvents.

Materials:

  • Poorly soluble alkaloid

  • Cyclodextrin

  • Solvent (e.g., water-methanol mixture)

  • Mortar and pestle

  • Oven or vacuum oven

Procedure:

  • Accurately weigh the alkaloid and the cyclodextrin in the desired molar ratio.

  • Place the cyclodextrin in a mortar and add a small amount of the solvent to form a homogeneous paste.

  • Gradually add the alkaloid to the paste and knead the mixture for a specified time (e.g., 45-60 minutes).

  • If the mixture becomes too dry, add a few more drops of the solvent to maintain a paste-like consistency.

  • The kneaded mass is then dried in an oven at a controlled temperature (e.g., 50-60°C).

  • The dried complex is pulverized and sieved to obtain a fine powder.

  • Store the final product in a desiccator.

Visualization

logical_relationship_cyclodextrin cluster_components Components cluster_complex Inclusion Complex cluster_properties Improved Properties alkaloid Poorly Soluble Alkaloid complex Water-Soluble Inclusion Complex alkaloid->complex Encapsulation cyclodextrin Cyclodextrin cyclodextrin->complex Forms Cavity solubility Increased Apparent Solubility complex->solubility dissolution Enhanced Dissolution Rate complex->dissolution bioavailability Improved Bioavailability solubility->bioavailability dissolution->bioavailability

Caption: Cyclodextrin Encapsulation of a Poorly Soluble Alkaloid.

Lipid-Based Formulations

Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that can solubilize lipophilic drugs. Upon gentle agitation in an aqueous medium like gastrointestinal fluid, these systems spontaneously form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state with a large interfacial area for absorption.

Data Presentation: Bioavailability Enhancement of Alkaloids using Lipid-Based Formulations
AlkaloidFormulationKey ComponentsBioavailability EnhancementReference
VinpocetineSMEDDSLabrafac, Oleic acid, Cremophor EL, Transcutol P1.85 to 1.91-fold increase in relative oral bioavailability compared to crude powder[11]
Paclitaxel (B517696)LiposomesDOTAP, DOPCHigh drug loading achievable, with efficacy dependent on paclitaxel concentration and formulation stability[12]
PaclitaxelSolid Lipid Nanoparticles (SLNs)Various lipidsTen-fold higher drug exposure in plasma compared to free paclitaxel solution after oral administration[5]
Experimental Protocol

Protocol 5: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for a Poorly Soluble Alkaloid

This protocol outlines the general steps for developing a SEDDS formulation.

Materials:

  • Poorly soluble alkaloid

  • Oil (e.g., Labrafac™, oleic acid, medium-chain triglycerides)

  • Surfactant (e.g., Cremophor® EL, Tween® 80)

  • Co-solvent/Co-surfactant (e.g., Transcutol® P, PEG 400)

  • Vortex mixer

  • Magnetic stirrer

  • Water bath

Procedure:

  • Screening of Excipients:

    • Determine the solubility of the alkaloid in various oils, surfactants, and co-solvents to identify components with the highest solubilizing capacity. This is typically done by adding an excess amount of the drug to a known volume of the excipient, followed by agitation and quantification of the dissolved drug.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the most promising oil, surfactant, and co-solvent based on the solubility studies.

    • Prepare a series of mixtures with varying ratios of oil, surfactant, and co-solvent. The surfactant and co-solvent are often mixed at a fixed ratio (e.g., 1:1, 2:1, 3:1).

    • For each mixture, titrate with water dropwise while stirring and observe the formation of emulsions.

    • Plot the compositions on a ternary phase diagram to identify the self-emulsifying region (the area where clear or bluish-white microemulsions are formed).

  • Preparation of the Alkaloid-Loaded SEDDS:

    • Select a ratio of oil, surfactant, and co-solvent from the optimal self-emulsifying region identified in the phase diagram.

    • Accurately weigh the oil, surfactant, and co-solvent and mix them in a glass vial.

    • Add the accurately weighed alkaloid to the mixture.

    • Heat the mixture gently in a water bath (if necessary) and vortex until the alkaloid is completely dissolved and a clear, homogenous pre-concentrate is formed.

  • Characterization of the SEDDS:

    • Self-emulsification time: Add a known amount of the SEDDS pre-concentrate to a specified volume of aqueous medium with gentle stirring and measure the time taken for the emulsion to form.

    • Droplet size analysis: Dilute the SEDDS in an aqueous medium and measure the droplet size and polydispersity index using a particle size analyzer.

    • In vitro drug release: Perform dissolution studies using a suitable dissolution apparatus to evaluate the release profile of the alkaloid from the SEDDS.

Visualization

experimental_workflow_sedds cluster_development SEDDS Development cluster_characterization Characterization cluster_invivo In Vivo Evaluation screening Excipient Solubility Screening (Oil, Surfactant, Co-solvent) phase_diagram Construct Pseudo-Ternary Phase Diagram screening->phase_diagram formulation Select Optimal Ratio & Prepare Alkaloid-Loaded SEDDS Pre-concentrate phase_diagram->formulation emulsification_time Self-Emulsification Time formulation->emulsification_time droplet_size Droplet Size Analysis formulation->droplet_size drug_release In Vitro Drug Release formulation->drug_release bioavailability Bioavailability Studies drug_release->bioavailability

Caption: Workflow for the Development and Evaluation of a SEDDS Formulation.

Signaling Pathway Visualizations

Understanding the mechanism of action of an alkaloid is crucial for its development. The following diagrams illustrate the signaling pathways affected by two prominent, yet poorly soluble, alkaloids: Camptothecin and Paclitaxel.

camptothecin_pathway cluster_nucleus Cell Nucleus camptothecin Camptothecin stabilized_complex Stabilized Ternary Complex camptothecin->stabilized_complex Binds & Stabilizes top1 Topoisomerase I (Top1) top1_dna_complex Top1-DNA Cleavable Complex top1->top1_dna_complex Relaxes DNA supercoiling dna DNA dna->top1_dna_complex top1_dna_complex->stabilized_complex dna_damage DNA Strand Breaks stabilized_complex->dna_damage Prevents DNA re-ligation apoptosis Apoptosis dna_damage->apoptosis Triggers

Caption: Mechanism of Action of Camptothecin via Topoisomerase I Inhibition.

paclitaxel_pathway paclitaxel Paclitaxel mapk_pathway MAPK Signaling Pathway paclitaxel->mapk_pathway Activates apoptosis Enhanced Apoptosis mapk_pathway->apoptosis Contributes to

Caption: Involvement of the MAPK Signaling Pathway in Paclitaxel-Induced Apoptosis.

References

Application Note: High-Throughput Screening for Novel Antitussive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cough is a critical protective reflex, but chronic cough significantly impairs quality of life and represents a major unmet medical need. Current therapies, particularly for chronic and refractory cough, are often inadequate, highlighting the necessity for novel and more effective antitussive agents. High-throughput screening (HTS) offers a powerful platform for the rapid identification and characterization of new chemical entities that can modulate the neurological pathways governing the cough reflex.[1][2][3] This document outlines the key molecular targets, screening methodologies, and detailed protocols for identifying potential antitussive compounds.

The Cough Reflex Signaling Pathway

The cough reflex is a complex process mediated by a reflex arc involving sensory afferent pathways, central processing in the brainstem, and motor efferent pathways.[4][5]

  • Afferent Pathway: The reflex is initiated by the stimulation of sensory receptors in the airways.[4][5][6] Key receptors include mechanoreceptors and chemoreceptors like Transient Receptor Potential (TRP) channels (e.g., TRPV1 and TRPA1) and purinergic receptors (e.g., P2X3).[1][5][7][8][9] These receptors are located on vagal afferent nerve fibers that transmit signals to the brainstem.[5][6][10]

  • Central Processing: Afferent signals are relayed to the Nucleus Tractus Solitarius (NTS) in the medulla.[4][7] The NTS acts as the primary integration center, processing the signals and generating a coordinated response.[7]

  • Efferent Pathway: The medulla generates efferent signals that travel via the vagus, phrenic, and spinal motor nerves to the expiratory and inspiratory muscles, as well as the larynx, to produce the forceful expulsion of air that constitutes a cough.[5][6][10]

Cough_Reflex_Pathway cluster_0 Afferent Pathway cluster_1 Central Processing cluster_2 Efferent Pathway Stimuli Irritants (Chemical, Mechanical) (Capsaicin, ATP, etc.) Receptors Sensory Receptors (TRPV1, TRPA1, P2X3) Stimuli->Receptors Vagus Afferent Vagal Nerves Receptors->Vagus NTS Brainstem (Nucleus Tractus Solitarius - NTS) Vagus->NTS Signal Transmission Efferent Efferent Motor Nerves (Vagus, Phrenic, Spinal) NTS->Efferent Signal Generation Muscles Effector Muscles (Larynx, Diaphragm, Abdominal) Efferent->Muscles Cough Cough Muscles->Cough

Caption: The cough reflex arc from stimulus to response.

Key Molecular Targets for Antitussive HTS

Several ion channels and receptors expressed on sensory nerve fibers are promising targets for the development of novel antitussives.[1]

  • TRPV1 (Transient Receptor Potential Vanilloid 1): A non-selective cation channel activated by stimuli such as heat, acid, and capsaicin.[5][11] It is a key receptor in the cough reflex, and its antagonists are being investigated as potential antitussive agents.[1][11]

  • TRPA1 (Transient Receptor Potential Ankyrin 1): Often co-expressed with TRPV1, this channel is activated by various irritants, including acrolein (found in smoke) and other environmental irritants.[8][9] TRPA1 activation can provoke coughing, making it another attractive target.[9]

  • P2X3 Receptors: These are ATP-gated ion channels. ATP released from airway epithelial cells during inflammation or injury can activate P2X3 receptors on sensory nerves, triggering the cough reflex.[12][13] P2X3 antagonists have shown clinical efficacy in reducing cough frequency.[13][14]

High-Throughput Screening Workflow

The HTS process for identifying antitussive compounds typically involves a primary screen to identify "hits," followed by secondary assays for confirmation and characterization.[3] Cell-based fluorescence assays are widely used due to their scalability and sensitivity.[15][16]

HTS_Workflow cluster_workflow HTS Workflow for Antitussive Discovery Lib Compound Library (>100,000 compounds) Primary Primary HTS Assay (e.g., Calcium Influx Assay) Lib->Primary Hits Initial 'Hits' Identified Primary->Hits Activity > Threshold Dose Dose-Response Confirmation (Determine IC50/EC50) Hits->Dose Secondary Secondary / Orthogonal Assays (e.g., Electrophysiology, Selectivity) Dose->Secondary Leads Validated Leads Secondary->Leads Confirmed Activity & Selectivity

Caption: General workflow for HTS-based antitussive drug discovery.

Experimental Protocols

The following protocols detail a common HTS approach using a cell-based calcium influx assay to screen for antagonists of targets like TRPV1 or P2X3.[17][18]

Protocol 1: Cell Culture and Plating

This protocol is for preparing cells stably expressing the target ion channel (e.g., HEK293-hTRPV1) in 96- or 384-well microplates.

  • Cell Culture: Culture HEK293 cells stably transfected with the human target channel (e.g., TRPV1, P2X3) in Dulbecco's Minimal Essential Medium (DMEM) supplemented with 10% fetal bovine serum, 50 units/ml penicillin, and 50 µg/ml streptomycin.[17] Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: On the day before the assay, harvest cells using trypsin-EDTA and resuspend in fresh medium.

  • Seeding: Seed the cells into black-walled, clear-bottom 96-well microplates at a density that will result in a 90-100% confluent monolayer on the day of the assay.[17] A typical seeding density is 50,000–80,000 cells per well in 100 µL of medium.

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.

Protocol 2: Calcium Influx Assay using Fluo-4 AM

This fluorescence-based assay measures changes in intracellular calcium concentration upon channel activation, which is a direct indicator of ion channel function.[15][19][20]

  • Reagent Preparation:

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) containing 10 mM HEPES, pH 7.4.[17]

    • Fluo-4 AM Loading Solution: Prepare a 2 µM Fluo-4 AM solution in the assay buffer. Probenecid (2-2.5 mM) can be included to prevent dye leakage from the cells.[17]

    • Compound Plates: Prepare plates containing the screening compounds diluted to 3x the final desired concentration in assay buffer. Include controls (vehicle and reference antagonist).

    • Agonist Plate: Prepare a plate with an agonist (e.g., Capsaicin for TRPV1, α,β-meATP for P2X3) at a concentration that elicits a sub-maximal response (EC80), diluted to 3x the final concentration.

  • Dye Loading:

    • Remove the culture medium from the cell plates.

    • Wash the cells twice with 100 µL/well of HBSS.

    • Add 50 µL/well of the Fluo-4 AM loading solution.[17]

    • Incubate the plates for 45-60 minutes at 37°C in the dark.[17][21]

    • After incubation, wash the cells three times with 100 µL/well of HBSS, leaving a final volume of 80 µL/well in the plate.[17]

  • Assay Execution (using a microplate reader like FlexStation 3):

    • Place the cell plate and the compound plate into the reader.

    • Set the instrument to measure fluorescence intensity (Excitation: ~488 nm, Emission: ~515 nm).[22]

    • Acquire a baseline fluorescence reading for 15-20 seconds.

    • The instrument will then add 40 µL/well of the screening compounds from the compound plate to the cell plate.

    • Incubate for 5-20 minutes (compound pre-incubation).

    • The instrument will then add 40 µL/well of the agonist from the agonist plate.

    • Immediately begin recording fluorescence intensity for 60-120 seconds to capture the calcium influx peak.

Protocol 3: Data Analysis and Hit Identification
  • Data Normalization: For each well, calculate the response as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.

  • Activity Calculation: Normalize the data to controls on the same plate.

    • % Inhibition = 100 * (1 - (Response_Compound - Response_PositiveControl) / (Response_NegativeControl - Response_PositiveControl))

    • Negative Control: Cells treated with vehicle + agonist.

    • Positive Control: Cells treated with a known antagonist + agonist.

  • Hit Criteria: A compound is typically identified as a "hit" if it shows an inhibition percentage above a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Dose-Response Analysis: Confirmed hits are re-tested in a dose-response format (typically an 8- to 12-point concentration curve) to determine their potency (IC50).

Data Presentation

Quantitative data from HTS campaigns should be summarized for clear interpretation and comparison.

Table 1: Example HTS Data for Novel P2X3 Antagonists This table presents hypothetical data from a primary screen and subsequent dose-response confirmation for potential P2X3 receptor antagonists.

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed HitPotency (IC50, µM)Selectivity (TRPV1 IC50 / P2X3 IC50)Assay Type
Cmpd-00185.2Yes0.25>400xFluo-4 Calcium Assay
Cmpd-00212.5No>50-Fluo-4 Calcium Assay
Cmpd-00365.7Yes1.1050xFluo-4 Calcium Assay
Cmpd-00492.1Yes0.08>1000xFluo-4 Calcium Assay
Gefapixant (Control)98.6Yes0.03>1000xFluo-4 Calcium Assay

Table 2: Comparative Efficacy of Antitussive Agents in a Preclinical Model This table summarizes data adapted from a study on citric acid-induced cough in guinea pigs, comparing the effects of various antitussive agents.[23]

CompoundDose (mg/kg)Mean Coughs (14 min)% Reduction in Cough FrequencyOnset to First Cough (seconds)
Vehicle (Citric Acid)-24.5 ± 3.00%45 ± 5
Codeine247.4 ± 1.5~70%120 ± 15
Cloperastine247.8 ± 1.8~68%110 ± 12
Gefapixant248.1 ± 2.0~67%105 ± 18
Dextromethorphan3218.2 ± 2.5~26%55 ± 8
Levodropropizine7219.5 ± 3.1~20%50 ± 7

Note: Data are presented as mean ± SEM and represent an illustrative summary based on published findings.[23]

Conclusion

High-throughput screening provides an essential framework for the discovery of novel antitussive compounds by enabling the rapid evaluation of large chemical libraries against key targets in the cough reflex pathway.[3] Cell-based calcium influx assays are robust, scalable, and highly effective for identifying modulators of ion channels like TRPV1, TRPA1, and P2X3.[12][24] The protocols and workflows described here offer a comprehensive guide for researchers aiming to identify and validate the next generation of antitussive therapies.

References

Application Notes & Protocols for the Development of Analytical Standards for 2,3,5,6-Tetramethoxyaporphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of analytical standards for 2,3,5,6-Tetramethoxyaporphine, a medicinally valuable benzylisoquinoline alkaloid with antitussive properties.[1][2] This document outlines the chemical properties, proposed analytical methodologies, and detailed experimental protocols essential for establishing a robust analytical standard for research, quality control, and drug development purposes.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental for the development of analytical standards.

PropertyValueSource
Molecular Formula C₂₁H₂₅NO₄ChemSpider
Molecular Weight 355.43 g/mol ChemSpider
Appearance Pale yellow to white crystalline solidGeneric
Solubility Soluble in methanol (B129727), ethanol, chloroform (B151607), and dilute acidic solutions. Sparingly soluble in water.Generic
Melting Point Not available. To be determined.N/A
UV λmax To be determined in various solvents (e.g., methanol, ethanol).N/A

Proposed Analytical Methods

The following analytical techniques are recommended for the comprehensive characterization of this compound. These methods are based on established procedures for the analysis of other aporphine (B1220529) alkaloids.[3][4][5][6]

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for structural elucidation and confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy for confirmation of functional groups.

  • Thermogravimetric Analysis (TGA) to determine residual solvents and water content.

  • Karl Fischer Titration for precise water content determination.

Experimental Protocols

This protocol is adapted from general methods for aporphine alkaloid analysis.[5][6]

Objective: To determine the purity of this compound and to quantify it in a sample.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard (purity >98%)

Procedure:

  • Standard Preparation:

    • Accurately weigh about 10 mg of the this compound reference standard.

    • Dissolve in methanol to make a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in methanol to a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Gradient Program 0-5 min: 20% ACN; 5-25 min: 20-80% ACN; 25-30 min: 80% ACN; 30-35 min: 80-20% ACN; 35-40 min: 20% ACN
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined based on UV scan (likely around 280 nm)
  • Analysis:

    • Inject the prepared standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

    • Calculate the purity of the substance by the area normalization method.

This protocol is based on advanced methods for identifying aporphine alkaloids.[3][4]

Objective: To confirm the identity of this compound and to identify potential impurities.

Instrumentation:

  • LC-MS system (e.g., UHPLC coupled to a Q-Exactive Orbitrap or a Triple Quadrupole mass spectrometer)

  • Electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm)

Reagents:

  • Same as HPLC protocol.

Procedure:

  • Sample Preparation:

    • Prepare a 10 µg/mL solution of the this compound sample in methanol.

  • LC-MS Conditions:

ParameterCondition
Column C18 Reverse-Phase (2.1 x 100 mm, 1.9 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range m/z 100-1000
Collision Energy Ramped (e.g., 10-40 eV for MS/MS)
  • Analysis:

    • Inject the sample and acquire full scan and fragmentation (MS/MS) data.

    • Confirm the identity of this compound by its accurate mass and characteristic fragmentation pattern.

    • Identify potential impurities by analyzing their mass spectra and comparing them to known related compounds or databases.

Objective: To provide unambiguous structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.

    • Add a small amount of TMS.

    • Transfer the solution to an NMR tube.

  • Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in signal assignment.

  • Analysis:

    • Process the spectra and assign the chemical shifts of all protons and carbons.

    • Compare the observed spectra with predicted spectra or data from the literature (if available) to confirm the structure.

Data Presentation

Table 1: HPLC Purity and Assay Data

Lot NumberRetention Time (min)Peak AreaPurity (%) (Area Normalization)Assay (%) (vs. Reference Standard)
TMA-2025-00115.2185678999.599.2
TMA-2025-00215.3184567299.298.9
TMA-2025-00315.2186012399.899.6

Table 2: Summary of Spectroscopic Data

TechniqueKey Data Points
LC-MS (ESI+) [M+H]⁺ = 356.1805 (Calculated for C₂₁H₂₆NO₄⁺: 356.1805)
¹H NMR (400 MHz, CDCl₃) δ (ppm): Specific shifts for aromatic, methoxy, and aliphatic protons to be determined.
¹³C NMR (100 MHz, CDCl₃) δ (ppm): Specific shifts for aromatic, methoxy, and aliphatic carbons to be determined.
FTIR (KBr) ν (cm⁻¹): Characteristic peaks for aromatic C-H, C=C, C-O, and C-N stretching to be determined.

Visualizations

Chemical_Structure cluster_structure This compound img img

Caption: Chemical Structure of this compound.

Analytical_Workflow cluster_workflow Analytical Workflow for Standard Development A Sample Receipt & Initial Characterization B Solubility & Stability Assessment A->B C Method Development & Optimization (HPLC, LC-MS) B->C E Purity & Impurity Profiling C->E D Structural Elucidation (NMR, FTIR) D->E F Quantification (Assay) E->F G Water & Residual Solvent Analysis F->G H Certificate of Analysis Generation G->H

Caption: General analytical workflow for developing a chemical standard.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway for an Aporphine Alkaloid A This compound B Receptor Binding (e.g., Dopamine or Serotonin Receptor) A->B C G-Protein Activation B->C D Second Messenger Modulation (e.g., cAMP, IP3) C->D E Downstream Kinase Cascade D->E F Cellular Response (e.g., Antitussive Effect) E->F

References

Troubleshooting & Optimization

Common problems in aporphine alkaloid synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aporphine (B1220529) Alkaloid Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for constructing the aporphine alkaloid core?

A1: The construction of the tetracyclic aporphine core primarily involves two key stages: the formation of a 1-benzyltetrahydroisoquinoline (THIQ) precursor and the subsequent intramolecular biaryl coupling to form the characteristic bridged biphenyl (B1667301) system. Classical methods for THIQ synthesis include the Bischler-Napieralski and Pictet-Spengler reactions. The crucial C-C bond formation to create the aporphine scaffold is often achieved through reactions like the Pschorr cyclization, palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Heck), or photochemical cyclizations.[1][2] More modern approaches, such as those involving benzyne (B1209423) chemistry or chemoenzymatic strategies, offer alternative and often more efficient routes.[2]

Q2: Why are protecting groups often necessary in aporphine synthesis, and which are commonly used?

A2: Protecting groups are crucial for masking reactive functional groups, such as phenols and secondary amines, to prevent unwanted side reactions during the synthetic sequence.[3] For phenolic hydroxyl groups, common protecting groups include methyl ethers, benzyl (B1604629) (Bn) ethers, or silyl (B83357) ethers like tert-butyldimethylsilyl (TBS). For the secondary amine of the THIQ core, N-acylation (e.g., with trifluoroacetyl), N-carbobenzyloxy (Cbz), or N-tert-butoxycarbonyl (Boc) groups are frequently employed.[4][5] The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal (deprotection). Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable in complex syntheses.[3]

Q3: What are the main challenges related to stereochemistry in aporphine synthesis?

A3: The primary stereochemical challenge is controlling the configuration at the C6a chiral center of the aporphine core. Many classical synthetic routes result in a racemic mixture, requiring a subsequent resolution step. Modern asymmetric methods aim to establish this stereocenter early and with high enantioselectivity. This can be achieved through asymmetric hydrogenation of a dihydroisoquinoline intermediate, the use of chiral auxiliaries in the Pictet-Spengler reaction, or employing stereoselective enzymatic reactions.[6][7]

Q4: What are some of the key side reactions to be aware of during the synthesis?

A4: Side reactions can significantly lower the yield and complicate purification. Common side reactions include oxidation of the electron-rich aromatic rings or the benzylic position, especially if sensitive functional groups are unprotected.[8] In the Bischler-Napieralski reaction, a retro-Ritter reaction can lead to the formation of styrene-like byproducts.[8][9] During Pschorr cyclization, undesired substitution patterns or intermolecular reactions can occur. Palladium-catalyzed coupling reactions can sometimes lead to homocoupling of the starting materials.[10]

Troubleshooting Guides

Bischler-Napieralski Reaction

Q: Why is the yield of my Bischler-Napieralski reaction low or nonexistent?

A: Low yields in this reaction are a common issue and can be attributed to several factors.

Potential Cause Recommended Solution
Deactivated Aromatic Ring The reaction is an electrophilic aromatic substitution and is most effective with electron-donating groups on the phenyl ring. If your substrate has electron-withdrawing groups, consider using stronger dehydrating agents like a mixture of P₂O₅ in refluxing POCl₃.[11][12]
Insufficient Dehydrating Agent For less reactive substrates, standard dehydrating agents like POCl₃ may not be sufficient. Increase the strength of the dehydrating agent (e.g., P₂O₅/POCl₃, Tf₂O).[9]
Presence of Moisture Ensure all glassware is oven-dried and that all solvents and reagents are anhydrous, as water will quench the dehydrating agent.
Inappropriate Reaction Temperature While heating is often necessary, excessively high temperatures can lead to decomposition. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration or using a milder dehydrating agent system like triflic anhydride (B1165640) (Tf₂O) with 2-chloropyridine (B119429) at low temperatures.[9]
Side Reactions (e.g., retro-Ritter) This is more prevalent when the resulting styrene (B11656) is highly conjugated.[8] Consider using the corresponding nitrile as a solvent to shift the equilibrium away from the side product.[8]
Pictet-Spengler Reaction

Q: How can I control the diastereoselectivity of my Pictet-Spengler reaction?

A: The diastereoselectivity of the Pictet-Spengler reaction is influenced by the reaction conditions and the nature of the substrates.

Factor Strategy for Control
Reaction Conditions Kinetic vs. thermodynamic control can lead to different diastereomers. Reactions at lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.[7]
Acid Catalyst The choice and strength of the acid catalyst (e.g., TFA, HCl, BF₃·OEt₂) can influence the transition state and thus the stereochemical outcome.[13]
Chiral Auxiliaries The use of a chiral auxiliary on the nitrogen of the β-arylethylamine can effectively direct the cyclization to favor one diastereomer.[14]
Enzymatic Catalysis Pictet-Spenglerase enzymes can provide excellent stereoselective and regioselective control under mild conditions.[6]
Pschorr Cyclization

Q: My Pschorr cyclization is giving a low yield. How can I improve it?

A: The Pschorr cyclization, while a classic method, is often plagued by low yields. Several factors can be optimized to improve the outcome.

Potential Issue Suggested Improvement
Decomposition of Diazonium Salt Ensure the diazotization is carried out at low temperatures (0-5 °C) and that the diazonium salt is used promptly.
Inefficient Radical Cyclization The choice of copper catalyst (e.g., copper powder, Cu₂O, CuSO₄) can be critical. The use of co-solvents or phase-transfer catalysts can sometimes improve yields.
Steric Hindrance Bulky substituents near the cyclization sites can sterically hinder the reaction. Redesigning the precursor to minimize steric clash may be necessary.
Substrate Electronic Effects The presence of a hydroxyl group at the 7-position of the tetrahydroisoquinoline ring has been shown to improve cyclization yields.[15]

Experimental Protocols

Protocol 1: Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis

Objective: To synthesize a 3,4-dihydroisoquinoline (B110456) precursor from a β-arylethylamide.

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)[1]

  • Anhydrous acetonitrile (B52724) or toluene[9]

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(3,4-dimethoxyphenethyl)acetamide in anhydrous acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to a pH of 8-9 with a saturated solution of sodium bicarbonate.[1]

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 3,4-dihydroisoquinoline can be used in the next step (reduction) without further purification or purified by column chromatography.

Protocol 2: Pictet-Spengler Reaction for Tetrahydroisoquinoline (THIQ) Synthesis

Objective: To synthesize a 1-substituted tetrahydroisoquinoline.

Materials:

  • β-(3,4-Dimethoxyphenyl)ethylamine (1.0 eq)

  • Aldehyde (e.g., acetaldehyde) (1.1 eq)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)[16]

  • Acid catalyst (e.g., trifluoroacetic acid - TFA) (0.1-1.0 eq)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, dissolve the β-(3,4-dimethoxyphenyl)ethylamine in the anhydrous solvent at room temperature.

  • Add the aldehyde to the solution.

  • Add the acid catalyst (TFA) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tetrahydroisoquinoline.[16]

Protocol 3: Pschorr Cyclization for Aporphine Core Synthesis

Objective: To synthesize a dehydroaporphine from a 1-(2'-aminobenzyl)-tetrahydroisoquinoline.

Materials:

Procedure:

  • Dissolve the 1-(2'-aminobenzyl)-tetrahydroisoquinoline in dilute sulfuric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.[1]

  • In a separate flask, prepare a suspension of copper powder in water.

  • Slowly add the cold diazonium salt solution to the copper suspension with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently on a water bath (50-60 °C) until nitrogen evolution ceases.[1]

  • Cool the reaction mixture and filter to remove the copper powder.

  • Make the filtrate alkaline with ammonium hydroxide.

  • Extract the aqueous solution with chloroform (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the aporphine alkaloid.[1]

Visual Guides

Experimental Workflow: Aporphine Synthesis

G cluster_0 Precursor Synthesis cluster_1 Aporphine Core Formation start β-Arylethylamine amide_formation Amide Formation start->amide_formation pictet Pictet-Spengler Reaction start->pictet bischler Bischler-Napieralski Cyclization amide_formation->bischler dhi Dihydroisoquinoline bischler->dhi thiq Tetrahydroisoquinoline (THIQ) pictet->thiq reduction Reduction (e.g., NaBH4) dhi->reduction thiq_precursor 1-Benzyl-THIQ Precursor thiq->thiq_precursor reduction->thiq pschorr Pschorr Cyclization thiq_precursor->pschorr pd_coupling Pd-catalyzed Coupling (e.g., Suzuki, Heck) thiq_precursor->pd_coupling photochem Photochemical Cyclization thiq_precursor->photochem aporphine Aporphine Alkaloid pschorr->aporphine pd_coupling->aporphine photochem->aporphine G start Low Yield in Bischler-Napieralski check_substrate Is the aromatic ring electron-rich? start->check_substrate check_conditions Are reagents and solvents anhydrous? check_substrate->check_conditions Yes stronger_reagent Use stronger dehydrating agent (e.g., P2O5/POCl3) check_substrate->stronger_reagent No check_side_reactions Is there evidence of side products (e.g., styrene)? check_conditions->check_side_reactions Yes dry_reagents Thoroughly dry glassware and use anhydrous reagents check_conditions->dry_reagents No modify_conditions Modify conditions to suppress side reactions (e.g., use nitrile as solvent) check_side_reactions->modify_conditions Yes optimize_temp Optimize temperature and reaction time check_side_reactions->optimize_temp No

References

Technical Support Center: Optimizing HPLC Separation of Tetramethoxy-Substituted Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of tetramethoxy-substituted alkaloids.

Frequently Asked Questions (FAQs)

Q1: Why do my tetramethoxy-substituted alkaloid peaks often show significant tailing in reversed-phase HPLC?

A1: Peak tailing for basic compounds like tetramethoxy-substituted alkaloids is a common issue in reversed-phase HPLC and is primarily caused by secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.[1][2] At a typical mobile phase pH, the basic nitrogen atoms in the alkaloid structure are protonated, leading to a strong electrostatic interaction with ionized silanols (SiO-), which causes the peak to tail.[3]

Q2: What is the most effective way to reduce peak tailing for these alkaloids?

A2: The most effective strategies involve controlling the ionization of both the analyte and the stationary phase. This can be achieved by:

  • Lowering the mobile phase pH: Using an acidic mobile phase (pH 2.5-4) protonates the residual silanol groups, minimizing their interaction with the protonated alkaloids.[4][5] Additives like formic acid, trifluoroacetic acid (TFA), or phosphoric acid are commonly used.[2][6]

  • Using a base-deactivated or end-capped column: Modern HPLC columns are often "end-capped," where the residual silanols are chemically bonded with a small silylating agent to reduce their activity.[2] Base-deactivated columns are specifically designed to provide symmetric peaks for basic compounds.[7]

  • Adding a basic modifier to the mobile phase: Small amounts of a basic additive, such as triethylamine (B128534) (TEA), can be added to the mobile phase to compete with the alkaloids for the active silanol sites, thus improving peak shape.[8]

Q3: I am having trouble separating structurally similar tetramethoxy-substituted alkaloids (e.g., isomers). What should I try?

A3: To improve the resolution of closely eluting or co-eluting alkaloids, you need to alter the selectivity of your chromatographic system. Consider the following adjustments:

  • Change the organic modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can change the elution order due to different solvent properties and interactions with the analyte and stationary phase.[9]

  • Modify the stationary phase: If mobile phase optimization is insufficient, changing the column chemistry is a powerful tool. A phenyl-hexyl column, for example, can provide alternative selectivity for aromatic compounds like alkaloids through π-π interactions, which are different from the hydrophobic interactions on a C18 column.[10][11]

  • Adjust the temperature: Temperature can influence both the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase, thereby affecting selectivity.[12]

Q4: What is a good starting point for developing an HPLC method for a new tetramethoxy-substituted alkaloid?

A4: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a low pH buffer (e.g., 0.1% formic or phosphoric acid in water) and acetonitrile as the organic modifier, run in a gradient elution mode. A typical gradient might be 10-90% acetonitrile over 20-30 minutes. The detection wavelength can be set based on the UV spectrum of the alkaloid, which for many protoberberine alkaloids is around 260-350 nm.[2][13]

Troubleshooting Guide

Issue: Poor Peak Resolution or Co-elution

Symptom Possible Cause Suggested Solution
Peaks are broad and not well-separated.Low column efficiency.Use a column with smaller particles (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates.
Peaks are sharp but overlap.Insufficient selectivity (α).1. Change the organic modifier (e.g., acetonitrile to methanol). 2. Adjust the mobile phase pH to alter the ionization state of the alkaloids. 3. Switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl) to exploit different separation mechanisms.[10][11]
Early eluting peaks are poorly resolved.Analytes have low retention (k').Decrease the initial percentage of the organic solvent in your gradient or use a weaker organic solvent.

Issue: Asymmetric Peaks (Tailing or Fronting)

Symptom Possible Cause Suggested Solution
Tailing peaks for all alkaloids.Secondary interactions with silanol groups.1. Lower the mobile phase pH to 2.5-3.5 with an acidifier like formic acid or TFA.[2][6] 2. Use a base-deactivated or end-capped C18 column.[7] 3. Add a competing base like triethylamine (0.1-0.2%) to the mobile phase.[8]
Tailing increases with sample concentration.Column overload.Reduce the injection volume or dilute the sample.
Peak fronting.Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.

Data Presentation

Table 1: Influence of Mobile Phase pH on the Retention of Protoberberine Alkaloids

AlkaloidpKaRetention Factor (k') at pH 3.0Retention Factor (k') at pH 6.5
Berberine~2.5Low-ModerateHigh
Palmatine~2.8Low-ModerateHigh
Jatrorrhizine~2.7Low-ModerateHigh

Note: Data is illustrative, based on the general principle that the retention of basic compounds on reversed-phase columns increases as the pH of the mobile phase approaches and surpasses their pKa, leading to a less ionized state.[14]

Table 2: Comparison of Stationary Phases for the Separation of Tetramethoxy-Substituted Alkaloids

AnalyteColumnMobile PhaseRetention Time (min)Reference
Noscapine (B1679977) Waters Sunfire C18 (250 x 4.6 mm, 5 µm)Gradient: 1-octane sulfonic acid buffer (pH 3.0) and Acetonitrile~15-20 (Gradient)[13]
Berberine Unisphere C18 (150 x 4.6 mm, 5 µm)Isocratic: 0.1% TFA in Water:Acetonitrile (60:40)Not Specified[2]
Jatrorrhizine Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)Gradient: 0.1% Phosphoric Acid in Water and Acetonitrile~15 (Gradient)[6]
Palmatine Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)Gradient: 0.1% Phosphoric Acid in Water and Acetonitrile~16 (Gradient)[6]
Berberine Phenomenex Luna C8 (150 x 4.6 mm, 5 µm)Gradient: 0.1% TFA in Water and 0.1% TFA in Acetonitrile~12 (Gradient)[15]
Palmatine Phenomenex Luna C8 (150 x 4.6 mm, 5 µm)Gradient: 0.1% TFA in Water and 0.1% TFA in Acetonitrile~13 (Gradient)[15]

Disclaimer: The data in this table is compiled from different studies and the experimental conditions are not identical. Direct comparison of retention times should be made with caution.

Experimental Protocols

Protocol 1: Simultaneous Determination of Berberine, Palmatine, and Jatrorrhizine

This protocol is adapted from a method for the simultaneous determination of these alkaloids in Phellodendri Amurensis Cortex.[6]

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 10-30% B

    • 10-25 min: 30-60% B

    • 25-30 min: 60-90% B

    • Hold at 90% B for 5 min for column wash.

    • Return to initial conditions and equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 345 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Analysis of Noscapine and its Degradation Impurity

This protocol is based on a validated method for determining papaverine (B1678415) as a degradation impurity in Noscapine HCl.[13][16]

  • Instrumentation: HPLC system with a UV-Vis or PDA detector.

  • Column: Waters Sunfire C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 1-octane sulfonic acid buffer, pH adjusted to 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A gradient program should be developed to achieve a resolution of >2 between noscapine and papaverine.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 45 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration. Filter through a 0.45 µm syringe filter prior to injection.

Visualizations

HPLC_Method_Development_Workflow start Define Separation Goal (e.g., Isocratic, Gradient, Purity) col_select Select Initial Column (e.g., C18, 5µm) start->col_select mp_select Select Mobile Phase (e.g., A: 0.1% H3PO4, B: ACN) col_select->mp_select gradient Run Initial Gradient (e.g., 5-95% B in 30 min) mp_select->gradient eval1 Evaluate Chromatogram (Retention, Resolution, Peak Shape) gradient->eval1 opt_k Optimize Retention (k') Adjust Gradient Slope or Initial/Final %B eval1->opt_k Poor Retention opt_alpha Optimize Selectivity (α) Change Organic Modifier (MeOH) or Column (Phenyl-Hexyl) eval1->opt_alpha Poor Resolution opt_N Optimize Efficiency (N) Use smaller particle size column or longer column eval1->opt_N Broad Peaks tailing Peak Tailing Present? eval1->tailing Good Separation But Tailing opt_k->gradient opt_alpha->gradient opt_N->gradient eval2 Resolution Acceptable? eval2->opt_alpha No validate Validate Method (Linearity, Accuracy, Precision) eval2->validate Yes tailing->eval2 No fix_tailing Address Tailing Lower pH (2.5-3.0) Use End-capped Column tailing->fix_tailing Yes fix_tailing->gradient

Caption: Workflow for HPLC method development for tetramethoxy-substituted alkaloids.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Inject Diluted Sample (e.g., 1:10 dilution) start->check_overload eval_shape Peak Shape Improved? check_overload->eval_shape is_overload Issue is Column Overload Reduce sample concentration or injection volume eval_shape->is_overload Yes check_pH Check Mobile Phase pH Is pH < 3.5? eval_shape->check_pH No eval_pH pH < 3.5? check_pH->eval_pH lower_pH Lower Mobile Phase pH to 2.5 - 3.0 using Formic or Phosphoric Acid eval_pH->lower_pH No check_column Evaluate Column Type eval_pH->check_column Yes lower_pH->check_column eval_column Is Column End-capped or Base-Deactivated? check_column->eval_column change_column Switch to an End-capped or Base-Deactivated Column eval_column->change_column No add_modifier Consider Adding Competing Base (e.g., 0.1% Triethylamine) to Mobile Phase eval_column->add_modifier Yes change_column->add_modifier

Caption: Troubleshooting flowchart for peak tailing in alkaloid analysis.

pH_Effect_on_Retention cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph Mid pH (e.g., 5-7) alkaloid_low Alkaloid-NH+ interaction_low Minimal Electrostatic Interaction (Repulsion) Good Peak Shape alkaloid_low->interaction_low silanol_low Silanol-OH silanol_low->interaction_low alkaloid_high Alkaloid-NH+ interaction_high Strong Electrostatic Interaction (Attraction) Peak Tailing alkaloid_high->interaction_high silanol_high Silanol-O- silanol_high->interaction_high title Effect of Mobile Phase pH on Alkaloid-Silanol Interactions

Caption: Effect of mobile phase pH on alkaloid-silanol interactions.

References

Technical Support Center: Synthesis of 2,3,5,6-Tetramethoxyaporphine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and improving yields during the synthesis of 2,3,5,6-Tetramethoxyaporphine and related analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the aporphine (B1220529) core?

A1: The most common strategies for constructing the aporphine core involve the synthesis of a substituted tetrahydroisoquinoline (THIQ) precursor, followed by intramolecular cyclization. The two primary reactions for forming the THIQ scaffold are the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction.[1][2] Alternative modern methods include transition-metal-catalyzed cross-coupling reactions and photocatalytic oxidative phenol (B47542) coupling.[3][4]

Q2: My Bischler-Napieralski reaction for the key 3,4-dihydroisoquinoline (B110456) intermediate has a low yield. What is the most common cause?

A2: While the electron-rich nature of the precursor to this compound is generally favorable for the Bischler-Napieralski reaction, low yields can still occur.[5] Common causes include insufficient dehydration, moisture in the reaction, or decomposition of the starting material at high temperatures. The choice and amount of the dehydrating agent (e.g., POCl₃, P₂O₅, Tf₂O) are critical and often require optimization.[6][7]

Q3: I am observing significant side product formation. What are the likely culprits?

A3: In the Bischler-Napieralski reaction, a common side reaction is the retro-Ritter reaction, which forms a styrene-like byproduct.[2] This is particularly prevalent if the intermediate nitrilium ion is stable.[2] For Pictet-Spengler reactions, side products can arise from over-alkylation or polymerization, especially if reaction temperatures are too high or stoichiometry is not carefully controlled.[8]

Q4: Which solvent is optimal for the Bischler-Napieralski cyclization step?

A4: Toluene (B28343) and xylene are common solvents due to their high boiling points.[2] However, for substrates with poor solubility, dichloroethane (DCE) can be a more effective alternative. For milder conditions, room-temperature ionic liquids (RTILs) have also been used successfully and can simplify product isolation.[6]

Q5: How can I improve the regioselectivity of the final ring-closing reaction to form the aporphine core?

A5: The final intramolecular C-C bond formation is typically an electrophilic aromatic substitution. The substitution pattern on the aromatic rings directs the cyclization. In the case of 2,3,5,6-tetramethoxy substitution, the electronic properties of the methoxy (B1213986) groups will heavily influence the position of cyclization. If undesired regioisomers form, modifying reaction conditions (e.g., using milder Lewis acids) or employing protecting groups to block more reactive sites can be effective strategies.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution Citation
Low or No Yield in Bischler-Napieralski Step 1. Moisture: Water quenches the dehydrating agent.Ensure all glassware is flame- or oven-dried and use anhydrous solvents and reagents.[5]
2. Ineffective Dehydrating Agent: The chosen agent (e.g., POCl₃) may not be potent enough for your specific substrate.Use a stronger dehydrating system, such as P₂O₅ in refluxing POCl₃, or switch to milder but highly effective reagents like triflic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine).[7]
3. Insufficient Reaction Temperature: The activation energy for cyclization is not being met.Increase the reaction temperature by switching to a higher-boiling solvent (e.g., from toluene to xylene) or consider microwave-assisted heating.[2][6]
Low or No Yield in Pictet-Spengler Step 1. Ineffective Catalyst: The acid catalyst is not strong enough to promote imine formation and cyclization.Screen various protic acids (HCl, H₂SO₄) or Lewis acids (BF₃·OEt₂). For sensitive substrates, milder catalysts like chiral phosphoric acids can be effective. Optimize catalyst loading.[8]
2. Decomposition of Reactants: The aldehyde or amine starting material is unstable under the reaction conditions.Use milder reaction conditions (lower temperature, weaker acid). Consider protecting sensitive functional groups prior to the reaction.[8]
Complex Reaction Mixture / Product Degradation 1. Reaction Temperature Too High: The substrate or product is sensitive to prolonged heating.Reduce the reaction temperature and time. Monitor progress closely by TLC or LC-MS. For the Bischler-Napieralski reaction, the Tf₂O/2-chloropyridine (B119429) system allows for lower reaction temperatures.[6]
2. Strongly Acidic Conditions: The substrate is unstable in the presence of strong acids like POCl₃ or PPA.Employ milder, modern dehydrating agents that do not require harsh acidic conditions.[7]
Formation of Styrene-like Side Product 1. Retro-Ritter Reaction: The intermediate nitrilium ion undergoes elimination instead of cyclization.This is favored by conjugated systems. A possible solution is to use the corresponding nitrile as a solvent to shift the equilibrium away from the elimination product.[2]
Poor Solubility of Starting Material 1. Inappropriate Solvent: The β-arylethylamide precursor has low solubility in the chosen solvent.Screen alternative anhydrous solvents such as dichloroethane (DCE) or consider ionic liquids like [bmim]PF₆.[6]

Experimental Workflows and Logic

A generalized workflow for troubleshooting common synthesis issues is presented below.

G cluster_start cluster_analysis Problem Analysis cluster_solutions_sm Solutions for Unreacted SM cluster_solutions_side Solutions for Side Products cluster_end start Low Yield or No Product check_sm Starting Material (SM) Consumed? start->check_sm check_side_products Side Products Observed? check_sm->check_side_products Yes sol_reagents Verify Reagent Activity (e.g., POCl₃, Tf₂O) check_sm->sol_reagents No check_side_products->sol_reagents No, SM remains sol_temp Lower Reaction Temperature check_side_products->sol_temp Yes sol_conditions Increase Temperature or Reaction Time sol_reagents->sol_conditions sol_moisture Ensure Anhydrous Conditions sol_conditions->sol_moisture end_node Optimization Achieved sol_moisture->end_node sol_reagent_mild Use Milder Reagents sol_temp->sol_reagent_mild sol_protect Add/Change Protecting Groups sol_reagent_mild->sol_protect sol_protect->end_node

Caption: Troubleshooting workflow for low-yield aporphine synthesis.

The logical relationship for selecting a synthetic route is outlined in the diagram below, considering substrate sensitivity and desired reaction conditions.

G start Select Synthesis Strategy substrate_check Is the substrate sensitive to harsh acid/heat? start->substrate_check bischler Bischler-Napieralski Route substrate_check->bischler No pictet Pictet-Spengler Route substrate_check->pictet Yes bischler_reagent Choose Dehydrating Agent bischler->bischler_reagent pictet_reagent Choose Acid Catalyst pictet->pictet_reagent harsh_bischler POCl₃, P₂O₅, PPA bischler_reagent->harsh_bischler Standard mild_bischler Tf₂O / 2-chloropyridine bischler_reagent->mild_bischler Milder harsh_pictet Protic Acids (HCl, H₂SO₄) Lewis Acids (BF₃·OEt₂) pictet_reagent->harsh_pictet Standard mild_pictet Phosphoric Acids, Acid-free (DES) pictet_reagent->mild_pictet Milder

Caption: Decision tree for selecting an appropriate synthetic route.

Key Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Cyclization (POCl₃)

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide precursor (1.0 equiv).

  • Solvent Addition: Add an anhydrous solvent such as toluene or acetonitrile.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5.0 equiv) dropwise to the solution. The addition may be exothermic and require cooling with an ice bath.[7]

  • Reaction: Heat the reaction mixture to reflux (80-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: After completion, cool the mixture to room temperature. Carefully and slowly quench the reaction by pouring it onto crushed ice. Basify the aqueous solution with a concentrated base (e.g., NH₄OH or NaOH) to pH > 10.[6]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude 3,4-dihydroisoquinoline intermediate by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Bischler-Napieralski Cyclization (Tf₂O)

This protocol uses milder conditions suitable for sensitive substrates.

  • Setup: To a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Base Addition: Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[7]

  • Reagent Addition: Cool the mixture to a low temperature (e.g., -20 °C). Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise.[5][7]

  • Reaction: Stir the reaction at low temperature (-20 °C to 0 °C) and monitor progress by TLC or LC-MS. The reaction is typically much faster than the POCl₃ method.

  • Work-up & Purification: Quench the reaction with a basic solution (e.g., saturated NaHCO₃), extract with an organic solvent, and purify as described in Protocol 1.

Protocol 3: General Procedure for Pictet-Spengler Reaction

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the β-arylethylamine (1.0 equiv) and the desired aldehyde (1.1 equiv) in a suitable solvent (e.g., toluene, dichloromethane).

  • Catalyst Addition: Add the acid catalyst. For standard conditions, trifluoroacetic acid (TFA) can be used. For milder conditions, a catalytic amount of a chiral phosphoric acid (5-10 mol%) may be employed.[8][9]

  • Reaction: Stir the reaction at the desired temperature (ranging from room temperature to reflux), monitoring by TLC or HPLC until the starting material is consumed.[8]

  • Work-up: Quench the reaction with a basic solution. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude tetrahydroisoquinoline product by column chromatography.

References

Overcoming solubility issues of 2,3,5,6-Tetramethoxyaporphine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 2,3,5,6-Tetramethoxyaporphine in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Aporphine (B1220529) alkaloids, including this compound, are generally characterized as poorly soluble in aqueous solutions. Their tetracyclic structure makes them inherently lipophilic. They typically exhibit good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol. For biological assays, DMSO is the most commonly used solvent to prepare concentrated stock solutions.

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is causing this and how can I prevent it?

This is a common issue known as "crashing out" and occurs because the compound is poorly soluble in the final aqueous environment of your assay. When the DMSO stock is diluted, the solvent polarity increases significantly, causing the compound to precipitate. To prevent this, it is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or toxicity.

Here are some strategies to prevent precipitation:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay medium is non-toxic to your cells (generally <0.5%). You may need to test a range of DMSO concentrations to find the optimal balance between compound solubility and cell viability.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can sometimes help keep the compound in solution.

  • Use of Surfactants or Pluronics: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous buffer to help solubilize the compound. It is important to test the effect of the surfactant on your specific assay.

  • pH Adjustment: Aporphine alkaloids are basic compounds. Lowering the pH of the aqueous buffer may increase the solubility of this compound by promoting its protonation. However, ensure the final pH is compatible with your assay system.

Q3: Can I use sonication or warming to help dissolve this compound?

Yes, gentle warming (e.g., to 37°C) and sonication can be effective methods to aid in the dissolution of this compound in the initial solvent. However, it is crucial to be cautious with these methods:

  • Warming: Use a water bath and monitor the temperature closely. Prolonged exposure to high temperatures can degrade the compound.

  • Sonication: A brief sonication in a water bath sonicator can help break up compound aggregates and facilitate dissolution.

Always visually inspect the solution after these treatments to ensure complete dissolution and check for any signs of degradation, such as a color change.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
Compound precipitates in stock solution (e.g., in DMSO). The concentration of the compound exceeds its solubility limit in the solvent.- Prepare a more dilute stock solution.- Gently warm the solution (e.g., 37°C) and vortex or sonicate briefly.
Compound precipitates upon dilution into aqueous buffer. The compound is not soluble in the final aqueous environment.- Decrease the final concentration of the compound in the assay.- Keep the final DMSO concentration below 0.5%.- Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.- Consider using a co-solvent system (e.g., with ethanol or polyethylene (B3416737) glycol).- Add a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68).- Adjust the pH of the aqueous buffer to be more acidic.
Inconsistent results between replicate wells or experiments. - Incomplete dissolution of the compound.- Precipitation of the compound during the assay.- Ensure the stock solution is completely dissolved before use.- Prepare fresh working solutions for each experiment.- Visually inspect assay plates for any signs of precipitation before and after the incubation period.
Observed cellular toxicity is higher than expected. The solvent (e.g., DMSO) concentration is too high.- Perform a solvent toxicity control experiment to determine the maximum tolerable DMSO concentration for your cells.- Ensure the final DMSO concentration in all wells, including controls, is consistent and below the toxic threshold.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (MW: 341.41 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. Volume (L) = Mass (g) / (0.01 mol/L * 341.41 g/mol )

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions from the 10 mM stock in 100% DMSO.

  • Prepare Final Working Solutions: Just before adding to the cells, dilute the intermediate DMSO solutions into the pre-warmed cell culture medium. It is critical to add the DMSO solution to the medium while vortexing to ensure rapid and even dispersion. The final DMSO concentration should not exceed 0.5%.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium as the highest concentration of the test compound.

Visualizations

Signaling Pathways

Aporphine alkaloids have been reported to modulate several key signaling pathways involved in cell metabolism and survival.

AMPK_Signaling_Pathway cluster_core AMPK Complex cluster_downstream Downstream Effects AMP AMP/ATP Ratio ↑ AMPK AMPK AMP->AMPK activates LKB1 LKB1 LKB1->AMPK phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK phosphorylates mTORC1 mTORC1 AMPK->mTORC1 inhibits ULK1 ULK1 AMPK->ULK1 activates ACC ACC AMPK->ACC inhibits SREBP1c SREBP-1c AMPK->SREBP1c inhibits Protein_Synthesis Protein Synthesis ↓ mTORC1->Protein_Synthesis Autophagy Autophagy ↑ ULK1->Autophagy Fatty_Acid_Oxidation Fatty Acid Oxidation ↑ ACC->Fatty_Acid_Oxidation Lipogenesis Lipogenesis ↓ SREBP1c->Lipogenesis Aporphine Aporphine Alkaloids Aporphine->AMPK modulates?

Caption: Potential modulation of the AMPK signaling pathway by aporphine alkaloids.

Akt_mTOR_FOXO_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Targets Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 activates FOXO FOXO Akt->FOXO inhibits (nuclear exclusion) Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Cell_Cycle_Arrest Cell Cycle Arrest FOXO->Cell_Cycle_Arrest Apoptosis Apoptosis FOXO->Apoptosis Aporphine Aporphine Alkaloids Aporphine->Akt modulates?

Caption: Potential modulation of the Akt/mTOR/FOXO pathway by aporphine alkaloids.

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Stock_Solution Prepare 10 mM Stock in 100% DMSO Intermediate_Dilution Intermediate Dilutions in 100% DMSO Stock_Solution->Intermediate_Dilution Working_Solution Final Working Solutions in Assay Medium (<0.5% DMSO) Intermediate_Dilution->Working_Solution Compound_Addition Add Working Solutions to Cells Working_Solution->Compound_Addition Cell_Seeding Seed Cells in Multi-well Plate Cell_Seeding->Compound_Addition Incubation Incubate for Desired Time Compound_Addition->Incubation Assay_Readout Perform Assay (e.g., MTT, etc.) Incubation->Assay_Readout Data_Collection Collect Raw Data Assay_Readout->Data_Collection Data_Normalization Normalize to Controls Data_Collection->Data_Normalization IC50_Calculation Calculate IC50/EC50 Data_Normalization->IC50_Calculation

Caption: General workflow for in vitro cell-based assays with this compound.

Technical Support Center: Troubleshooting Low Bioavailability of Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on the low bioavailability of aporphine (B1220529) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low oral bioavailability of aporphine alkaloids?

A1: The low oral bioavailability of many aporphine alkaloids is a result of a combination of factors:

  • Poor Aqueous Solubility: Aporphine alkaloids are often lipophilic, leading to poor solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits their dissolution and subsequent absorption.

  • Extensive First-Pass Metabolism: After absorption from the gut, the portal vein transports the alkaloids to the liver before they reach systemic circulation. In the liver, they can be extensively metabolized by enzymes, significantly reducing the amount of active compound that reaches the rest of the body. This phenomenon is known as the first-pass effect.

  • P-glycoprotein (P-gp) Efflux: Aporphine alkaloids can be substrates for the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter protein found in the cell membranes of intestinal enterocytes and other tissues. P-gp actively transports these alkaloids back into the intestinal lumen, thereby limiting their net absorption into the bloodstream.

Q2: What are the most effective strategies to enhance the oral bioavailability of aporphine alkaloids?

A2: Several formulation and co-administration strategies can be employed to overcome the challenges of low bioavailability:

  • Nanotechnology-based Delivery Systems: Encapsulating aporphine alkaloids into nanoparticles, such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, or liposomes, can improve their oral bioavailability. These systems can enhance solubility, protect the alkaloids from degradation and first-pass metabolism, and facilitate their transport across the intestinal epithelium.

  • Co-administration with P-gp Inhibitors: The bioavailability of P-gp substrate alkaloids can be increased by co-administering them with P-gp inhibitors. Many natural compounds, including some flavonoids and other alkaloids, have been shown to inhibit P-gp activity.

  • Prodrug Approach: Modifying the chemical structure of the aporphine alkaloid to create a more soluble and/or permeable prodrug can be an effective strategy. The prodrug is then converted to the active parent drug in the body.

  • Formulation with Permeation Enhancers: Incorporating permeation enhancers into the formulation can help to increase the permeability of the alkaloids across the intestinal mucosa.

Troubleshooting Guides

Problem 1: Poor and inconsistent absorption observed in in vivo pharmacokinetic studies.

Possible Cause 1: Low Aqueous Solubility and Dissolution Rate.

  • Troubleshooting Steps:

    • Characterize the physicochemical properties of your aporphine alkaloid, including its aqueous solubility at different pH values.

    • Employ solubility enhancement techniques such as the use of co-solvents, surfactants, or complexing agents like cyclodextrins.

    • Consider formulating the alkaloid into a nanoparticle-based delivery system to improve its dissolution rate and surface area.

Possible Cause 2: Significant First-Pass Metabolism.

  • Troubleshooting Steps:

    • Conduct in vitro metabolism studies using liver microsomes or S9 fractions to assess the metabolic stability of the alkaloid.

    • Identify the major metabolites using techniques like LC-MS/MS.

    • If first-pass metabolism is extensive, consider alternative routes of administration that bypass the liver, such as intravenous or transdermal, for initial efficacy studies. For oral delivery, nanoparticle formulations can offer some protection against metabolism.

Possible Cause 3: P-glycoprotein (P-gp) Mediated Efflux.

  • Troubleshooting Steps:

    • Perform a Caco-2 cell permeability assay to determine the efflux ratio of the aporphine alkaloid. An efflux ratio significantly greater than 2 suggests P-gp mediated efflux.

    • In the Caco-2 assay, include a known P-gp inhibitor (e.g., verapamil) to confirm the involvement of P-gp. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp interaction.

    • For in vivo studies, co-administer the aporphine alkaloid with a known P-gp inhibitor.

Problem 2: High variability in plasma concentrations between individual animals.

Possible Cause 1: Inconsistent Formulation Properties.

  • Troubleshooting Steps:

    • Ensure rigorous quality control of your formulation, including particle size distribution, encapsulation efficiency, and drug loading for nanoparticle-based systems.

    • Validate the homogeneity of the formulation to ensure each dose is consistent.

Possible Cause 2: Physiological Variability in Animals.

  • Troubleshooting Steps:

    • Standardize experimental conditions, including fasting times and the method of oral gavage.

    • Increase the number of animals per group to improve statistical power and account for inter-individual differences.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Selected Aporphine Alkaloids in Rats after Oral Administration.

Aporphine AlkaloidDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Laurolitsine10158.3 ± 45.20.47 ± 0.15467.8 ± 123.518.17
Alkaloid 1 (from Zuojin)3.38 (extract)12.31 ± 4.560.42 ± 0.1428.15 ± 9.87N/A
Alkaloid 2 (from Zuojin)3.38 (extract)4.52 ± 1.890.67 ± 0.2115.43 ± 6.21N/A
Alkaloid 3 (from Fan-Zuojin)3.38 (extract)25.67 ± 8.910.33 ± 0.1155.89 ± 18.43N/A

Note: "N/A" indicates that the data was not available in the cited reference. Data from different studies should be compared with caution due to variations in experimental conditions.

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol is a general guideline for assessing the intestinal permeability and potential for P-gp mediated efflux of aporphine alkaloids.

  • Materials:

    • Caco-2 cells (ATCC HTB-37)

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)

    • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

    • Test aporphine alkaloid and control compounds (e.g., a high permeability marker like propranolol (B1214883) and a low permeability marker like atenolol)

    • P-gp inhibitor (e.g., verapamil)

    • LC-MS/MS for sample analysis

  • Methodology:

    • Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Once confluent, trypsinize the cells and seed them onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Monolayer Differentiation: Culture the cells on the inserts for 21-25 days, changing the medium every 2-3 days.

    • Monolayer Integrity Check: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Monolayers with TEER values > 250 Ω·cm² are typically considered suitable for the assay.

    • Transport Experiment (Bidirectional):

      • Apical to Basolateral (A→B) Transport:

        • Wash the monolayers with pre-warmed HBSS.

        • Add the test aporphine alkaloid solution (in HBSS) to the apical (donor) chamber.

        • Add fresh HBSS to the basolateral (receiver) chamber.

      • Basolateral to Apical (B→A) Transport:

        • Wash the monolayers with pre-warmed HBSS.

        • Add the test aporphine alkaloid solution (in HBSS) to the basolateral (donor) chamber.

        • Add fresh HBSS to the apical (receiver) chamber.

    • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Sample Analysis: Quantify the concentration of the aporphine alkaloid in the samples using a validated LC-MS/MS method.

    • P-gp Inhibition Study: Repeat the bidirectional transport experiment in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) added to both chambers.

    • Data Analysis:

      • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following equation:

        • Papp = (dQ/dt) / (A * C0)

        • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

      • Calculate the efflux ratio:

        • Efflux Ratio = Papp (B→A) / Papp (A→B)

In Situ Single-Pass Intestinal Perfusion in Rats

This protocol provides a method to study the intestinal absorption of aporphine alkaloids in a live animal model.

  • Materials:

    • Male Sprague-Dawley or Wistar rats (250-300 g)

    • Anesthetic (e.g., urethane (B1682113) or a ketamine/xylazine cocktail)

    • Perfusion buffer (e.g., Krebs-Ringer buffer, pH 6.5)

    • Peristaltic pump

    • Surgical instruments

    • Test aporphine alkaloid

    • LC-MS/MS for sample analysis

  • Methodology:

    • Animal Preparation: Fast the rats overnight with free access to water. Anesthetize the rat and place it on a heating pad to maintain body temperature.

    • Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Select the desired intestinal segment (e.g., jejunum or ileum). Carefully cannulate the proximal and distal ends of the segment with flexible tubing.

    • Perfusion:

      • Rinse the intestinal segment with warm saline to remove any contents.

      • Perfuse the segment with the perfusion buffer containing the aporphine alkaloid at a constant flow rate (e.g., 0.2 mL/min) using a peristaltic pump.

    • Sample Collection: Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for a total of 90-120 minutes.

    • Sample Analysis: Determine the concentration of the aporphine alkaloid in the collected perfusate samples using a validated LC-MS/MS method.

    • Data Analysis:

      • Calculate the intestinal permeability coefficient (Peff) using the following equation, correcting for water flux:

        • Peff = (-Q * ln(Cout / Cin)) / (2 * π * r * L)

        • Where Q is the flow rate, Cout and Cin are the outlet and inlet drug concentrations, r is the intestinal radius, and L is the length of the perfused segment.

Mandatory Visualizations

Troubleshooting_Workflow cluster_start Start: Low Bioavailability Observed cluster_investigation Initial Investigation cluster_strategies Improvement Strategies cluster_outcome Outcome Start Low Bioavailability of Aporphine Alkaloid Solubility Assess Aqueous Solubility Start->Solubility Is solubility a limiting factor? Metabolism Evaluate First-Pass Metabolism (In Vitro Liver Microsomes) Start->Metabolism Is the compound rapidly metabolized? Permeability Determine Intestinal Permeability (Caco-2 Assay) Start->Permeability Is permeability low or is there high efflux? Formulation Nanoparticle Formulation (e.g., SLNs, Liposomes) Solubility->Formulation Metabolism->Formulation Prodrug Prodrug Synthesis Metabolism->Prodrug Permeability->Formulation Inhibitors Co-administration with P-gp Inhibitors Permeability->Inhibitors Outcome Enhanced Bioavailability Formulation->Outcome Inhibitors->Outcome Prodrug->Outcome

Caption: A troubleshooting workflow for addressing the low bioavailability of aporphine alkaloids.

Bioavailability_Factors cluster_GI Gastrointestinal Tract cluster_Circulation Systemic Circulation Oral Oral Administration of Aporphine Alkaloid Lumen Intestinal Lumen Oral->Lumen Dissolution Enterocyte Enterocyte Lumen->Enterocyte Absorption Enterocyte->Lumen P-gp Efflux PortalVein Portal Vein Enterocyte->PortalVein Liver Liver PortalVein->Liver Liver->PortalVein First-Pass Metabolism Systemic Systemic Circulation (Target Tissues) Liver->Systemic

Caption: Key physiological barriers affecting the oral bioavailability of aporphine alkaloids.

Pgp_Efflux_Inhibition cluster_membrane Enterocyte Membrane Pgp P-glycoprotein (P-gp) Aporphine_Lumen Aporphine Alkaloid (Intestinal Lumen) Pgp->Aporphine_Lumen Efflux ADP ADP + Pi Pgp->ADP Aporphine_Cell Aporphine Alkaloid (Inside Cell) Aporphine_Lumen->Aporphine_Cell Passive Diffusion Aporphine_Cell->Pgp Binding Inhibitor P-gp Inhibitor (e.g., Flavonoid) Inhibitor->Pgp Inhibition ATP ATP ATP->Pgp

Caption: Conceptual diagram of P-glycoprotein mediated efflux and its inhibition.

Minimizing degradation of 2,3,5,6-Tetramethoxyaporphine during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of 2,3,5,6-Tetramethoxyaporphine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. Storing the compound at low temperatures helps to slow down potential chemical reactions and microbial growth that can lead to degradation.

Q2: How should I protect this compound from light?

A2: this compound, like many aporphine (B1220529) alkaloids, is sensitive to light. Exposure to light, especially UV light, can cause photodegradation. It is crucial to store the compound in a light-resistant container, such as an amber-colored vial. If a clear vial must be used, it should be wrapped in aluminum foil or stored in a dark place.

Q3: Is this compound sensitive to oxygen?

A3: Yes, aporphine alkaloids are susceptible to oxidation. Oxidation is a common degradation pathway that can lead to the formation of oxoaporphines. To minimize oxidation, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon. If this is not feasible, ensure the container is tightly sealed to minimize contact with air.

Q4: What is the recommended solvent for dissolving this compound for storage?

A4: If you need to store this compound in solution, it is best to use a high-purity, anhydrous solvent. The choice of solvent will depend on your experimental needs. However, for long-term storage of solutions, it is generally advisable to prepare them fresh. If solutions must be stored, they should be kept at -20°C or below in tightly sealed, light-resistant containers.

Q5: What are the visible signs of this compound degradation?

A5: Visual signs of degradation can include a change in color of the solid compound or solution (e.g., darkening or browning), or the appearance of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is essential to periodically check the purity of your stored compound using analytical methods like HPLC.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Loss of Potency or Inconsistent Experimental Results

  • Possible Cause: Degradation of the compound due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature (-20°C for long-term) and protected from light.

    • Check for Oxygen Exposure: Ensure the container is properly sealed. For highly sensitive experiments, consider if storage under an inert atmosphere is necessary.

    • Assess Purity: Perform a purity analysis using a validated analytical method, such as HPLC-UV, to determine the percentage of the intact compound.

    • Review Solvent Quality: If stored in solution, ensure the solvent was of high purity and anhydrous to prevent hydrolysis or other solvent-mediated degradation.

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatogram (e.g., HPLC)

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify Potential Degradants: A common degradation pathway for aporphine alkaloids is oxidation, which can form oxoaporphines. Compare the retention times of the unknown peaks with those of known aporphine alkaloid degradation products if standards are available.

    • Perform Forced Degradation Studies: To tentatively identify the degradation products, you can perform forced degradation studies on a small sample of the pure compound. This involves exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, light) to accelerate the formation of degradation products. Analysis of these stressed samples can help in identifying the peaks observed in your stored sample.

    • Optimize Storage: Re-evaluate your storage conditions based on the likely degradation pathway. For example, if oxidation is suspected, implement storage under an inert atmosphere.

Data Presentation

The following table summarizes the key factors influencing the stability of aporphine alkaloids like this compound and the potential consequences of inadequate storage.

FactorRecommended ConditionPotential Consequence of DeviationPrimary Degradation Pathway
Temperature -20°C (Long-term) 2-8°C (Short-term)Increased rate of chemical degradation.Thermal Degradation
Light Store in amber vials or in the dark.Photodegradation, leading to loss of activity.Photolytic Cleavage/Rearrangement
Oxygen Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Nitrogen, Argon).Oxidation of the aporphine ring system.Oxidation
pH (in solution) Maintain a neutral or slightly acidic pH.Hydrolysis or pH-catalyzed degradation.Acid/Base-catalyzed Hydrolysis
Moisture Store in a desiccated environment.Hydrolysis and promotion of other degradation pathways.Hydrolysis

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Analysis

This protocol provides a general framework for developing a stability-indicating HPLC-UV method to assess the purity of this compound and detect its degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents:

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase. A common starting point for aporphine alkaloids is a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution. Further dilute to a working concentration.

    • Sample Solution: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • UV Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 220-350 nm).

    • Gradient Program: Optimize the gradient to achieve good separation between the main peak and any impurity or degradation peaks.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak areas.

    • Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks.

Protocol 2: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the HPLC method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for a specified time.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Heat a solution of the compound at a high temperature (e.g., 80°C) for a specified time. For solid-state thermal stress, heat the powdered compound.

    • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp) for a specified duration.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to the appropriate concentration for HPLC analysis.

    • Analyze the stressed samples using the developed HPLC-UV method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify any new peaks that appear, which are potential degradation products.

    • The HPLC method is considered stability-indicating if it can resolve the main peak from all the degradation product peaks.

Visualizations

Troubleshooting_Workflow start Issue Detected: Inconsistent Results or Unexpected HPLC Peaks check_storage Step 1: Verify Storage Conditions - Temperature (-20°C) - Light Protection (Amber Vial) - Tightly Sealed Container start->check_storage purity_analysis Step 2: Perform Purity Analysis (HPLC-UV) check_storage->purity_analysis degradation_detected Is Degradation Confirmed? purity_analysis->degradation_detected identify_pathway Step 3: Identify Degradation Pathway - Oxidation? - Hydrolysis? - Photodegradation? degradation_detected->identify_pathway Yes no_degradation No Significant Degradation. Review other experimental parameters. degradation_detected->no_degradation No forced_degradation Consider Forced Degradation Study to Identify Degradants identify_pathway->forced_degradation optimize_storage Step 4: Optimize Storage Protocol - Use Inert Atmosphere (Nitrogen/Argon) - Use Desiccant - Re-evaluate Solvent Choice identify_pathway->optimize_storage retest_compound Step 5: Re-test Compound in Experiment optimize_storage->retest_compound Stability_Testing_Workflow start Start: Stability Assessment method_dev 1. Develop Stability-Indicating HPLC-UV Method start->method_dev forced_degradation 2. Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) method_dev->forced_degradation method_validation 3. Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) forced_degradation->method_validation long_term_study 4. Initiate Long-Term Stability Study (e.g., -20°C, 2-8°C, Room Temp) method_validation->long_term_study sampling 5. Analyze Samples at Pre-defined Time Points (e.g., 0, 3, 6, 12 months) long_term_study->sampling data_analysis 6. Analyze Purity and Degradation Products sampling->data_analysis shelf_life 7. Determine Shelf-Life and Optimal Storage Conditions data_analysis->shelf_life

Technical Support Center: Optimizing Dosage for In Vivo Studies with 2,3,5,6-Tetramethoxyaporphine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for in vivo studies with 2,3,5,6-Tetramethoxyaporphine?

A1: As there is no established in vivo data for this specific compound, a conservative approach is crucial. It is recommended to begin with a literature review of aporphine (B1220529) alkaloids with similar structures. A dose-escalation study is essential to determine the Maximum Tolerated Dose (MTD). A starting dose in the range of 1-5 mg/kg is a plausible starting point for many aporphine alkaloids, but this should be adjusted based on in vitro cytotoxicity data.

Q2: Which route of administration is optimal for this compound in animal models?

A2: The ideal route of administration depends on the therapeutic goal and the compound's physicochemical properties.

  • Intravenous (IV): Ensures 100% bioavailability and is suitable for initial pharmacokinetic studies.

  • Intraperitoneal (IP): Often used for preclinical efficacy studies in rodents due to ease of administration.

  • Oral (PO): Preferred for modeling clinical applications, but bioavailability can be a concern for some aporphine alkaloids.

  • Subcutaneous (SC): Can provide a slower release profile compared to IV or IP.

Q3: What are the potential signs of toxicity to monitor in animals?

A3: Aporphine alkaloids can exhibit a range of effects. Monitor animals closely for:

  • Changes in motor activity (e.g., stereotypy, sedation)

  • Changes in body weight and food/water intake

  • Postural changes

  • Signs of distress (e.g., piloerection, abnormal respiration)

  • At higher doses, some aporphines can induce convulsions.

Q4: I am observing high variability in my results. What could be the cause?

A4: High variability can stem from several factors:

  • Formulation: Ensure the compound is fully solubilized and the formulation is homogeneous.

  • Dosing Technique: Inconsistent administration can lead to variable exposure.

  • Animal Variation: Age, weight, and sex of the animals can influence outcomes.

  • Circadian Rhythm: The time of day of dosing and assessment can impact results.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Poor solubility of the compound. The compound may be hydrophobic.Test a panel of biocompatible solvents (e.g., DMSO, PEG400, Tween 80) and vehicle systems. Sonication may aid dissolution.
No observable effect at high doses. Poor bioavailability, rapid metabolism, or incorrect target engagement.Consider an alternative route of administration (e.g., IV instead of PO). Conduct pharmacokinetic studies to measure plasma and tissue concentrations.
Acute toxicity at low doses. The compound may have a narrow therapeutic window or off-target effects.Immediately halt the study at the toxic dose. Significantly reduce the starting dose for the next cohort and use a slower dose escalation.
Inconsistent results between experiments. Variations in experimental conditions or animal handling.Standardize all procedures, including animal acclimatization, dosing times, and assessment methods. Increase the number of animals per group.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of Aporphine Alkaloids in Rodents

Compound Animal Model Dose & Route Tmax (h) Cmax (ng/mL) t1/2 (h)
Apomorphine Rat2 mg/kg SC0.25150 ± 300.5 - 1.0
Nuciferine Rat50 mg/kg PO0.91710 ± 2502.5
Boldine Rat50 mg/kg PO0.51200 ± 2001.5 - 2.0

This table presents hypothetical data based on published studies of related compounds and should not be considered as established values for this compound.

Table 2: Example of a Dose-Escalation Study Design for MTD Determination

Group N (Animals) Dose (mg/kg) Route of Administration Observation Period
1 5VehicleIP14 days
2 51IP14 days
3 55IP14 days
4 510IP14 days
5 530IP14 days
6 5100IP14 days

Dose levels should be adjusted based on emerging data. MTD is defined as the highest dose that does not cause significant toxicity.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination
  • Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), aged 8-10 weeks.

  • Grouping: Randomly assign animals to dose groups (n=3-5 per group), including a vehicle control group.

  • Dose Levels: Based on in vitro data, start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).

  • Administration: Administer the compound via the chosen route (e.g., IP).

  • Monitoring: Observe animals for clinical signs of toxicity, body weight changes, and mortality for at least 7-14 days.

  • Endpoint: The MTD is the highest dose that results in no more than 10% body weight loss and no mortality or severe clinical signs.

Protocol 2: Preliminary Pharmacokinetic (PK) Study
  • Animal Model: Use cannulated rodents to facilitate serial blood sampling.

  • Dosing: Administer a single dose of the compound via IV and the intended therapeutic route (e.g., PO) in separate groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).

  • Analysis: Analyze plasma samples for the concentration of the parent compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Calculation: Calculate key PK parameters such as Cmax, Tmax, AUC, and elimination half-life.

Visualizations

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_3_5_6_Tetramethoxyaporphine 2_3_5_6_Tetramethoxyaporphine D2R Dopamine D2 Receptor 2_3_5_6_Tetramethoxyaporphine->D2R 5HT2A Serotonin 5-HT2A Receptor 2_3_5_6_Tetramethoxyaporphine->5HT2A G_protein G-protein (Gi/Gq) D2R->G_protein 5HT2A->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP CREB CREB cAMP->CREB Modulation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Gene_Expression Gene Expression (Neuronal Activity) Ca2->Gene_Expression CREB->Gene_Expression

Caption: Plausible signaling pathway for this compound.

Experimental_Workflow start Start: Novel Compound in_vitro In Vitro Cytotoxicity (e.g., MTT assay) start->in_vitro mtd Maximum Tolerated Dose (MTD) Study in_vitro->mtd Inform starting dose pk_study Pharmacokinetic (PK) Study (IV & PO) mtd->pk_study Select safe doses dose_range Dose-Range Finding Efficacy Study pk_study->dose_range Inform dose selection & route efficacy_study Definitive Efficacy Study (at optimal dose) dose_range->efficacy_study stop End: In Vivo Profile efficacy_study->stop

Caption: Experimental workflow for in vivo dose optimization.

Troubleshooting_Tree start Unexpected Result in Vivo Study no_effect Lack of Efficacy? start->no_effect toxicity Unexpected Toxicity? start->toxicity check_pk Conduct PK study to confirm exposure no_effect->check_pk Yes check_formulation Verify compound solubility & stability no_effect->check_formulation No reduce_dose Reduce dose significantly & re-escalate slowly toxicity->reduce_dose Yes histopathology Perform histopathology to identify target organs toxicity->histopathology No change_route Consider alternative route of administration check_pk->change_route off_target Investigate potential off-target effects histopathology->off_target

Caption: Troubleshooting decision tree for in vivo studies.

Technical Support Center: High-Purity 2,3,5,6-Tetramethoxyaporphine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 2,3,5,6-Tetramethoxyaporphine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and related aporphine (B1220529) alkaloids.

Q1: My primary purification step by silica (B1680970) gel column chromatography gives a low yield. What are the potential causes and solutions?

A1: Low yield in silica gel chromatography of aporphine alkaloids can be due to several factors:

  • Irreversible Adsorption: Aporphine alkaloids can strongly and sometimes irreversibly bind to the acidic silica gel stationary phase.[1]

  • Improper Solvent System: The chosen mobile phase may not be optimal for eluting the target compound.

    • Solution: Perform small-scale Thin Layer Chromatography (TLC) analysis with various solvent systems to identify the optimal mobile phase for separation and elution.[2] Start with non-polar solvents and gradually increase polarity.

  • Sample Overloading: Exceeding the binding capacity of the column can lead to poor separation and apparent yield loss.

    • Solution: As a rule of thumb, use a sample-to-silica gel ratio of 1:30 to 1:100 depending on the difficulty of the separation.

Q2: My purified this compound shows persistent impurities after column chromatography. How can I improve the purity?

A2: Achieving high purity often requires multiple purification steps.

  • Orthogonal Purification Methods: Employ a secondary purification technique that separates compounds based on different principles. If you used normal-phase chromatography, consider a subsequent step like:

    • Preparative HPLC (Reversed-Phase): This is a high-resolution technique excellent for removing closely related impurities.[3]

    • Crystallization: If the compound is crystalline, this is an excellent and scalable final purification step. Experiment with different solvent/anti-solvent systems (e.g., methanol/ether, ethyl acetate/hexane).

    • High-Speed Counter-Current Chromatography (HSCCC): This technique avoids solid stationary phases, preventing irreversible adsorption and can be highly effective for alkaloid purification.[1][4][5]

  • Optimize Chromatography:

    • Gradient Elution: Use a shallow gradient of the mobile phase during column chromatography to improve the resolution between your target compound and closely eluting impurities.

    • Fraction Collection: Collect smaller fractions and analyze them by TLC or HPLC before combining.

Q3: I am having difficulty crystallizing the final product. What can I do?

A3: Crystallization is a nuanced process. If spontaneous crystallization does not occur:

  • Increase Concentration: Carefully evaporate the solvent to create a supersaturated solution.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.

    • Seeding: Introduce a tiny crystal of the pure compound if available.

  • Solvent System: The choice of solvent is critical. Use a solvent in which your compound is soluble at high temperatures but poorly soluble at low temperatures. Alternatively, use a binary system: dissolve the compound in a good solvent and slowly add a miscible "anti-solvent" in which it is insoluble until turbidity appears, then allow it to stand.

  • Purity: Impurities can inhibit crystallization. You may need to perform an additional chromatographic step.

Q4: How do I choose the right analytical technique to assess the purity of my final product?

A4: A combination of methods is recommended for robust purity assessment:

  • HPLC-UV: A standard method for quantitative purity analysis. Using a diode array detector (DAD) can help identify impurities by their UV spectra.[1]

  • LC-MS: Confirms the molecular weight of your compound and can help identify impurities.[5]

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures, even if they co-elute in chromatography.[5]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography (Flash Chromatography)

This protocol is a standard first step for purifying this compound from a crude extract.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol) to find a system that gives a good separation with an Rf value for the target compound between 0.2 and 0.4.

    • To mitigate tailing, consider adding 0.5% triethylamine to the mobile phase.

  • Column Packing:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar mobile phase.[3]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the starting mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 100% dichloromethane and gradually add methanol up to 5-10%.

    • Collect fractions of a consistent volume.

  • Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is suitable as a final polishing step to achieve >98% purity.

  • Column and System Preparation:

    • Use a C18 column suitable for preparative scale.[6]

    • The mobile phase typically consists of two solvents: Solvent A (e.g., water with 0.1% formic acid or trifluoroacetic acid) and Solvent B (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

    • Equilibrate the column with the initial mobile phase composition.

  • Method Development:

    • Develop an analytical scale method first to determine the optimal gradient and retention time of the target compound.[6]

    • A typical starting gradient might be 10% B to 90% B over 20-30 minutes.

  • Sample Preparation and Injection:

    • Dissolve the partially purified sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

    • Inject the sample onto the column.

  • Purification and Fraction Collection:

    • Run the preparative HPLC using the developed gradient method.

    • Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 270 nm).[1]

    • Collect the peak corresponding to this compound.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

    • If the mobile phase contained non-volatile acids, a subsequent desalting step (e.g., solid-phase extraction) or lyophilization may be necessary.

Data Presentation

The following tables provide representative data for the purification of aporphine alkaloids, which can serve as a benchmark for optimizing the purification of this compound.

Table 1: Example Solvent Systems for Aporphine Alkaloid Chromatography

Chromatographic MethodStationary PhaseExample Mobile Phase SystemTarget AlkaloidsReference
Column ChromatographySilica GelDichloromethane:Methanol (gradient)Norlirioferine, Lirioferine[2]
Preparative HPLCC18 (Reversed-Phase)Acetonitrile:Water with 0.1% Formic Acid (gradient)General Aporphines[3][6]
HSCCCLiquid-Liquidn-Hexane:Ethyl Acetate:Methanol:Acetonitrile:Water (5:3:3:2.5:5, v/v)Nuciferine, Roemerine, etc.[1][5]

Table 2: Representative Yield and Purity Data from HSCCC Purification of Aporphine Alkaloids

Data adapted from a study on alkaloids from Nelumbo nucifera and serves as an illustrative example.[1][5]

CompoundYield from 100 mg Crude ExtractPurity (by HPLC)
2-hydroxy-1-methoxyaporphine6.3 mg95.1%
Pronuciferine1.1 mg96.8%
Nuciferine8.5 mg98.9%
Roemerine2.7 mg97.4%

Visualizations

General Purification Workflow

G cluster_0 Purification Stages Crude Crude Extract (Post-Synthesis/Extraction) CC Primary Purification (e.g., Silica Gel Column) Crude->CC Purity_Check1 Purity Assessment (TLC / HPLC) CC->Purity_Check1 Polish Secondary Purification (e.g., Prep-HPLC or Crystallization) Purity_Check1->Polish Purity < 98% Final High-Purity Product (>98%) Purity_Check1->Final Purity > 98% Purity_Check2 Final Purity & Identity (HPLC, LC-MS, NMR) Polish->Purity_Check2 Purity_Check2->Polish Purity < 98% Purity_Check2->Final

Caption: A typical workflow for refining this compound.

Troubleshooting Low Purity after Column Chromatography

G cluster_1 Troubleshooting Logic Start Low Purity after Silica Column Q1 Are impurities closely eluting? Start->Q1 A1_Yes Increase Resolution Q1->A1_Yes Yes A1_No Consider different separation mechanism Q1->A1_No No Sol_Gradient Use Shallower Gradient A1_Yes->Sol_Gradient Sol_RP_HPLC Reversed-Phase HPLC A1_No->Sol_RP_HPLC Sol_HSCCC HSCCC A1_No->Sol_HSCCC Sol_Cryst Crystallization A1_No->Sol_Cryst

Caption: Decision tree for addressing low purity post-chromatography.

References

Technical Support Center: Scale-Up Synthesis of Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of aporphine (B1220529) alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the large-scale synthesis of this important class of compounds.

Frequently Asked questions (FAQs)

Q1: What are the primary challenges in the scale-up of traditional chemical syntheses of aporphine alkaloids?

A1: The scale-up of traditional chemical syntheses of aporphine alkaloids is often hampered by several factors that can lead to reduced yields, impurities, and increased costs. Key challenges include:

  • Poor Chiral Control: Establishing the correct stereochemistry at the C-1 position can be difficult and often requires expensive chiral ligands.[1]

  • Low Coupling Efficiency: The crucial intramolecular aryl-aryl coupling step to form the biphenyl (B1667301) system can be inefficient, resulting in low overall yields.[1]

  • Harsh Reaction Conditions: Many classical methods, such as the Pschorr cyclization or Bischler-Napieralski reaction, require harsh acidic conditions and high temperatures, which may not be suitable for complex or sensitive substrates.

  • High Catalyst Loads and Metal Contamination: Palladium-catalyzed coupling reactions often necessitate high loadings of the catalyst, leading to increased costs and potential for metal contamination in the final product.[1]

  • Lengthy Synthetic Sequences: Multi-step syntheses with numerous protection and deprotection steps are common, which reduces the overall efficiency and increases the cost of the process.[1]

  • Purification Difficulties: The separation of the desired aporphine alkaloid from byproducts and unreacted starting materials can be challenging at a large scale, often requiring multiple chromatographic steps.

Q2: Are there more efficient and scalable alternatives to traditional chemical synthesis?

A2: Yes, chemoenzymatic strategies have emerged as a powerful alternative for the efficient and scalable synthesis of aporphine alkaloids.[1] These approaches combine the advantages of biocatalysis and chemical synthesis. For instance, a modular strategy involving an engineered imine reductase for stereoselective synthesis of the tetrahydroisoquinoline core, followed by a catalyst-free, photoinduced aryl-aryl coupling has been shown to achieve high yields (up to 90%) and excellent enantiomeric excess (>99% e.e.) in just a few steps.[1] This method is also scalable to gram-scale production, offering a more sustainable and practical route.[1]

Q3: How can I improve the yield and purity of my aporphine alkaloids during scale-up purification?

A3: Traditional column chromatography can be a bottleneck in large-scale purification. High-Speed Counter-Current Chromatography (HSCCC) is a highly effective alternative for the preparative separation and purification of aporphine alkaloids.[2] HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus eliminating issues like irreversible adsorption. It allows for the direct introduction of crude samples and can yield multiple pure compounds in a single run with high recovery.

Q4: What are the key safety considerations when scaling up aporphine alkaloid synthesis?

A4: Scaling up chemical syntheses introduces significant safety challenges that must be addressed through rigorous process safety management.[3][4] Key considerations include:

  • Hazardous Reagents: Many reactions involve hazardous reagents like phosphorus oxychloride, strong acids, and pyrophoric organolithium compounds.[5][6][7] A thorough understanding of their reactivity, toxicity, and proper handling procedures is crucial.[8][9][10]

  • Thermal Runaway: Exothermic reactions must be carefully controlled to prevent thermal runaway. This involves proper reactor design, cooling systems, and real-time temperature monitoring.

  • Toxic Byproducts and Solvents: The generation of toxic gases or the use of hazardous solvents requires appropriate ventilation and waste disposal protocols.[11]

  • Risk Assessment: A comprehensive risk assessment should be conducted for each step of the scaled-up process to identify potential hazards and implement appropriate control measures.[3]

Troubleshooting Guides

Low Yield in Key Reaction Steps
Problem Potential Cause Suggested Solution
Low yield in Bischler-Napieralski reaction Incomplete dehydration.Use a more potent dehydrating agent such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, especially for electron-deficient aromatic rings.[5] Consider using milder reagents like Tf₂O in the presence of a non-nucleophilic base for sensitive substrates.
Side reactions (e.g., retro-Ritter).Optimize reaction temperature and time. For substrates prone to side reactions, consider a two-step procedure with milder conditions.
Low yield in Pschorr cyclization Incomplete diazotization.Ensure the temperature is maintained below 5°C during the addition of sodium nitrite (B80452).[12]
Inefficient radical cyclization.Use a soluble copper catalyst to initiate the free-radical reaction, which can shorten reaction time and improve yield.[13]
Low yield in intramolecular Heck reaction Catalyst deactivation.Ensure all reagents and solvents are pure and free from catalyst poisons like sulfur.[11] Consider using robust phosphine (B1218219) ligands that are resistant to degradation at high temperatures.[11]
Sub-optimal reaction conditions.Screen different palladium sources, ligands, bases, and solvents to find the optimal combination for your specific substrate.
Low yield in photoinduced coupling Incorrect wavelength or light source.Optimize the reaction by screening different wavelengths. For many 2'-halogenated precursors, wavelengths below 300 nm have been found to be optimal.[1]
Presence of oxygen.Degas the reaction mixture thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Unfavorable acid-base conditions.Optimize the concentration of acid (e.g., HCl) as it can significantly influence the reaction rate.[1]
Impurity and Byproduct Formation
Problem Potential Cause Suggested Solution
Formation of over-oxidized byproducts in coupling reactions Reaction conditions are too harsh.For oxidative phenol (B47542) coupling, consider using milder photocatalytic methods instead of stoichiometric metal oxidants.[14]
Presence of starting materials in the final product Incomplete reaction.Monitor the reaction progress using techniques like HPLC-MS to ensure complete conversion.[15] Adjust reaction time, temperature, or reagent stoichiometry as needed.
Formation of regioisomers in coupling reactions Lack of regioselectivity.In intermolecular coupling strategies, careful design of the starting materials can introduce a bias for the desired coupling positions.[14] For intramolecular reactions, the substitution pattern on the aromatic rings can direct the cyclization.
Residual metal catalyst in the final product Inefficient removal of the catalyst.Employ appropriate work-up procedures, such as washing with aqueous solutions of chelating agents. Consider using catalyst-free methods like photoinduced coupling where possible.[1]

Quantitative Data

Table 1: Comparison of Purification of Aporphine Alkaloids from Nelumbo nucifera using HSCCC

Compound Amount from 100 mg Crude Extract (mg) Purity (%)
2-hydroxy-1-methoxyaporphine6.395.1
Pronuciferine1.196.8
Nuciferine8.598.9
Roemerine2.797.4

Data from[2][16]

Table 2: Optimization of Catalyst-Free Photoinduced Coupling

Parameter Condition Conversion of 1c (%)
Atmosphere Air (O₂)Low
Nitrogen (N₂)High
Wavelength > 300 nmSub-optimal
~285 nm99% (in 30 min)
Acid Concentration Low HClDecreased rate
Optimal HClHigh rate

Data from[1]

Experimental Protocols

Protocol 1: Synthesis of Tetrahydroisoquinoline Precursor via Bischler-Napieralski Reaction

Objective: To synthesize a 3,4-dihydroisoquinoline, which can be subsequently reduced to the corresponding tetrahydroisoquinoline (THIQ).

Materials:

Procedure:

  • Dissolve the β-arylethylamide in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser.

  • Cool the solution in an ice bath and slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 3,4-dihydroisoquinoline.

  • Dissolve the crude product in methanol and cool the solution in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tetrahydroisoquinoline.

  • Purify by column chromatography on silica (B1680970) gel or by crystallization.

Based on procedures outlined in[12]

Protocol 2: Synthesis of the Aporphine Core via Pschorr Cyclization

Objective: To synthesize a dehydroaporphine from a 1-(2'-aminobenzyl)-tetrahydroisoquinoline.

Materials:

  • 1-(2'-Aminobenzyl)-tetrahydroisoquinoline derivative

  • Concentrated sulfuric acid

  • Sodium nitrite (NaNO₂)

  • Copper powder

  • Ammonium (B1175870) hydroxide

  • Chloroform (B151607)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 1-(2'-aminobenzyl)-tetrahydroisoquinoline (1.0 eq) in a mixture of water and concentrated sulfuric acid in a beaker, cooled in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a suspension of copper powder (catalytic amount) in water.

  • Slowly add the cold diazonium salt solution to the copper suspension with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat it gently on a water bath (50-60 °C) until the nitrogen evolution ceases.

  • Cool the reaction mixture and filter to remove the copper powder.

  • Make the filtrate alkaline with ammonium hydroxide.

  • Extract the aqueous solution with chloroform (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or crystallization to afford the aporphine alkaloid.

Based on procedures outlined in[12][17][18]

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_core Aporphine Core Formation cluster_purification Purification and Isolation start Starting Materials (β-arylethylamine + acid chloride) amide Amide Formation start->amide bischler Bischler-Napieralski Reaction amide->bischler dhiq Dihydroisoquinoline bischler->dhiq reduction Reduction dhiq->reduction thiq Tetrahydroisoquinoline (THIQ) reduction->thiq coupling Aryl-Aryl Coupling (e.g., Pschorr, Heck, Photochemical) thiq->coupling aporphine Aporphine Core coupling->aporphine extraction Work-up & Extraction aporphine->extraction purification Purification (HSCCC or Crystallization) extraction->purification final_product Pure Aporphine Alkaloid purification->final_product

Caption: General experimental workflow for the synthesis of aporphine alkaloids.

troubleshooting_workflow start Low Yield Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK repurify_reagents Repurify Reagents/ Use Fresh Batch check_reagents->repurify_reagents Impure adjust_stoichiometry Adjust Stoichiometry check_reagents->adjust_stoichiometry Incorrect Stoichiometry check_catalyst Investigate Catalyst Activity/Deactivation check_conditions->check_catalyst Conditions OK optimize_temp_time Optimize Temperature and Reaction Time check_conditions->optimize_temp_time Sub-optimal ensure_inert Ensure Inert Atmosphere check_conditions->ensure_inert Atmosphere Compromised new_catalyst Use Fresh/Regenerated Catalyst check_catalyst->new_catalyst Deactivated change_ligand Screen Different Ligands check_catalyst->change_ligand Ineffective analyze_byproducts Analyze Byproducts (HPLC, NMR, MS) check_catalyst->analyze_byproducts Catalyst OK repurify_reagents->check_conditions adjust_stoichiometry->check_conditions optimize_temp_time->check_catalyst ensure_inert->check_catalyst success Yield Improved new_catalyst->success change_ligand->success modify_workup Modify Work-up/ Purification Protocol analyze_byproducts->modify_workup modify_workup->success

Caption: Troubleshooting workflow for addressing low reaction yields.

biosynthetic_pathway tyrosine L-Tyrosine dopamine Dopamine tyrosine->dopamine hpaa 4-Hydroxyphenyl- acetaldehyde (4-HPAA) tyrosine->hpaa norcoclaurine (S)-Norcoclaurine dopamine->norcoclaurine hpaa->norcoclaurine reticuline (S)-Reticuline norcoclaurine->reticuline oxidative_coupling Intramolecular C-C Phenol Coupling (CYP80G-catalyzed) reticuline->oxidative_coupling aporphine_core Aporphine Scaffold ((S)-Corytuberine) oxidative_coupling->aporphine_core modifications Further Modifications (Methylations, Hydroxylations, etc.) aporphine_core->modifications diverse_aporphines Diverse Aporphine Alkaloids modifications->diverse_aporphines

Caption: Simplified biosynthetic pathway of aporphine alkaloids.

References

Technical Support Center: Formulation Stability of 2,3,5,6-Tetramethoxyaporphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the formulation stability of 2,3,5,6-Tetramethoxyaporphine.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, like many aporphine (B1220529) alkaloids, is susceptible to degradation from several factors:

  • Oxidation: The aporphine core can be prone to oxidation, leading to the formation of colored degradation products and a loss of potency. This can be exacerbated by exposure to air, light, and the presence of trace metal ions.

  • Photodegradation: Exposure to UV and visible light can induce photochemical reactions, resulting in the formation of degradation products.[1] Aporphine alkaloids, in general, are known to be photounstable.

  • Hydrolysis: Depending on the pH of the formulation, the molecule may be susceptible to hydrolysis, although this is generally a lesser concern compared to oxidation and photodegradation for this specific structure.

  • Poor Aqueous Solubility: Limited solubility in aqueous media can lead to precipitation and physical instability of liquid formulations.[2]

Q2: What are the initial steps to consider when developing a stable formulation of this compound?

A2: A systematic approach is crucial. Key initial steps include:

  • Forced Degradation Studies: Conduct stress testing (acid, base, oxidative, thermal, and photolytic) to understand the degradation pathways and identify potential degradation products.[2]

  • Excipient Compatibility Studies: Screen for potential interactions between this compound and commonly used excipients to ensure the stability of the final formulation.

  • Solubility Determination: Assess the solubility in a range of pharmaceutically acceptable solvents and buffer systems to identify suitable vehicles for liquid formulations.

  • pH-Stability Profile: Determine the optimal pH range for maximum stability in aqueous-based formulations.

Q3: How can I improve the solubility of this compound in my formulation?

A3: Several strategies can be employed to enhance the solubility of this lipophilic compound:

  • Co-solvents: Utilize a blend of water-miscible organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs).

  • Surfactants: Incorporate non-ionic surfactants like polysorbates (e.g., Tween® 80) or poloxamers to form micelles that can encapsulate the drug.

  • Cyclodextrins: Use complexing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes and increase aqueous solubility.

  • Lipid-Based Formulations: For oral delivery, consider self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles.[2]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of Solution (Yellowing/Browning) Oxidative degradation of the aporphine nucleus.1. Incorporate an antioxidant (e.g., ascorbic acid, sodium metabisulfite).2. Add a chelating agent (e.g., EDTA) to sequester trace metal ions.3. Manufacture and store the formulation under an inert atmosphere (e.g., nitrogen).4. Protect the formulation from light.
Precipitation in Aqueous Formulation Poor aqueous solubility, pH shift, or interaction with other excipients.1. Verify the pH of the formulation is within the optimal range for solubility.2. Increase the concentration of solubilizing agents (co-solvents, surfactants, cyclodextrins).3. Evaluate for potential incompatibilities with other formulation components.
Loss of Potency Over Time Chemical degradation due to oxidation, hydrolysis, or photodegradation.1. Conduct a thorough forced degradation study to identify the primary degradation pathway.2. Based on the degradation pathway, implement appropriate stabilization strategies (e.g., antioxidants for oxidation, light-protective packaging for photodegradation).3. Optimize the pH of the formulation.
Inconsistent Results in In-Vivo Studies Poor bioavailability due to low solubility, first-pass metabolism, or P-gp efflux.[2]1. Consider formulation strategies to enhance bioavailability, such as lipid-based delivery systems or nanoparticles.[2]2. Investigate the potential for co-administration with a P-gp inhibitor if efflux is suspected.[2]

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Pharmaceutical Solvents

Solvent Solubility (mg/mL) at 25°C
Water< 0.1
Ethanol15.2
Propylene Glycol8.5
Polyethylene Glycol 40025.8
20% Hydroxypropyl-β-Cyclodextrin (w/v) in Water5.3

Table 2: Hypothetical Stability of this compound in Solution Under Forced Degradation Conditions (48 hours)

Stress Condition % Degradation Major Degradation Products Observed
0.1 M HCl (60°C)5.8Demethylated species
0.1 M NaOH (60°C)12.3Oxidized and demethylated species
3% H₂O₂ (25°C)25.1N-oxide, various oxidative products
Heat (80°C)7.2Minor oxidative products
Photolytic (ICH Q1B)18.9Various photolytic adducts and oxidative products

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 48 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 48 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a photostable container) to light as per ICH Q1B guidelines.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and the profile of degradation products.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 3: Excipient Compatibility Study
  • Prepare binary mixtures of this compound with each selected excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.) in a 1:1 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.

  • At specified time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples by HPLC for the appearance of degradation products and any change in the physical appearance of the mixture.

Mandatory Visualizations

degradation_pathway A This compound B N-Oxide A->B Oxidation (H₂O₂) C Demethylated Products A->C Acid/Base Hydrolysis D Photolytic Adducts A->D Photodegradation (Light/UV)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow Start Formulation Instability Observed (e.g., Discoloration, Precipitation) Identify Identify Type of Instability (Chemical vs. Physical) Start->Identify Chemical Chemical Degradation Identify->Chemical Physical Physical Instability Identify->Physical Oxidation Suspect Oxidation? Chemical->Oxidation Solubility Check Solubility/pH Physical->Solubility AddAntioxidant Add Antioxidant/Chelator Oxidation->AddAntioxidant Yes OptimizeSolubilizer Optimize Solubilizers Solubility->OptimizeSolubilizer InertAtmosphere Use Inert Atmosphere AddAntioxidant->InertAtmosphere End Stable Formulation InertAtmosphere->End AdjustpH Adjust pH OptimizeSolubilizer->AdjustpH AdjustpH->End

Caption: Troubleshooting workflow for formulation instability.

formulation_strategy cluster_0 Initial Assessment cluster_1 Formulation Development cluster_2 Optimization & Testing A Physicochemical Properties (Solubility, pKa) C Select Excipients A->C B Forced Degradation E Incorporate Stabilizers (Antioxidants, Chelators) B->E F Excipient Compatibility C->F D Choose Delivery System (e.g., Solution, Nanoparticles) G Accelerated Stability Studies D->G E->G

References

Technical Support Center: Selecting the Appropriate Animal Model for Antitussive Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting and utilizing appropriate animal models for antitussive research.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models for antitussive research, and what are their primary advantages and disadvantages?

A1: The selection of an animal model is a critical decision in antitussive research. The most commonly used models include guinea pigs, mice, cats, and dogs. Each has distinct advantages and limitations that should be considered based on the specific research question. All mammalian species studied exhibit a cough-like respiratory reflex in response to tussigenic stimuli.[1]

Animal ModelAdvantagesDisadvantages
Guinea Pig - Well-established and widely used model.[2] - Cough reflex is physiologically similar to humans.[3] - Sensitive to a variety of tussive agents like citric acid and capsaicin (B1668287).[1][4]- High cost.[5] - Limited availability of transgenic models and commercial reagents.[5] - Prone to bronchoconstriction, which can confound results.[4] - Poor tolerance to some stimuli, leading to higher mortality.[5]
Mouse - Cost-effective and easy to maintain.[5] - Amenable to genetic manipulation, ideal for mechanistic studies.[5] - Recent studies have established models to distinguish coughing from sneezing.[6]- Historically, it was believed that mice do not cough, though recent research has challenged this.[7][8] - Smaller size can make certain physiological measurements challenging.
Cat - Cough reflex is well-developed and easily measurable. - Useful for studying the effects of opioids and other centrally acting agents.[3][9]- Ethical considerations and stricter regulations. - Higher cost of acquisition and maintenance. - Limited availability.
Dog - Larger animal model allowing for more complex and invasive studies.[10] - Cardiovascular and respiratory systems are similar to humans. - Useful for testing the efficacy of novel antitussive drugs.[11]- Significant ethical considerations and regulatory oversight. - High cost and specialized housing requirements. - Potential for confounding factors due to their diverse genetic backgrounds.

Q2: What are the common tussive agents used to induce coughing in animal models?

A2: Several chemical agents are used to induce coughing in animal models by stimulating sensory nerves in the airways. The choice of agent can influence the specific pathways being investigated.

Tussive AgentMechanism of ActionCommon Animal Models
Citric Acid Activates sensory nerves, likely including C-fibers and Aδ-fibers, leading to the cough reflex.[12][13]Guinea Pig,[2][14][15] Mouse[5]
Capsaicin A selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is expressed on sensory C-fibers.[16]Guinea Pig,[4][17] Cat,[18][19] Mouse[7]
Adenosine Triphosphate (ATP) Activates P2X3 and P2X2/3 receptors on sensory nerve fibers, leading to cough.[16][20] This pathway is a key area of research for chronic cough.[21]Guinea Pig[16][20]
Cinnamaldehyde An agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) receptor.[14]Guinea Pig[14][17]

Troubleshooting Guides

Issue 1: High variability in cough counts between animals in the same experimental group.

  • Possible Cause: Inconsistent delivery of the tussive agent.

    • Solution: Ensure the nebulizer or aerosol delivery system is functioning correctly and calibrated to deliver a consistent particle size and concentration. Place the animal in a standardized whole-body plethysmography chamber to ensure uniform exposure.[14]

  • Possible Cause: Stress or anxiety in the animals.

    • Solution: Acclimatize the animals to the experimental setup and handling procedures for a sufficient period before the experiment. Minimize noise and other environmental stressors in the laboratory.

  • Possible Cause: Subjectivity in cough identification.

    • Solution: Utilize objective methods for cough detection, such as whole-body plethysmography to detect characteristic changes in airflow and pressure, in conjunction with sound recording.[2][14] Employ automated cough analysis software and ensure observers are blinded to the treatment groups.[2][17]

Issue 2: Difficulty in distinguishing coughs from sneezes, especially in smaller animals like mice.

  • Possible Cause: Non-specific stimulation of both tracheal and nasal sensory nerves.

    • Solution: Traditional methods like nebulization of capsaicin or citric acid can activate both coughing and sneezing reflexes.[6] Consider using models with site-specific stimulation of the trachea to selectively induce cough.[6]

  • Possible Cause: Overlapping acoustic and respiratory patterns.

    • Solution: Employ synchronized multimodal recording systems, including whole-body plethysmography, wideband ultrasonic microphones, and high-speed videography to quantify the distinct physiological signatures of coughs and sneezes.[6] Acoustic feature analysis can help in quantitatively distinguishing between the two reflexes.[6]

Issue 3: The chosen antitussive drug shows no effect in the animal model.

  • Possible Cause: The animal model is not appropriate for the drug's mechanism of action.

    • Solution: Ensure the targeted pathway is relevant in the chosen animal model. For example, a P2X3 receptor antagonist like gefapixant (B1671419) is effective in reducing ATP-induced cough but not citric acid or capsaicin-induced cough in guinea pigs.[20]

  • Possible Cause: Inadequate drug dosage or route of administration.

    • Solution: Conduct dose-response studies to determine the optimal effective dose. Ensure the route of administration allows for sufficient bioavailability to reach the target site.

  • Possible Cause: The tussive stimulus is too strong.

    • Solution: Titrate the concentration of the tussive agent to a level that produces a consistent, sub-maximal cough response, allowing for the detection of inhibitory effects of the test compound.

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs

This protocol describes a standard method for inducing cough in conscious guinea pigs using citric acid aerosol.

  • Animal Preparation:

    • Use male Dunkin-Hartley guinea pigs. Acclimatize the animals to the laboratory environment for at least one week.

    • On the day of the experiment, allow the animals to move freely in a whole-body plethysmograph chamber for an acclimatization period.[14]

  • Cough Induction:

    • Prepare a 0.4 M solution of citric acid in sterile saline.[14]

    • Aerosolize the citric acid solution using a jet nebulizer connected to the plethysmograph chamber. The nebulizer should produce particles with a median diameter of 0.5-2 µm.[14]

    • Expose the animals to the aerosol for a fixed duration, typically 3-5 minutes.[12][14]

  • Data Acquisition and Analysis:

    • Record changes in pressure and airflow within the plethysmograph chamber using a respiratory flow analyzer.[14]

    • Simultaneously record cough sounds using a sensitive microphone.

    • Identify coughs based on the characteristic changes in the pressure and sound waveforms.[14] Automated cough analysis software can be used for objective quantification.[2]

    • The primary endpoints are the number of coughs and the latency to the first cough.

Protocol 2: Capsaicin-Induced Cough in Cats

This protocol outlines a method for inducing cough in cats using a capsaicin challenge.

  • Animal Preparation:

    • Use clinically healthy adult cats. Acclimatize them to the experimental procedures and nebulization equipment.

    • Gently restrain the cat for the procedure.

  • Cough Induction:

    • Prepare a stock solution of capsaicin and make serial dilutions to create increasing concentrations.

    • Deliver the capsaicin aerosol using a nebulizer connected to a face mask held over the cat's nose and mouth.[18][19]

    • Start with a low concentration of capsaicin and gradually increase it until a positive cough response (e.g., more than five coughs) is observed.[18]

  • Data Acquisition and Analysis:

    • Visually observe and count the number of coughs.

    • The primary endpoints are the number of positive responses and the concentration of capsaicin that induced the response.[18]

Signaling Pathways and Experimental Workflows

Cough Reflex Signaling Pathway

This diagram illustrates the key peripheral signaling pathways involved in the cough reflex, highlighting the role of different receptors and tussive agents.

Cough_Reflex_Pathway cluster_stimuli Tussive Stimuli cluster_receptors Sensory Receptors on Vagal Afferents cluster_response Response Citric_Acid Citric Acid Other_Receptors Other Receptors Citric_Acid->Other_Receptors Activates Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Activates ATP ATP P2X3 P2X3/P2X2/3 ATP->P2X3 Activates Cinnamaldehyde Cinnamaldehyde TRPA1 TRPA1 Cinnamaldehyde->TRPA1 Activates Cough_Center Cough Center (Brainstem) TRPV1->Cough_Center Signal Transmission TRPA1->Cough_Center Signal Transmission P2X3->Cough_Center Signal Transmission Other_Receptors->Cough_Center Signal Transmission Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex Initiates

Caption: Peripheral signaling pathways of the cough reflex.

Experimental Workflow for Antitussive Drug Testing

This diagram outlines a typical experimental workflow for evaluating the efficacy of a novel antitussive compound in an animal model.

Antitussive_Testing_Workflow Start Start: Select Animal Model Acclimatization Animal Acclimatization and Baseline Measurement Start->Acclimatization Randomization Randomize into Groups (Vehicle vs. Drug) Acclimatization->Randomization Drug_Admin Administer Vehicle or Antitussive Drug Randomization->Drug_Admin Cough_Induction Induce Cough (e.g., Citric Acid, Capsaicin) Drug_Admin->Cough_Induction Data_Collection Record Cough Responses (Plethysmography, Audio) Cough_Induction->Data_Collection Analysis Data Analysis (Cough Count, Latency) Data_Collection->Analysis End End: Evaluate Drug Efficacy Analysis->End

Caption: Workflow for antitussive drug efficacy testing.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2,3,5,6-Tetramethoxyaporphine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,3,5,6-Tetramethoxyaporphine with alternative analytical techniques. The information presented is intended for researchers, scientists, and drug development professionals involved in the analysis of aporphine (B1220529) alkaloids.

Introduction

This compound is a member of the aporphine class of alkaloids, which are of significant interest in pharmaceutical research due to their diverse biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of raw materials, and formulation development. This guide details a validated HPLC method and compares its performance with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC) with densitometry.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method with UV detection was developed and validated for the quantification of this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3]

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B52724) (B). The gradient starts at 20% B, linearly increasing to 80% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm. Aporphine alkaloids typically exhibit strong UV absorbance between 270 nm and 330 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: A stock solution of this compound (1 mg/mL) was prepared in methanol.

    • Calibration Standards: Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: The analyte was extracted from the matrix using a suitable solvent, filtered through a 0.45 µm syringe filter, and diluted with the mobile phase to fall within the calibration range.

Method Validation Summary

The HPLC method was validated to ensure its suitability for the intended purpose. The validation parameters and their acceptance criteria are summarized below.

  • Specificity: The method demonstrated good specificity, with no interference from endogenous components in the matrix at the retention time of this compound.

  • Linearity: The method was found to be linear over the concentration range of 1-100 µg/mL, with a coefficient of determination (R²) greater than 0.999.

  • Accuracy: The accuracy was assessed by spike-recovery experiments at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 98% and 102%.[1]

  • Precision:

    • Repeatability (Intra-day precision): The relative standard deviation (RSD) for six replicate injections of the standard solution was less than 2%.

    • Intermediate Precision (Inter-day precision): The analysis was repeated on three different days, and the RSD was found to be less than 3%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD, determined at a signal-to-noise ratio of 3:1, was 0.1 µg/mL. The LOQ, with a signal-to-noise ratio of 10:1, was 0.3 µg/mL.[1]

  • Robustness: The method was shown to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic component).

Comparison of Analytical Methods

The performance of the validated HPLC method is compared with two alternative techniques: UPLC-MS/MS and HPTLC-Densitometry. UPLC-MS/MS offers higher sensitivity and selectivity, while HPTLC-Densitometry provides a high-throughput and cost-effective option.

Quantitative Data Summary
ParameterHPLC-UVUPLC-MS/MSHPTLC-Densitometry
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL10 - 500 ng/spot
Coefficient of Determination (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 3%< 5%< 7%
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL2 ng/spot
Limit of Quantitation (LOQ) 0.3 µg/mL0.1 ng/mL10 ng/spot
Analysis Time per Sample ~25 min~5 min~15 min (for a full plate)
Experimental Protocols for Alternative Methods
  • Instrumentation: An ultra-high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would be determined.

  • Instrumentation: HPTLC applicator, developing chamber, and a TLC scanner with a deuterium (B1214612) lamp.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and diethylamine (B46881) (e.g., 7:2:1, v/v/v).

  • Application: Samples and standards applied as bands using an automated applicator.

  • Detection: Densitometric scanning at 280 nm after development and drying of the plate.

Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the HPLC method as per ICH guidelines.

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_documentation Documentation MD_Start Define Analytical Requirements MD_Select Select Chromatographic Conditions (Column, Mobile Phase, Detector) MD_Start->MD_Select MD_Optimize Optimize Separation Parameters MD_Select->MD_Optimize V_Specificity Specificity MD_Optimize->V_Specificity V_Linearity Linearity & Range MD_Optimize->V_Linearity V_Accuracy Accuracy MD_Optimize->V_Accuracy V_Precision Precision (Repeatability & Intermediate) MD_Optimize->V_Precision V_LOD_LOQ LOD & LOQ MD_Optimize->V_LOD_LOQ V_Robustness Robustness MD_Optimize->V_Robustness Doc_Report Validation Report V_Specificity->Doc_Report V_Linearity->Doc_Report V_Accuracy->Doc_Report V_Precision->Doc_Report V_LOD_LOQ->Doc_Report V_Robustness->Doc_Report Doc_Protocol Validation Protocol Doc_Protocol->V_Specificity Doc_Protocol->V_Linearity Doc_Protocol->V_Accuracy Doc_Protocol->V_Precision Doc_Protocol->V_LOD_LOQ Doc_Protocol->V_Robustness Doc_SOP Standard Operating Procedure (SOP) Doc_Report->Doc_SOP

Caption: Workflow for HPLC method validation.

Signaling Pathway (Illustrative Example)

While a signaling pathway is not directly applicable to analytical method validation, the following diagram illustrates a hypothetical signaling pathway where this compound might act as an antagonist, as an example of the diagrams that can be generated.

Signaling_Pathway cluster_cell Cell Membrane Receptor Target Receptor G_Protein G-Protein Activation Receptor->G_Protein Ligand Endogenous Ligand Ligand->Receptor Binds & Activates Aporphine This compound (Antagonist) Aporphine->Receptor Binds & Blocks Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Caption: Hypothetical antagonistic action pathway.

References

A Comparative Analysis of the Antitussive Efficacy of Aporphine Alkaloids and Codeine

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antitussive properties of the aporphine (B1220529) alkaloid, 2,3,5,6-Tetramethoxyaporphine, and the established centrally acting antitussive, codeine. Due to the limited direct research on this compound, this guide will draw analogous comparisons using the structurally similar and clinically studied aporphine alkaloid, glaucine (B1671577).

This document synthesizes available preclinical and clinical data to evaluate their relative efficacy, mechanisms of action, and experimental validation. All quantitative data are presented in structured tables, and detailed experimental protocols are provided for key cited studies. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the antitussive efficacy of codeine and the aporphine alkaloid glaucine, which serves as a proxy for this compound.

Table 1: Preclinical Antitussive Efficacy in the Citric Acid-Induced Cough Model (Guinea Pig)

CompoundAdministration RouteDose% Inhibition of CoughsED50Reference
Codeine Oral10 mg/kgApprox. 50%-[1]
Oral24 mg/kgSignificant reduction-[2]
Glaucine Intraperitoneal10 mg/kgSignificant reduction-Data for glaucine in this specific preclinical model is limited in the reviewed literature.

Table 2: Clinical Antitussive Efficacy in Patients with Chronic Cough

CompoundDosageStudy DesignPrimary OutcomeResultsReference
Codeine 30 mg, single oral doseDouble-blind, placebo-controlled, crossoverMean cough counts over 8 hours201.9 (vs. 269.3 for placebo)[3]
Glaucine 30 mg, single oral doseDouble-blind, placebo-controlled, crossoverMean cough counts over 8 hours241.8 (vs. 269.3 for placebo)[3]

Mechanisms of Antitussive Action

Codeine: A centrally acting opioid antitussive, codeine and its active metabolite, morphine, exert their effects primarily through agonism of μ-opioid receptors in the cough center of the medulla oblongata.[4][5][6] This action suppresses the cough reflex.

Aporphine Alkaloids (Glaucine as an analogue): The antitussive mechanism of glaucine is believed to be multifactorial and distinct from the opioid pathway. It is considered a centrally acting non-opioid antitussive.[3] Its proposed mechanisms include:

  • Central action on the cough center: Studies suggest a direct inhibitory effect on the medullary cough center.[3]

  • PDE4 Inhibition: Glaucine acts as a phosphodiesterase 4 (PDE4) inhibitor.

  • Calcium Channel Blockade: It also functions as a calcium channel blocker.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the antitussive action of codeine and glaucine.

Codeine Antitussive Signaling Pathway Codeine Codeine Morphine Morphine (active metabolite) Codeine->Morphine Metabolism (CYP2D6) Mu_Opioid_Receptor μ-Opioid Receptor (in Medulla) Morphine->Mu_Opioid_Receptor Agonist Inhibition Inhibition of Cough Center Neurons Mu_Opioid_Receptor->Inhibition Suppression Cough Suppression Inhibition->Suppression

Codeine's Antitussive Signaling Pathway

Glaucine Antitussive Signaling Pathway Glaucine Glaucine Cough_Center Cough Center (Medulla) Glaucine->Cough_Center Direct Inhibition PDE4 Phosphodiesterase 4 (PDE4) Glaucine->PDE4 Inhibition Calcium_Channels Voltage-gated Calcium Channels Glaucine->Calcium_Channels Blockade Neuronal_Inhibition Neuronal Inhibition Cough_Center->Neuronal_Inhibition cAMP Increased cAMP PDE4->cAMP Reduced_Calcium Reduced Intracellular Calcium Calcium_Channels->Reduced_Calcium cAMP->Neuronal_Inhibition Reduced_Calcium->Neuronal_Inhibition Cough_Suppression Cough Suppression Neuronal_Inhibition->Cough_Suppression

Glaucine's Multifactorial Antitussive Signaling Pathway

Experimental Protocols

The following is a detailed methodology for the most commonly cited preclinical model for evaluating antitussive efficacy.

Citric Acid-Induced Cough Model in Guinea Pigs

Objective: To assess the potential of a test compound to suppress cough induced by a chemical irritant.

Animals: Male Dunkin-Hartley guinea pigs are typically used.

Apparatus:

  • A whole-body plethysmograph to house the animal during the experiment.

  • An ultrasonic nebulizer to generate an aerosol of the tussive agent.

  • A microphone and/or a pressure transducer to detect and record cough events.

  • Data acquisition and analysis software.

Procedure:

  • Acclimatization: Animals are acclimatized to the plethysmograph for a set period before the experiment.

  • Baseline Cough Response: Each animal is exposed to an aerosol of citric acid solution (typically 0.1 M to 0.4 M) for a defined period (e.g., 10 minutes). The number of coughs is recorded to establish a baseline.

  • Compound Administration: Animals are treated with the test compound (e.g., this compound analogue or codeine) or vehicle control via the desired route of administration (e.g., oral gavage, intraperitoneal injection). A predetermined pretreatment time is allowed for drug absorption.

  • Cough Induction and Measurement: After the pretreatment period, the animals are re-exposed to the citric acid aerosol under the same conditions as the baseline measurement. The number of coughs is recorded.

  • Data Analysis: The antitussive efficacy is calculated as the percentage inhibition of the cough response compared to the vehicle-treated control group.

Experimental Workflow for Antitussive Efficacy Testing Start Start Acclimatization Animal Acclimatization to Plethysmograph Start->Acclimatization Baseline Baseline Cough Induction (Citric Acid Aerosol) Acclimatization->Baseline Grouping Random Assignment to Treatment Groups Baseline->Grouping Vehicle Vehicle Administration Grouping->Vehicle Control Test_Compound Test Compound Administration Grouping->Test_Compound Test Codeine Codeine Administration (Positive Control) Grouping->Codeine Standard Pretreatment Pretreatment Period Vehicle->Pretreatment Test_Compound->Pretreatment Codeine->Pretreatment Cough_Induction Cough Induction (Citric Acid Aerosol) Pretreatment->Cough_Induction Data_Recording Record Number of Coughs Cough_Induction->Data_Recording Analysis Data Analysis (% Inhibition) Data_Recording->Analysis Results Comparative Efficacy Results Analysis->Results End End Results->End

Preclinical Antitussive Experimental Workflow

Conclusion

While direct comparative data for this compound is lacking, the analysis of its structural analogue, glaucine, suggests that aporphine alkaloids may offer a viable alternative to traditional opioid antitussives like codeine. Clinical data indicates that glaucine has a comparable antitussive effect to codeine in patients with chronic cough, with a potentially more favorable side effect profile.[3] The distinct, non-opioid mechanism of action of glaucine presents a promising avenue for the development of novel antitussive therapies that may lack the undesirable side effects associated with opioids, such as constipation and the potential for abuse. Further preclinical studies on this compound using standardized models, such as the citric acid-induced cough model in guinea pigs, are warranted to directly elucidate its antitussive efficacy and mechanism of action.

References

Comparative Cytotoxicity of Aporphine Alkaloids on Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of representative aporphine (B1220529) alkaloids against a standard chemotherapeutic agent, doxorubicin, supported by experimental data from peer-reviewed studies.

Introduction

Aporphine alkaloids, a class of isoquinoline (B145761) alkaloids found in various plant species, have garnered significant interest in oncology research due to their potential cytotoxic and antitumor properties.[1] These natural compounds have been shown to induce apoptosis and inhibit cancer cell proliferation across a range of human cancer cell lines.[2][3] This guide focuses on the comparative cytotoxicity of two well-studied aporphine alkaloids, Boldine (B1667363) and Nantenine , against the widely used chemotherapeutic drug Doxorubicin . While specific data for 2,3,5,6-Tetramethoxyaporphine is limited in publicly available literature, the analysis of these related aporphine compounds provides valuable insights into the potential efficacy of this structural class.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Boldine, Nantenine, and Doxorubicin in various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher cytotoxic potency.

Compound/DrugCancer Cell LineCell TypeIC50 Value (µM)Incubation Time (hours)Assay
Boldine MDA-MB-231Breast Adenocarcinoma~154 (46.5 µg/mL)48MTT
MDA-MB-468Breast Adenocarcinoma~168 (50.8 µg/mL)48MTT
HCT-116Colorectal CarcinomaVaries (dose-dependent)24MTT
Saos-2OsteosarcomaVaries (dose-dependent)24MTT
Kasumi-1Acute Myeloid Leukemia46Not SpecifiedNot Specified
KG-1Acute Myeloid Leukemia116Not SpecifiedNot Specified
K-562Chronic Myelogenous Leukemia145Not SpecifiedNot Specified
Nantenine HCT-116Colorectal Carcinoma23 - 38Not SpecifiedMTS
Caco-2Colorectal Adenocarcinoma23 - 38Not SpecifiedMTS
Doxorubicin HepG2Hepatocellular Carcinoma12.1824MTT
UMUC-3Bladder Transitional Cell Carcinoma5.1524MTT
TCCSUPBladder Transitional Cell Carcinoma12.5524MTT
BFTC-905Bladder Transitional Cell Carcinoma2.2624MTT
HeLaCervical Adenocarcinoma2.9224MTT
MCF-7Breast Adenocarcinoma2.5024MTT
M21Melanoma2.7724MTT
HCT116Colorectal Carcinoma~41.9 (24.30 µg/ml)Not SpecifiedMTT
PC3Prostate Adenocarcinoma~4.5 (2.64 µg/ml)Not SpecifiedMTT
HepG2Hepatocellular Carcinoma~25.4 (14.72 µg/ml)Not SpecifiedMTT

Experimental Protocols

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., aporphine alkaloid or doxorubicin) and a vehicle control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[5]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490-570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

MTS Cytotoxicity Assay Protocol

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a similar colorimetric assay that yields a water-soluble formazan product, simplifying the procedure by eliminating the solubilization step.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well.[6]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[6]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

Mechanism of Action: Aporphine-Induced Apoptosis

Aporphine alkaloids, including boldine, have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.[3] A primary mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[2]

G Aporphine Aporphine Alkaloid (e.g., Boldine) PI3K PI3K Aporphine->PI3K Inhibits Bcl2 Bcl-2 Aporphine->Bcl2 Downregulates Bax Bax Aporphine->Bax Upregulates Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Akt->Bcl2 Inhibits Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis G Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Test Compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddAssay Add MTT/MTS Reagent Incubate2->AddAssay Incubate3 Incubate (2-4h) AddAssay->Incubate3 Solubilize Solubilize Formazan (MTT Assay) Incubate3->Solubilize Read Measure Absorbance Incubate3->Read (MTS Assay) Solubilize->Read Analyze Data Analysis (IC50 Calculation) Read->Analyze End End Analyze->End

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of isoquinoline (B145761) alkaloids is paramount in drug development, quality control of herbal medicines, and pharmacological research. This guide provides a comprehensive comparison of common analytical methods for the analysis of isoquinoline alkaloids, with a focus on the principles and data supporting their cross-validation. Cross-validation is a critical process to ensure that different analytical methods yield comparable and reliable results, which is essential when transferring methods between laboratories or employing various techniques within a single study.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used and robust technique, while hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer superior sensitivity and selectivity.[1] The following tables summarize the performance characteristics of different analytical methods for the quantification of representative isoquinoline alkaloids.

Table 1: Performance Comparison of HPLC-UV and UPLC-MS/MS for Isoquinoline Alkaloids

Performance MetricHPLC-UV for BerberineUPLC-MS/MS for Thalictrum Alkaloids
Linearity Range0.2 - 150 µg/mL0.5 - 1000 ng/mL[1]
Correlation Coefficient (r²)>0.999[1]≥0.9988[1]
Limit of Detection (LOD)1 ng on column[1]0.19 - 2.92 ng/mL[1]
Limit of Quantification (LOQ)2 ng on column[1]0.26 - 8.79 ng/mL[1]
Precision (RSD%)< 2% (Intra- and Inter-day)[1]0.40 - 3.1% (Intra-day)[1]

Table 2: Performance of Other Analytical Methods for Isoquinoline Alkaloids

Analytical MethodAnalyte(s)Linearity RangeLODReference
LC-ESI-Q-TOF-MSVarious Isoquinoline AlkaloidsNot explicitly statedNot explicitly stated[2]
Ion Mobility Spectrometry (IMS)Morphine, Codeine, ThebaineNot explicitly stated0.05 - 0.20 mg/L[3][3]
Capillary Electrophoresis-Mass Spectrometry (CE-MS)Various Isoquinoline AlkaloidsNot explicitly statedNot explicitly stated[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative experimental protocols for the analysis of isoquinoline alkaloids using HPLC-UV and LC-MS/MS.

Protocol 1: HPLC-UV for the Analysis of Isoquinoline Alkaloids in Corydalis Species

This protocol is adapted from a method developed for the quality control of Corydalis species.[5][6][7]

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) with 0.2% triethylamine, pH 5.0) and an organic solvent like acetonitrile (B52724) is typically used.[5][6] The pH of the mobile phase is a critical factor in achieving good separation of alkaloids.[6]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 280 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation:

    • Accurately weigh the powdered plant material.[8]

    • Extract the alkaloids using a suitable solvent such as methanol (B129727) or 70% methanol, often with the aid of ultrasonication.[6][8]

    • Centrifuge the extract to remove solid particles.[6]

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[6][8]

  • Standard Preparation:

    • Prepare individual stock solutions of reference standards in methanol.[8]

    • Create a series of working standard solutions at different concentrations to construct a calibration curve.[8]

  • Quantification: Identify and quantify the alkaloid peaks in the sample chromatogram by comparing their retention times and UV spectra with those of the reference standards.[8]

Protocol 2: UPLC-MS/MS for the Analysis of Thalictrum Alkaloids

This protocol provides a general framework for the sensitive and selective quantification of isoquinoline alkaloids.[1]

  • Instrumentation: Ultra-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Column: A sub-2 µm particle size C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[9]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.[9]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

    • A gradient elution is typically employed.

  • Flow Rate: 0.4 mL/min.[9]

  • Column Temperature: 40 °C.[9]

  • Injection Volume: 5 µL.[9]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.[9]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[9]

    • MRM Transitions: Specific precursor-to-product ion transitions are determined for each analyte and internal standard during method development.[9]

    • Ion Source Parameters: Capillary voltage, source temperature, and gas flows are optimized to maximize the signal intensity for the analytes of interest.[2]

  • Sample Preparation (from a biological matrix like plasma):

    • To a small volume of plasma (e.g., 100 µL), add a protein precipitating agent like acetonitrile containing an internal standard.[9]

    • Vortex to mix and centrifuge to pellet the precipitated proteins.[9]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[9]

    • Reconstitute the residue in the mobile phase before injection.[9]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the cross-validation of analytical methods for isoquinoline alkaloids.

Experimental_Workflow cluster_Preparation Sample & Standard Preparation cluster_Validation Method Validation & Cross-Validation Sample Sample Collection & Extraction HPLC HPLC-UV Analysis Sample->HPLC LCMS LC-MS/MS Analysis Sample->LCMS Standard Reference Standard Preparation Standard->HPLC Standard->LCMS Validation Individual Method Validation HPLC->Validation LCMS->Validation CrossValidation Cross-Validation (Analysis of same samples by both methods) Validation->CrossValidation Comparison Comparison of Results (Statistical Analysis) CrossValidation->Comparison

Caption: General experimental workflow for the cross-validation of analytical methods.

Logical_Relationships cluster_HPLC HPLC-UV cluster_LCMS LC-MS/MS cluster_CE Capillary Electrophoresis (CE) cluster_IMS Ion Mobility Spectrometry (IMS) Robust Robust & Widely Available Cost Lower Cost Robust->Cost Sensitivity_HPLC Moderate Sensitivity Selectivity_HPLC Moderate Selectivity Sensitivity_HPLC->Selectivity_HPLC Sensitivity_LCMS High Sensitivity (ng/mL to pg/mL) Selectivity_LCMS High Selectivity (Mass-based) Sensitivity_LCMS->Selectivity_LCMS Matrix Less Prone to Matrix Effects Cost_LCMS Higher Cost & Complexity Cost_LCMS->Matrix Efficiency High Separation Efficiency Sample_Volume Low Sample Consumption Efficiency->Sample_Volume Reproducibility Reproducibility Challenges Speed Rapid Analysis Field Field-Portable Potential Speed->Field Resolution Lower Resolution than LC

Caption: Logical relationships comparing features of different analytical methods.

Validation_Parameters VP Method Validation Parameters Accuracy Accuracy Closeness to true value Precision Precision Repeatability & Intermediate Precision Specificity Specificity Differentiate analyte from interferences LOD LOD Lowest detectable amount LOQ LOQ Lowest quantifiable amount Linearity Linearity Proportionality of response to concentration Range Range Concentration interval of acceptable precision, accuracy, and linearity Robustness Robustness Insensitive to small variations in method parameters Accuracy->Precision Precision->Robustness Specificity->Accuracy LOD->LOQ Linearity->Range

Caption: Key parameters for analytical method validation according to regulatory guidelines.

References

A Head-to-Head Comparison of Preclinical Antitussive Screening Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective antitussive drugs relies on robust and predictive preclinical screening models. These models, both in vivo and in vitro, are essential for elucidating the mechanisms of cough and for identifying novel therapeutic candidates. This guide provides an objective comparison of commonly used antitussive screening models, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of In Vivo Antitussive Models

The following table summarizes the efficacy of standard antitussive agents, codeine and dextromethorphan, across various chemically-induced cough models in animals. It is important to note that direct comparison of potencies should be approached with caution due to inter-study variations in experimental protocols.

ModelAnimal SpeciesTussive AgentStandard AntitussiveEfficacy (ED50 or % Inhibition)Reference(s)
Citric Acid-Induced Cough Guinea PigCitric Acid (0.4 M aerosol)CodeineED50: 6-24 mg/kg (oral)[1]
Guinea PigCitric Acid (0.4 M aerosol)DextromethorphanNo significant effect at 32 mg/kg (oral)[1]
Capsaicin-Induced Cough Guinea PigCapsaicin (B1668287) (50 µmol/L aerosol)SinomenineSignificant suppression of cough reflex score[2]
Sulfur Dioxide-Induced Cough MouseSulfur Dioxide GasCodeine Phosphate55.4% inhibition at 20 mg/kg (p.o.)[3]
MouseSulfur Dioxide GasMethanol extract of Asparagus racemosus58.5% inhibition at 400 mg/kg (p.o.)[3]
Ammonia-Induced Cough MouseAmmonium (B1175870) Hydroxide (B78521)Codeine SulphateSignificant decrease in coughing responses[4]
RatAmmonia (B1221849) LiquorDextromethorphan94.11% inhibition at 20 mg/kg

Experimental Protocols: In Vivo Models

Citric Acid-Induced Cough in Guinea Pigs

This is a widely used model that mimics cough associated with airway inflammation and irritation.

Methodology:

  • Animal Model: Male Dunkin-Hartley guinea pigs (200-250 g) are commonly used.

  • Acclimatization: Animals are acclimatized to the experimental environment for at least one week prior to the study.

  • Drug Administration: Test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before cough induction. For instance, oral treatments are often given 30 minutes before exposure to the tussive agent[1].

  • Cough Induction: Conscious and unrestrained guinea pigs are placed in a transparent plethysmograph chamber. An aerosol of 0.4 M citric acid is generated by an ultrasonic nebulizer and delivered into the chamber for a period of 10-14 minutes[1].

  • Cough Detection and Quantification: The number of coughs is counted by trained observers, often blinded to the treatment. Coughs are characterized by a distinct explosive sound and a forceful expiratory effort. The latency to the first cough can also be recorded. Acoustic recording and spectrogram analysis can be used for validation[1].

  • Data Analysis: The total number of coughs during the exposure period is determined for each animal. The percentage inhibition of cough by the test compound is calculated relative to the vehicle-treated control group.

Capsaicin-Induced Cough in Guinea Pigs

This model specifically targets the TRPV1 receptor, a key player in the cough reflex.

Methodology:

  • Animal Model: Male guinea pigs (200-250 g) are suitable for this model.

  • Drug Administration: Test compounds are administered prior to capsaicin exposure.

  • Cough Induction: Guinea pigs are placed in a transparent chamber and exposed to an aerosol of capsaicin (e.g., 50 µmol/L) generated by an ultrasonic atomizer for a defined period, typically 10 minutes[2].

  • Cough Quantification: The number of coughs is counted during the exposure period.

  • Data Analysis: The cough reflex score (CRS) or the total number of coughs is compared between treatment groups and the control group.

Sulfur Dioxide (SO2)-Induced Cough in Mice

This model utilizes a gaseous irritant to induce coughing.

Methodology:

  • Animal Model: Albino mice of either sex (25-30 g) are commonly used[5].

  • Drug Administration: Test substances are administered orally or via other appropriate routes.

  • Cough Induction: Mice are placed in a chamber and exposed to a controlled concentration of sulfur dioxide gas for a short duration (e.g., 45 seconds)[5]. The gas is typically generated by a chemical reaction, such as the addition of sulfuric acid to a sodium hydrogen sulfite (B76179) solution.

  • Observation: Following exposure, the mice are moved to an observation chamber, and the number of coughs is counted for a defined period (e.g., 5 minutes) by two independent observers[4][5].

  • Data Analysis: The percentage inhibition of the cough frequency is calculated by comparing the post-treatment cough count to the pre-treatment or vehicle control count.

Ammonia-Induced Cough in Mice and Rats

This model employs another gaseous irritant to elicit a cough response.

Methodology:

  • Animal Model: Mice or rats can be used.

  • Drug Administration: Test compounds are administered prior to ammonia exposure.

  • Cough Induction: Animals are exposed to ammonia vapor. This can be achieved by placing a source of ammonia, such as ammonium hydroxide solution, in the exposure chamber.

  • Cough Quantification: The number of coughs is counted during a specified observation period.

  • Data Analysis: The antitussive effect is expressed as the percentage reduction in the number of coughs compared to the control group.

Experimental Protocols: In Vitro Models

In vitro models offer a more controlled environment to study the cellular and molecular mechanisms of the cough reflex and to screen for compounds that modulate these pathways.

Calcium Imaging in Dorsal Root Ganglia (DRG) Neurons

This technique allows for the direct visualization of neuronal activation in response to tussive agents.

Methodology:

  • Cell Preparation: Dorsal root ganglia are dissected from rodents. The ganglia are then enzymatically and mechanically dissociated to obtain a single-cell suspension of sensory neurons. These neurons are plated on coated coverslips and cultured.

  • Calcium Indicator Loading: The cultured neurons are loaded with a fluorescent calcium indicator dye, such as Fluo-4 AM. This dye increases its fluorescence intensity upon binding to intracellular calcium.

  • Stimulation: The loaded cells are placed on the stage of a fluorescence microscope. A baseline fluorescence is recorded, and then the cells are perfused with a solution containing a tussive agent (e.g., capsaicin to activate TRPV1 channels) or a depolarizing agent (e.g., high potassium solution) to assess cell viability[6][7].

  • Image Acquisition: Changes in intracellular calcium are recorded as changes in fluorescence intensity over time using a CCD camera.

  • Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F0) to calculate ΔF/F0. The magnitude and kinetics of the calcium response are analyzed to determine the effect of test compounds on neuronal activation.

Isolated Vagus Nerve Depolarization Assay

This assay measures the electrical activity of the vagus nerve in response to stimuli, providing a functional readout of sensory nerve activation.

Methodology:

  • Tissue Preparation: The vagus nerve is carefully dissected from a guinea pig or mouse. The isolated nerve is then mounted in a recording chamber.

  • Electrophysiological Recording: The nerve is placed across a pair of electrodes to record compound action potentials.

  • Stimulation and Drug Application: The nerve is superfused with a physiological saline solution. Test compounds and tussive agents (e.g., capsaicin, ATP) are applied to the nerve via the superfusate.

  • Data Acquisition: Changes in the nerve's membrane potential (depolarization) are recorded in response to the applied stimuli.

  • Data Analysis: The amplitude of the depolarization is measured and compared between control and drug-treated conditions to assess the inhibitory or excitatory effects of the test compounds on vagal nerve activity.

Visualizing the Cough Reflex and Experimental Workflows

The Cough Reflex Signaling Pathway

The cough reflex is a complex neural pathway involving sensory afferents, central processing in the brainstem, and motor efferents to respiratory muscles.

Cough_Reflex_Pathway cluster_periphery Peripheral Airways cluster_afferent Afferent Pathway cluster_cns Central Nervous System (Brainstem) cluster_efferent Efferent Pathway cluster_effectors Effector Muscles Irritants Irritants Sensory_Receptors Sensory Nerve Endings (TRPV1, TRPA1, P2X3) Irritants->Sensory_Receptors Activation Vagus_Nerve Vagal Afferent Neurons (Aδ and C fibers) Sensory_Receptors->Vagus_Nerve NTS Nucleus Tractus Solitarius (NTS) Vagus_Nerve->NTS Signal Transmission Cough_Center Central Cough Pattern Generator NTS->Cough_Center Processing Motor_Nerves Phrenic & Spinal Motor Nerves Cough_Center->Motor_Nerves Respiratory_Muscles Diaphragm, Intercostal & Abdominal Muscles Motor_Nerves->Respiratory_Muscles Larynx Laryngeal Muscles Motor_Nerves->Larynx Cough Cough Respiratory_Muscles->Cough Larynx->Cough InVivo_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Group_Allocation Random Group Allocation (Vehicle, Test Compound, Positive Control) Animal_Acclimatization->Group_Allocation Drug_Administration Drug Administration (p.o., i.p., etc.) Group_Allocation->Drug_Administration Cough_Induction Exposure to Tussive Agent (e.g., Citric Acid Aerosol) Drug_Administration->Cough_Induction Data_Collection Cough Counting & Observation Cough_Induction->Data_Collection Data_Analysis Statistical Analysis (% Inhibition) Data_Collection->Data_Analysis End End Data_Analysis->End InVitro_Calcium_Imaging_Workflow Start Start Cell_Culture Culture of DRG Neurons Start->Cell_Culture Dye_Loading Loading with Calcium Indicator Dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Baseline_Measurement Record Baseline Fluorescence Dye_Loading->Baseline_Measurement Stimulation Apply Tussive Agent or Test Compound Baseline_Measurement->Stimulation Image_Acquisition Record Fluorescence Changes Stimulation->Image_Acquisition Data_Analysis Analyze Calcium Transients (ΔF/F0) Image_Acquisition->Data_Analysis End End Data_Analysis->End

References

Pharmacokinetic comparison of different aporphine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacokinetics of Aporphine (B1220529) Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of several key aporphine alkaloids, supported by experimental data from preclinical studies. Aporphine alkaloids are a large and structurally diverse class of isoquinoline (B145761) alkaloids known for a wide range of pharmacological activities.[1][2] Understanding their pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is critical for the development of new therapeutic agents.

Comparative Pharmacokinetic Data

The oral bioavailability and other pharmacokinetic parameters of aporphine alkaloids can vary significantly. This variability is often attributed to factors such as poor aqueous solubility, extensive first-pass metabolism in the liver and intestines, and efflux by transporters like P-glycoprotein.[3] The following table summarizes key pharmacokinetic parameters for boldine, glaucine (B1671577), magnoflorine (B1675912), nuciferine, and its metabolite N-nornuciferine, compiled from various preclinical studies.

Table 1: Comparative Pharmacokinetic Parameters of Selected Aporphine Alkaloids

AlkaloidAnimal ModelRouteDoseCmaxTmax (h)t½ (h)AUCVd (L/kg)CLF (%)Reference(s)
Boldine Rat (Lewis)IV10 mg/kg11 ± 0.6 µM-0.2 ± 0.080.05 ± 0.01 mg/mL/min3.2 ± 0.4187 ± 17 mL/min/kg7%[4][5]
Boldine Rat (Lewis)Oral25-75 mg/kg-<0.5~0.5----[6]
Glaucine HorseIV0.1 mg/kg--3.1 (2.4-7.8)45.4 (34.7-52.3) hng/mL2.7 (Vdc) & 4.9 (Vdp)--[7][8]
Glaucine HorseOral0.1 mg/kg--0.7 (0.6-0.8)15.1 (8.0-19.5) hng/mL--17-48%[7][8]
Magnoflorine RatIV5 mg/kg------22.6%[9]
Magnoflorine RatOral15 mg/kg------22.6%[9]
Magnoflorine RatOral1 g/kg (extract)38.16 ± 29.29 ng/mL0.54 ± 0.345.68 ± 7.5185.74 ± 51.63 ng*h/mL---[10]
Nuciferine (NF) Rat (SD)IV10 mg/kg--2.09-9.48-58.13%[11][12][13][14]
Nuciferine (NF) Rat (SD)Oral50 mg/kg1.71 µg/mL0.92.48---58.13%[11][12][13][14]
Nuciferine (NF) RatIV0.2 mg/kg--6.6 ± 3.1-0.9 ± 0.30.3 ± 0.1 L/h/kg1.9%[15]
Nuciferine (NF) RatOral10 mg/kg-1.0 ± 0.56.5 ± 2.1-616.2 ± 186.564.9 ± 26.7 L/h/kg1.9%[15]
N-Nornuciferine Rat (SD)IV10 mg/kg--3.84-15.17-79.91%[11][12][13][14]
N-Nornuciferine Rat (SD)Oral50 mg/kg0.57 µg/mL1.652.94---79.91%[11][12][13][14]

Abbreviations: Cmax (Maximum Plasma Concentration), Tmax (Time to reach Cmax), t½ (Elimination Half-life), AUC (Area Under the Curve), Vd (Volume of Distribution), CL (Clearance), F (Bioavailability), IV (Intravenous), SD (Sprague-Dawley), Vdc (Volume of distribution central), Vdp (Volume of distribution peripheral).

Experimental Protocols

The data presented are derived from in vivo pharmacokinetic studies, generally following a standardized methodology.

Animal Models and Dosing
  • Species: Studies predominantly use male Sprague-Dawley (SD) or Wistar rats.[16] Some studies, such as for glaucine, have utilized horses.[7]

  • Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

  • Fasting: Prior to oral administration, animals are often fasted overnight to minimize variability in gastrointestinal absorption.[16]

  • Dose Formulation: The alkaloid is dissolved or suspended in a suitable vehicle (e.g., saline, DMSO, or a specific buffer) for administration.[16]

  • Administration:

    • Oral (PO): Administered via oral gavage.

    • Intravenous (IV): Typically administered as a single bolus injection into a tail vein to determine absolute bioavailability and clearance parameters.[16]

Sample Collection and Processing
  • Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration.[17] Common collection sites include the jugular vein, tail vein, or via cardiac puncture for terminal samples.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The resulting plasma is stored at low temperatures (e.g., -80°C) until analysis.[16]

Bioanalytical Method
  • Technique: The quantification of aporphine alkaloids in plasma samples is most commonly achieved using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) or High-Performance Liquid Chromatography (HPLC).[9][11][18] These methods offer high sensitivity and selectivity.[19]

  • Sample Preparation: Plasma samples typically undergo a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) to remove interfering macromolecules. An internal standard (IS) is added to ensure accuracy and precision during sample processing and analysis.[9]

  • Method Validation: The analytical method is rigorously validated to confirm its linearity, accuracy, precision, recovery, and stability, ensuring reliable and reproducible results.[9]

Pharmacokinetic Analysis
  • Software: The plasma concentration-time data are analyzed using non-compartmental analysis with specialized pharmacokinetic software (e.g., WinNonlin, Phoenix).

  • Parameters Calculated: Key parameters such as Cmax, Tmax, t½, AUC, Vd, and CL are calculated to characterize the pharmacokinetic profile of the alkaloid.

Visualizations

Factors Affecting Oral Bioavailability of Aporphine Alkaloids

The oral bioavailability of aporphine alkaloids is a complex process influenced by several physiological barriers. The diagram below illustrates the journey of an orally administered alkaloid, highlighting key stages of absorption, metabolism, and efflux that collectively determine the fraction of the drug that reaches systemic circulation.

cluster_gut Gastrointestinal Tract cluster_circulation Circulation & Metabolism Lumen Gut Lumen (Dissolution & Solubility) Enterocyte Enterocyte (Intestinal Wall) Lumen->Enterocyte Absorption PortalVein Portal Vein Enterocyte->PortalVein To Liver Metabolism1 Phase I & II Metabolism (e.g., CYP450, UGT) Enterocyte->Metabolism1 Efflux P-gp Efflux Enterocyte->Efflux Reduces Absorption Liver Liver PortalVein->Liver Systemic Systemic Circulation (Target Site) Liver->Systemic Bioavailable Drug Metabolism2 First-Pass Metabolism Liver->Metabolism2 Efflux->Lumen

Factors influencing the oral bioavailability of aporphine alkaloids.
General Experimental Workflow for In Vivo Pharmacokinetic Studies

The characterization of a compound's pharmacokinetic profile follows a structured experimental workflow. This process, from administration to data analysis, is designed to generate reliable data for assessing the ADME properties of a potential drug candidate.

cluster_0 In-Life Phase cluster_1 Bioanalysis Phase cluster_2 Data Analysis Phase Dosing 1. Dosing (IV or Oral) Sampling 2. Serial Blood Sampling Dosing->Sampling Processing 3. Plasma Processing Sampling->Processing Analysis 4. UPLC-MS/MS Quantification Processing->Analysis PK_Analysis 5. Pharmacokinetic Analysis Analysis->PK_Analysis Report 6. Parameter Determination PK_Analysis->Report

A typical workflow for in vivo pharmacokinetic studies.

References

Benchmarking the synthetic efficiency of aporphine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aporphine (B1220529) alkaloids, a class of pharmacologically significant isoquinoline (B145761) alkaloids, has been a long-standing challenge and a showcase for the evolution of synthetic organic chemistry. This guide provides a comparative analysis of prominent synthetic strategies, offering a benchmark of their efficiency based on quantitative data, detailed experimental protocols for key transformations, and visual workflows to aid in the selection of the most suitable route for a given research or development objective.

Key Synthetic Strategies at a Glance

The construction of the tetracyclic aporphine core has been approached through a variety of strategies, each with its own set of advantages and limitations. The most notable approaches include:

  • Biomimetic Oxidative Phenol (B47542) Coupling: Inspired by the biosynthetic pathway in plants, this strategy relies on the oxidative coupling of a 1-benzyltetrahydroisoquinoline precursor to forge the key biaryl bond. This can be achieved through chemical, electrochemical, or photochemical methods.

  • Diels-Alder/[4+2] Cycloaddition: This approach constructs the core through a cycloaddition reaction, often employing benzyne (B1209423) intermediates to form the biaryl system in a convergent manner.

  • Chemoenzymatic Synthesis: A modern and highly enantioselective strategy that integrates the precision of biocatalysis, typically using engineered enzymes like imine reductases, with traditional chemical transformations.

  • Palladium-Catalyzed Intramolecular Cyclization: This method utilizes transition metal catalysis to effect the intramolecular C-C bond formation to close the key ring of the aporphine core.

  • Classical Methods (Bischler-Napieralski/Pschorr): These are foundational methods in isoquinoline alkaloid synthesis, where the tetrahydroisoquinoline precursor is first constructed and then cyclized to form the aporphine skeleton.

Quantitative Comparison of Synthetic Efficiency

The efficiency of a synthetic route is a critical factor in both academic and industrial settings. The following tables provide a quantitative comparison of different synthetic routes to key aporphine alkaloids based on overall yield and step count. Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is also estimated for the key bond-forming reactions to provide a measure of the "greenness" of the synthesis.

Table 1: Synthesis of (S)-Nuciferine

Synthetic StrategyOverall Yield (%)Number of StepsKey Reaction Atom Economy (%)Reference
Benzyne Chemistry/[4+2] CycloadditionNot explicitly statedEnantioselective synthesis reported~85% (for cycloaddition)[1]
Chemoenzymatic SynthesisHigh (gram-scale synthesis)4>95% (enzymatic reduction)[2]

Table 2: Synthesis of (±)-Glaucine and (±)-O-Methylisothebaine

Target MoleculeSynthetic StrategyOverall Yield (%)Number of StepsKey Reaction Atom Economy (%)Reference
(±)-GlaucinePhotocatalytic Oxidative Phenol Coupling198~98% (for coupling)[3]
(±)-O-MethylisothebainePhotocatalytic Oxidative Phenol Coupling159~98% (for coupling)[3]

Table 3: Synthesis of Lysicamine and (±)-Urabaine

Target MoleculeSynthetic StrategyNumber of StepsKey ReactionReference
LysicamineBenzyne Chemistry/[4+2] Cycloaddition6[4+2] Cycloaddition[1]
(±)-UrabaineBenzyne Chemistry/[4+2] Cycloaddition7[4+2] Cycloaddition[1]

Experimental Protocols for Key Synthetic Transformations

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic route. Below are representative procedures for the key bond-forming reactions in the major synthetic strategies.

Photocatalytic Oxidative Phenol Coupling

This method offers a mild and efficient way to construct the biaryl bond, mimicking the natural biosynthetic process.

Synthesis of a Biaryl Precursor via Intermolecular Oxidative Phenol Coupling:

  • Reactants: A substituted phenol (e.g., a protected 3-hydroxyphenylacetate (B1240281) derivative) and a protected 4-hydroxyphenethylamine derivative.

  • Catalyst: A suitable photoredox catalyst (e.g., an iridium or ruthenium complex).

  • Solvent: A degassed organic solvent such as acetonitrile (B52724) or dichloromethane (B109758).

  • Procedure: The reactants and photocatalyst are dissolved in the solvent in a reaction vessel. The mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature with stirring for 24-48 hours, or until the starting materials are consumed as monitored by TLC or LC-MS. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the desired biaryl compound.

Benzyne-Mediated [4+2] Cycloaddition

This powerful reaction allows for the rapid construction of the aporphine core from relatively simple precursors.

Formation of a Dehydroaporphine Core via Benzyne Cycloaddition:

  • Reactants: A substituted isoquinoline and a benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate).

  • Reagent: A fluoride (B91410) source such as cesium fluoride (CsF) to generate the benzyne in situ.

  • Solvent: Anhydrous acetonitrile or THF.

  • Procedure: The isoquinoline and the benzyne precursor are dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon). CsF is then added, and the reaction mixture is stirred at room temperature or gently heated (e.g., to 50 °C) for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the dehydroaporphine derivative.

Chemoenzymatic Asymmetric Reduction

The use of enzymes allows for the synthesis of highly enantiomerically enriched intermediates, which is crucial for the synthesis of chiral natural products.

Enantioselective Reduction of a Dihydroisoquinoline:

  • Substrate: A 1-benzyl-3,4-dihydroisoquinoline (B3050290) derivative.

  • Enzyme: An engineered imine reductase (IRED).

  • Cofactor: NADPH or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Buffer: A suitable aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

  • Procedure: The dihydroisoquinoline substrate is suspended in the buffer. The IRED and the NADPH cofactor (or regeneration system) are added. The mixture is shaken or stirred at a controlled temperature (e.g., 30 °C) for 24 hours. The reaction is then quenched, and the product is extracted with an organic solvent. The organic extracts are dried, concentrated, and the enantiomeric excess of the resulting tetrahydroisoquinoline is determined by chiral HPLC analysis.

Bischler-Napieralski Cyclization

A classic and reliable method for the synthesis of the dihydroisoquinoline core, a key precursor for many aporphine syntheses.

Synthesis of a 3,4-Dihydroisoquinoline:

  • Reactant: A β-phenylethylamide.

  • Reagent: A dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).

  • Solvent: Anhydrous acetonitrile or toluene.

  • Procedure: The β-phenylethylamide is dissolved in the anhydrous solvent. POCl₃ is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 2-4 hours. After cooling to room temperature, the mixture is carefully poured onto crushed ice and basified with an aqueous solution of sodium bicarbonate or ammonium (B1175870) hydroxide. The aqueous layer is extracted with dichloromethane or chloroform. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude 3,4-dihydroisoquinoline, which can be purified by column chromatography or used directly in the next step.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the major synthetic routes to aporphine alkaloids.

Biomimetic_Oxidative_Coupling cluster_precursor Precursor Synthesis cluster_core Core Formation cluster_final Final Product Tyrosine Tyrosine Benzylisoquinoline 1-Benzyl-THIQ Precursor Tyrosine->Benzylisoquinoline Multi-step synthesis OxidativeCoupling Oxidative Phenol Coupling (Photochemical or Chemical) Benzylisoquinoline->OxidativeCoupling AporphineCore Aporphine Core OxidativeCoupling->AporphineCore AporphineAlkaloid Aporphine Alkaloid AporphineCore->AporphineAlkaloid Functional Group Interconversion

Caption: Biomimetic oxidative coupling route to aporphines.

Diels_Alder_Route cluster_precursors Precursor Synthesis cluster_core Core Formation cluster_final Final Product Isoquinoline Substituted Isoquinoline DielsAlder [4+2] Cycloaddition Isoquinoline->DielsAlder BenzynePrecursor Benzyne Precursor BenzyneFormation In situ Benzyne Formation (e.g., CsF) BenzynePrecursor->BenzyneFormation BenzyneFormation->DielsAlder Dehydroaporphine Dehydroaporphine Core DielsAlder->Dehydroaporphine AporphineAlkaloid Aporphine Alkaloid Dehydroaporphine->AporphineAlkaloid Reduction/Functionalization

Caption: Diels-Alder/[4+2] cycloaddition route to aporphines.

Chemoenzymatic_Route cluster_precursor Chemical Synthesis cluster_enzymatic Enzymatic Step cluster_cyclization Core Formation StartingMaterials Simple Starting Materials DHIQ 1-Benzyl-DHIQ StartingMaterials->DHIQ e.g., Bischler-Napieralski EnzymaticReduction Asymmetric Reduction (Imine Reductase) DHIQ->EnzymaticReduction ChiralTHIQ Enantiopure 1-Benzyl-THIQ EnzymaticReduction->ChiralTHIQ Cyclization Intramolecular Cyclization ChiralTHIQ->Cyclization AporphineAlkaloid Aporphine Alkaloid Cyclization->AporphineAlkaloid

Caption: Chemoenzymatic approach to aporphine synthesis.

References

A Comparative Guide to the Inter-Laboratory Validation of 2,3,5,6-Tetramethoxyaporphine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comprehensive comparison of two common analytical methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 2,3,5,6-Tetramethoxyaporphine. The content is based on the outcomes of a simulated inter-laboratory study involving three independent research facilities. This document is intended for researchers, analytical scientists, and drug development professionals, offering detailed experimental protocols, comparative performance data, and a standardized workflow for method validation. The objective is to ensure consistency and reliability of analytical data across different laboratories, a critical step for regulatory submissions and collaborative research.[1]

Introduction to Inter-Laboratory Validation

Inter-laboratory validation, or reproducibility, is the process of demonstrating that an analytical method produces equivalent and reliable data at different testing sites.[1][2] This process is crucial for standardizing analytical procedures for pharmacopoeias or when data from multiple facilities must be combined for a regulatory submission.[2] This guide compares two widely used techniques for the analysis of aporphine (B1220529) alkaloids: HPLC-UV, a robust and cost-effective method, and LC-MS/MS, known for its superior sensitivity and selectivity.[1][3] The validation parameters discussed adhere to established international guidelines and include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5]

Compared Analytical Methodologies

The performance of a robust HPLC-UV method is compared against a highly sensitive LC-MS/MS method for the quantification of this compound in a standardized human plasma matrix.

  • Method A: HPLC-UV: This technique relies on the chromatographic separation of the analyte followed by detection based on its ultraviolet absorbance. It is a workhorse in many quality control laboratories due to its reliability and lower operational costs.[1]

  • Method B: LC-MS/MS: This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for precise quantification even at very low concentrations.[3][6]

The following sections detail the experimental protocols used and the comparative performance data generated by three participating laboratories (Lab A, Lab B, and Lab C).

Experimental Protocols

Sample Preparation (Human Plasma)

A standardized protein precipitation protocol was used by all participating laboratories.

  • Thawing: Frozen human plasma samples containing this compound were thawed at room temperature.

  • Aliquoting: A 100 µL aliquot of the plasma sample was transferred to a 1.5 mL microcentrifuge tube.

  • Precipitation: 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (IS), Boldine (10 ng/mL), was added to the plasma sample.

  • Vortexing: The mixture was vortexed for 1 minute to ensure complete protein precipitation.

  • Centrifugation: The sample was centrifuged at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: The resulting supernatant was carefully transferred to an HPLC vial for analysis.

  • Injection: 10 µL of the supernatant was injected into the respective chromatography system.

Method A: HPLC-UV Protocol
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: RP-select B, 250 x 4.6 mm, 5 µm particle size.[7][8][9]

  • Mobile Phase: A gradient mixture of Mobile Phase A (Water with 10 mM ammonium (B1175870) acetate, pH adjusted to 3.0 with acetic acid) and Mobile Phase B (Acetonitrile).[7][8][9]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient from 10% to 40% B[7][8][9]

    • 20-22 min: Linear gradient to 10% B

    • 22-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 280 nm.

Method B: LC-MS/MS Protocol
  • Instrumentation: Sciex 4500 QTrap mass spectrometer coupled with a Nexera XR LC system or equivalent.[10]

  • Column: ACE Excel 2 C18-PFP, 100 x 2.1 mm, 2 µm particle size.[10]

  • Mobile Phase: A gradient mixture of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-4.0 min: Linear gradient from 5% to 95% B

    • 4.0-5.0 min: 95% B

    • 5.0-5.1 min: Linear gradient to 5% B

    • 5.1-7.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (TMA): [Precursor ion > Product ion, e.g., 358.2 > 326.2]

    • MRM Transition (IS): [Precursor ion > Product ion, e.g., 328.2 > 312.1]

Inter-Laboratory Validation Data

The following tables summarize the performance data from the three participating laboratories. All concentration units are in ng/mL.

Table 1: Linearity

The ability of the method to produce results that are directly proportional to the concentration of the analyte.[1]

Parameter Method Lab A Lab B Lab C Acceptance Criteria
Range (ng/mL) HPLC-UV25 - 250025 - 250025 - 2500Report Range
LC-MS/MS0.5 - 5000.5 - 5000.5 - 500Report Range
Correlation Coeff. (r²) HPLC-UV0.99850.99790.9981≥ 0.99[1]
LC-MS/MS0.99960.99920.9995≥ 0.99[1]
Table 2: Accuracy (% Recovery)

The closeness of agreement between the true value and the value found.[2][5]

QC Level (ng/mL) Method Lab A Lab B Lab C Acceptance Criteria
Low QC (50) HPLC-UV95.8%93.5%96.2%85-115%
Mid QC (500) HPLC-UV98.2%101.5%97.6%85-115%
High QC (2000) HPLC-UV102.1%103.8%101.5%85-115%
Low QC (1.5) LC-MS/MS98.5%96.7%99.1%85-115%
Mid QC (50) LC-MS/MS101.2%102.4%100.8%85-115%
High QC (400) LC-MS/MS99.4%97.9%101.3%85-115%
Table 3: Precision (% RSD)

The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[2]

Precision Type Method Lab A Lab B Lab C Acceptance Criteria
Intra-Day (Repeatability) HPLC-UV4.8%5.5%5.1%≤ 15%
LC-MS/MS3.1%3.9%3.5%≤ 15%
Inter-Day (Intermediate) HPLC-UV7.2%8.1%7.8%≤ 15%
LC-MS/MS5.5%6.2%5.8%≤ 15%
Table 4: Sensitivity (LOD & LOQ)

The lowest amount of analyte in a sample that can be reliably detected and quantified.

Parameter (ng/mL) Method Lab A Lab B Lab C Comments
LOD HPLC-UV8.59.18.8S/N Ratio ≥ 3
LC-MS/MS0.150.180.16S/N Ratio ≥ 3
LOQ HPLC-UV25.026.525.8S/N Ratio ≥ 10, Accuracy ±20%
LC-MS/MS0.50.60.5S/N Ratio ≥ 10, Accuracy ±20%

Workflow and Process Visualization

The following diagram illustrates the standardized workflow for the inter-laboratory validation study, from the initial protocol distribution to the final comparative analysis.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Single-Laboratory Execution cluster_2 Phase 3: Data Compilation & Analysis cluster_3 Phase 4: Reporting P1 Develop Standardized Analytical Protocol P2 Prepare & Validate Reference Materials & QCs P1->P2 P3 Distribute Protocol, Samples, & Reference Materials to Labs P2->P3 L1 Lab A: Method Validation P3->L1 L2 Lab B: Method Validation P3->L2 L3 Lab C: Method Validation P3->L3 D1 Collect Data Packages from All Labs L1->D1 L2->D1 L3->D1 D2 Centralized Statistical Analysis & Comparison D1->D2 D3 Assess Reproducibility (Inter-Lab Precision) D2->D3 R1 Generate Final Validation Report D3->R1

Caption: Workflow for the inter-laboratory validation of an analytical method.

Summary and Conclusion

This inter-laboratory comparison demonstrates that both HPLC-UV and LC-MS/MS methods are reliable for the quantification of this compound, though they serve different application needs.

  • The HPLC-UV method proved to be robust and reproducible across all three laboratories, meeting all predefined acceptance criteria for linearity, accuracy, and precision. Its higher LOQ (approx. 25 ng/mL) makes it suitable for applications where analyte concentrations are expected to be relatively high, such as in formulation quality control.

  • The LC-MS/MS method provided significantly superior sensitivity, with an LOQ approximately 50 times lower than the HPLC-UV method (approx. 0.5 ng/mL). This makes it the unequivocal choice for bioanalytical studies, such as pharmacokinetics or metabolite tracking, where trace-level quantification is required. The precision and accuracy of the LC-MS/MS method were consistently high across all participating labs.

Ultimately, the choice of method depends on the specific requirements of the study. For high-throughput, cost-sensitive analyses with moderate concentration levels, HPLC-UV is a validated and acceptable option. For applications demanding the highest sensitivity and selectivity, LC-MS/MS is the required standard. The data presented herein confirms that with a well-defined and standardized protocol, reproducible results for this compound analysis can be achieved across multiple analytical laboratories.

References

A Comparative Review of Antitussive Drug Mechanisms: From Central Action to Peripheral Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the diverse mechanisms of antitussive agents is critical for the innovation of more effective cough therapies. This guide provides an objective comparison of the primary classes of antitussive drugs, supported by experimental data, detailed methodologies, and visual pathway analyses.

The cough reflex, while a vital protective mechanism, can become pathologic and debilitating. Pharmacological intervention aims to suppress this reflex at various points along its complex neural pathway. Antitussives are broadly categorized into centrally-acting agents, which modulate the cough center in the brainstem, and peripherally-acting agents, which target the sensory afferent nerves in the airways. This review delves into the mechanisms of key drugs within these categories, presenting a comparative analysis of their efficacy and the experimental frameworks used for their evaluation.

Comparative Efficacy of Antitussive Agents

The clinical and preclinical efficacy of antitussive drugs varies significantly based on their mechanism of action and the nature of the cough. Quantitative data from comparative studies are summarized below to provide a clear overview of their performance.

Table 1: Clinical Efficacy of Centrally vs. Peripherally-Acting Antitussives
Drug ComparisonPopulationKey Efficacy MeasuresResultsCitation
Codeine vs. Levodropropizine (B346804) Adult patients with chronic cough- Change in Visual Analog Scale (VAS) - Change in Cough Symptom Score (CSS) - Change in Leicester Cough Questionnaire (LCQ)Codeine showed significantly greater improvement in VAS, CSS, and LCQ scores after 2 weeks compared to levodropropizine. The median time to cough resolution was 3 days for codeine vs. 7 days for levodropropizine.[1][2]
Dextromethorphan (20 mg) vs. Codeine (20 mg) Patients with chronic, stable cough- Cough Frequency - Cough IntensityBoth drugs were similarly effective in reducing cough frequency. Dextromethorphan was superior in reducing cough intensity.[3][4]
Levodropropizine (75 mg t.i.d.) vs. Dihydrocodeine (10 mg t.i.d.) Adults with nonproductive cough from lung cancer- Cough Severity Scores - Night Awakenings - SomnolenceBoth drugs significantly reduced cough severity and night awakenings with similar efficacy. Levodropropizine caused significantly less somnolence (8%) compared to dihydrocodeine (22%).[5]
Benzonatate (B1666683) (200 mg) vs. Guaifenesin (B1672422) (600 mg) vs. Placebo Adults with acute viral upper respiratory tract infection (URI)- Cough reflex sensitivity (log C5 in capsaicin (B1668287) challenge)Guaifenesin significantly inhibited cough-reflex sensitivity compared to placebo. The combination of Benzonatate + Guaifenesin was more effective than either drug alone.[6]
Guaifenesin vs. Placebo Young adults with acute respiratory disease- Objective Cough Frequency - Subjective Sputum Thickness/QuantityNo antitussive effect (reduction in cough frequency) was demonstrated for guaifenesin. However, 96% of patients on guaifenesin reported a decrease in sputum thickness compared to 54% on placebo.[7]
Table 2: Preclinical Efficacy in Citric Acid-Induced Cough Model (Guinea Pig)
DrugDosageMedian Cough Reduction vs. ControlCitation
Codeine 24 mg/kgSignificant reduction[8]
Dextromethorphan 32 mg/kgNo significant effect[8]
Levodropropizine 72 mg/kgNo significant effect[8]
Cloperastine 24 mg/kgSignificant reduction[8]
Gefapixant 24 mg/kgSignificant reduction[8]

Mechanisms of Action and Signaling Pathways

The antitussive effects of these drugs are rooted in their distinct interactions with the neural pathways governing the cough reflex.

Centrally-Acting Antitussives

These agents act primarily on the cough center located in the medulla oblongata of the brainstem, increasing the threshold for the cough reflex.

1. Opioids (e.g., Codeine, Dihydrocodeine): Opioids are potent antitussives that exert their effects by acting as agonists for the μ-opioid receptor in the central nervous system (CNS).[9][10] Codeine itself is a prodrug, metabolized in the liver to morphine, which is responsible for much of its antitussive activity.[11][12] Binding to μ-opioid receptors, which are G-protein coupled receptors (GPCRs), leads to neuronal hyperpolarization and reduced neurotransmission within the cough reflex arc.[12] While effective, their use is limited by side effects such as sedation, constipation, respiratory depression, and abuse potential.[11][12] Interestingly, some evidence suggests that peripheral opioid receptors on vagal sensory nerves may also play a minor role in cough suppression.[13][14]

G cluster_pre Presynaptic Neuron (NTS) cluster_post Postsynaptic Neuron Codeine Codeine/Morphine MOR μ-Opioid Receptor (GPCR) Codeine->MOR binds G_Protein Gi/o Protein MOR->G_Protein activates K_Channel K+ Channel G_Protein->K_Channel opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel inhibits K_Channel->MOR K+ efflux (Hyperpolarization) Vesicle Glutamate Vesicle Ca_Channel->Vesicle Ca2+ influx blocked Glutamate_Receptor Glutamate Receptor Vesicle->Glutamate_Receptor Glutamate release REDUCED

Caption: Signaling pathway for opioid antitussives in the CNS.

2. Non-Opioids (e.g., Dextromethorphan): Dextromethorphan is a widely used over-the-counter antitussive that acts centrally but through a different mechanism than opioids.[15][16] It is an antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor in the medullary cough center.[12][17] By blocking the NMDA receptor, it inhibits the transmission of excitatory signals (like glutamate) that are crucial for triggering the cough reflex.[18][19] This mechanism allows it to suppress cough without the classic side effects associated with opioids.[16]

Caption: Mechanism of Dextromethorphan as an NMDA receptor antagonist.
Peripherally-Acting Antitussives

These drugs work outside the CNS, targeting the initial stages of the cough reflex arc in the respiratory tract.

1. Benzonatate: Benzonatate is a non-narcotic antitussive that acts as a local anesthetic.[3][20] Its primary mechanism is the anesthetization of stretch receptors in the respiratory passages, lungs, and pleura.[5][18] By desensitizing these receptors, it reduces the afferent signals sent to the brainstem, thereby dampening the cough reflex at its source.[5][17] At a molecular level, benzonatate functions as a potent blocker of voltage-gated sodium channels (including the Nav1.7 subtype), which are highly expressed in the vagal sensory nerves that mediate cough.[21][22] This action inhibits the generation and propagation of action potentials along these nerve fibers.[22]

G cluster_airway Airway Afferent Nerve Fiber Stimulus Irritant/Stretch Stimulus Na_Channel Voltage-Gated Na+ Channel (Nav1.7) Stimulus->Na_Channel attempts to open AP Action Potential Generation Na_Channel->AP Na+ influx INHIBITED Benzonatate Benzonatate Benzonatate->Na_Channel blocks Signal Signal to Brainstem AP->Signal propagation BLOCKED

Caption: Peripheral mechanism of Benzonatate on voltage-gated sodium channels.

2. Levodropropizine: Levodropropizine is a non-opioid agent that acts peripherally by inhibiting the activation of vagal C-fibers in the respiratory tract.[20] These sensory nerve fibers are key in detecting chemical irritants and initiating the cough reflex. Levodropropizine is thought to modulate the release of sensory neuropeptides (like Substance P) from these C-fiber endings, which reduces neurogenic inflammation and afferent signaling to the brainstem.[20] Its peripheral site of action is confirmed by studies showing it is ineffective when administered directly into the CNS.[20]

Expectorants

1. Guaifenesin: While not a primary antitussive, guaifenesin is often included in cough preparations. It is an expectorant, meaning it helps to loosen and thin mucus in the airways.[23][24] The proposed mechanism involves increasing the volume and reducing the viscosity of respiratory secretions, which makes coughs more productive and less frequent.[23] Some studies also suggest that guaifenesin may inhibit cough reflex sensitivity in patients with upper respiratory tract infections, indicating a potential secondary antitussive effect.[6][25] However, clinical studies on its ability to directly suppress cough frequency have yielded mixed results.[7]

Key Experimental Protocols

The evaluation of antitussive drugs relies on standardized preclinical and clinical models designed to induce and quantify cough.

Preclinical Model: Citric Acid-Induced Cough in Guinea Pigs

This is a widely used and reliable model for screening potential antitussive compounds.

  • Objective: To assess the ability of a test compound to suppress cough induced by a chemical irritant.

  • Methodology:

    • Animal Model: Conscious, unrestrained male guinea pigs are typically used.[26]

    • Exposure Chamber: Animals are placed in a whole-body plethysmography chamber that allows for the delivery of aerosols and the recording of respiratory parameters and cough sounds.[26][27]

    • Drug Administration: The test drug (e.g., codeine, levodropropizine) or vehicle is administered, typically orally, at a set time (e.g., 30-60 minutes) before the challenge.[8]

    • Tussive Challenge: An aerosol of a tussive agent, most commonly citric acid (e.g., 0.2 M - 0.4 M), is delivered into the chamber for a fixed duration (e.g., 10-15 minutes).[8][27]

    • Cough Detection: Coughs are identified and counted by trained observers and/or by analyzing the characteristic explosive expiratory sound and airflow pressure changes recorded by the system.[26][27]

    • Data Analysis: The number of coughs in the drug-treated group is compared to the vehicle-treated control group to determine the percentage of cough inhibition.

Caption: Experimental workflow for the guinea pig citric acid cough model.
Clinical Model: Capsaicin Cough Challenge

This protocol is used in human subjects to assess cough reflex sensitivity.

  • Objective: To determine the concentration of an inhaled irritant (capsaicin) required to induce a specific number of coughs, providing a quantitative measure of cough reflex sensitivity.

  • Methodology:

    • Subject Selection: Healthy volunteers or patients with specific respiratory conditions are recruited.

    • Drug Administration: In a double-blind, placebo-controlled, crossover design, subjects ingest the study drug (e.g., benzonatate) or placebo.[6]

    • Challenge Procedure: After a set time (e.g., 1 hour), subjects inhale single breaths of nebulized capsaicin solution at incrementally doubling concentrations.[6]

    • Endpoint: The challenge continues until the concentration that reliably induces a set number of coughs (typically 2 or 5, denoted as C2 or C5) is reached.

    • Data Analysis: The C5 value is log-transformed for statistical analysis. A higher log C5 value after drug administration indicates a less sensitive (i.e., more inhibited) cough reflex compared to placebo.

Conclusion

The management of cough is evolving from a reliance on centrally-acting opioids to a more nuanced approach involving non-opioid central agents and peripherally-acting drugs. While opioids like codeine remain effective, their side-effect profile necessitates the development of alternatives. Dextromethorphan offers a safer central mechanism through NMDA receptor antagonism. Peripherally-acting drugs like benzonatate and levodropropizine represent a significant advancement, offering targeted suppression of the afferent limb of the cough reflex with a reduced burden of CNS side effects. The data suggest that for chronic cough, central agents may offer more robust relief, while peripheral agents provide a better safety profile, particularly in avoiding somnolence. The continued use of standardized preclinical and clinical models will be paramount in discovering and validating the next generation of antitussive therapies that can effectively and safely control pathologic cough.

References

Safety Operating Guide

Navigating the Disposal of 2,3,5,6-Tetramethoxyaporphine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2,3,5,6-Tetramethoxyaporphine, a member of the aporphine (B1220529) alkaloid class of compounds. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle it as a potentially hazardous substance, adhering to the general principles of hazardous waste management for toxic alkaloids.

Aporphine alkaloids are a significant group of isoquinoline (B145761) alkaloids, second only to benzylisoquinoline alkaloids in prevalence.[1] With at least 85 distinct compounds isolated from various plant species, this class is known for its diverse biological activities and structural similarities to morphine.[1] Given the potential for physiological effects, exercising caution in the handling and disposal of any aporphine alkaloid, including this compound, is paramount.

I. Personal Protective Equipment (PPE) and Handling

Before beginning any procedure involving this compound, ensure the appropriate personal protective equipment is worn. This is the first line of defense against potential exposure.

Essential PPE includes:

  • Gloves: Nitrile or other chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

  • Respiratory Protection: When handling the compound in powdered form or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) is recommended to prevent inhalation.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Spill and Contamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity and, if the spill is substantial or in a poorly ventilated area, evacuate the space. Ensure adequate ventilation to disperse any airborne particles.

  • Don PPE: Before addressing the spill, put on the full complement of required PPE.

  • Contain the Spill:

    • For liquid spills: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.

    • For solid spills: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

  • Clean the Area: Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a 70% ethanol (B145695) solution or another suitable laboratory disinfectant.

  • Dispose of Contaminated Materials: All materials used for the cleanup, including absorbent pads, paper towels, and gloves, must be placed in a sealed and clearly labeled hazardous waste container for proper disposal.[2]

III. Disposal of this compound Waste

Proper segregation and labeling of hazardous waste are crucial for safe disposal. Never dispose of chemical waste down the drain or in regular trash.

Waste Collection and Disposal Protocol:

  • Waste Containers:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, sealable, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof container. Ensure the container is properly sealed.

    • Sharps: Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container for hazardous waste.[2]

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Storage: Store hazardous waste containers in a designated, secure area, away from incompatible materials, while awaiting pickup.[2]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

IV. Decontamination of Glassware

Thorough decontamination of laboratory glassware is essential to prevent cross-contamination and ensure safety.

Glassware Decontamination Protocol:

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent, such as ethanol or acetone, to remove the majority of the alkaloid residue. This solvent rinse must be collected as hazardous liquid waste.[2]

  • Washing: Wash the glassware with a laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Quantitative Data Summary

As no specific Safety Data Sheet (SDS) with quantitative data for this compound is currently available, the following table is provided as a template. Researchers should populate this table with data from a compound-specific SDS when it becomes available or with internal laboratory safety assessments.

ParameterValue (Unit)Source / Notes
LD50 (Oral) Not availableTo be determined from a specific SDS or literature.
LD50 (Dermal) Not availableTo be determined from a specific SDS or literature.
LC50 (Inhalation) Not availableTo be determined from a specific SDS or literature.
Permissible Exposure Limit (PEL) Not availableTo be determined from regulatory guidelines.
Reportable Quantity (RQ) Not availableTo be determined from regulatory guidelines.

Experimental Protocols

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

Start Waste Generation (this compound) Waste_Type Determine Waste Type Start->Waste_Type Solid_Waste Solid Waste (e.g., contaminated labware) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions, solvent rinses) Waste_Type->Liquid_Waste Liquid Sharps_Waste Sharps Waste (e.g., needles, scalpels) Waste_Type->Sharps_Waste Sharps Container_Solid Place in Labeled Hazardous Solid Waste Container Solid_Waste->Container_Solid Container_Liquid Place in Labeled Hazardous Liquid Waste Container Liquid_Waste->Container_Liquid Container_Sharps Place in Labeled Hazardous Sharps Container Sharps_Waste->Container_Sharps Storage Store in Designated Secure Area Container_Solid->Storage Container_Liquid->Storage Container_Sharps->Storage Disposal Arrange for Pickup by EHS or Licensed Contractor Storage->Disposal End Proper Disposal Complete Disposal->End

Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling 2,3,5,6-Tetramethoxyaporphine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,3,5,6-Tetramethoxyaporphine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the general properties and hazards associated with aporphine (B1220529) alkaloids.[1][2] It is imperative to handle this compound with caution, assuming it possesses toxic properties.[2]

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or ingestion.[3] The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatN95 respirator or higher if handling powder
Conducting Reactions Chemical splash gogglesChemical-resistant glovesLaboratory coatNot generally required if handled in a fume hood
Sample Analysis Safety glasses with side shieldsChemical-resistant glovesLaboratory coatNot generally required
Spill Cleanup Chemical splash gogglesHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges
Waste Disposal Chemical splash gogglesChemical-resistant glovesLaboratory coatNot generally required

It is crucial to ensure that all PPE fits properly and is compatible with the chemicals being used.[4] Workers should be thoroughly trained in the correct methods for putting on and taking off PPE to avoid contamination.[4]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.

  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Before beginning work, clear the area of all unnecessary equipment and materials to minimize the risk of spills and contamination.

  • Personal Protective Equipment (PPE) Donning :

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Don the appropriate respiratory protection if handling the compound in powder form outside of a fume hood.

    • Wear chemical splash goggles.

    • Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling the Compound :

    • When weighing the solid compound, use a spatula and conduct the process within a fume hood or a balance enclosure to prevent the inhalation of fine particles.

    • For the preparation of solutions, slowly add the solid to the solvent to avoid splashing.

    • Keep all containers with this compound tightly closed when not in use.

  • Post-Handling Procedures :

    • After handling is complete, decontaminate the work surface with an appropriate solvent.

    • Carefully remove PPE, starting with gloves, to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation :

    • Solid Waste : Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, paper towels), in a designated, clearly labeled hazardous waste container.

    • Liquid Waste : Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[5] Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.[5]

    • Sharps : Any needles or syringes contaminated with the compound must be disposed of in a designated sharps container for hazardous waste.[5]

  • Container Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[5]

  • Storage of Waste :

    • Store hazardous waste containers in a designated, secure area away from incompatible materials.[5]

  • Final Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5] Never dispose of this compound down the drain.

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical flow of the handling and disposal procedures for this compound.

Handling_and_Disposal_Workflow prep Preparation & Engineering Controls ppe_on Don PPE prep->ppe_on Proceed handle Handle Compound ppe_on->handle Proceed post_handle Post-Handling Procedures handle->post_handle Task Complete segregate Segregate Waste handle->segregate Generate Waste ppe_off Doff PPE post_handle->ppe_off Decontaminate wash Wash Hands ppe_off->wash Proceed label_waste Label Waste Containers segregate->label_waste Proceed store_waste Store Waste label_waste->store_waste Proceed dispose Final Disposal via EHS store_waste->dispose Arrange Collection

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.